Product packaging for Undecanedinitrile(Cat. No.:CAS No. 71172-36-6)

Undecanedinitrile

Cat. No.: B1584896
CAS No.: 71172-36-6
M. Wt: 178.27 g/mol
InChI Key: ISIQQQYKUPBYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Undecanedinitrile is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63369. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B1584896 Undecanedinitrile CAS No. 71172-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQQQYKUPBYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC#N)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289753
Record name Undecanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-36-6
Record name Undecanedinitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

undecanedinitrile chemical formula and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Undecanedinitrile for Researchers and Scientists

Introduction: Defining this compound

This compound is a linear, bifunctional organic compound featuring a nine-carbon aliphatic chain (-(CH₂)₉-) flanked by two nitrile groups (-C≡N) at its termini. This structure imparts a unique combination of flexibility from the hydrocarbon backbone and high reactivity from the terminal polar nitrile groups. It is a valuable intermediate in chemical synthesis, primarily serving as a precursor for long-chain diamines, which are essential monomers in the production of specialty polymers. For researchers and professionals in drug development and materials science, understanding the synthesis, properties, and chemical utility of this compound is crucial for leveraging its potential in creating novel materials and complex molecules.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its symmetrical, linear structure, which allows it to act as a chain extender or a cross-linking precursor. The presence of two nitrile groups makes it a versatile building block for synthesizing molecules with terminal functional groups, such as diamines or dicarboxylic acids, through well-established chemical transformations.

The key physicochemical properties of this compound are summarized in the table below. Its status as a liquid at room temperature with a relatively low melting point makes it convenient to handle in various reaction setups.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms 1,9-Dicyanononane[1][2]
CAS Number 71172-36-6[1][2][3][4][5]
Molecular Formula C₁₁H₁₈N₂[1][2][3][5]
Molecular Weight 178.28 g/mol [1][3][5]
Appearance Colorless to Almost Colorless Liquid (at 20°C)[2][3]
Density 0.905 ± 0.06 g/cm³[1]
Melting Point 266.1 K (-7.05 °C)[4]
Purity >95.0% (GC)[2][3]

Synthesis Protocol: From Dicarboxylic Acid to Dinitrile

The most established and industrially relevant synthesis of this compound originates from its corresponding dicarboxylic acid, undecanedioic acid. The process is a robust, two-step transformation that involves the formation of a diamide intermediate followed by dehydration.

Step 1: Amidation of Undecanedioic Acid

The first step involves converting the two carboxylic acid groups into primary amides. This is typically achieved by reacting undecanedioic acid with ammonia. To drive the reaction to completion and remove the water byproduct, the reaction is conducted at high temperatures. An alternative, often used in laboratory settings, is the reaction with urea, which thermally decomposes to provide ammonia in situ.

  • Rationale: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration, forms the amide bond. This step is foundational as the amide is the direct precursor to the nitrile.

Step 2: Dehydration of Undecanediamide

The resulting undecanediamide is then subjected to a dehydration reaction to form this compound. This is the critical step where the C=O and -NH₂ groups of the amide are converted into the -C≡N triple bond. This transformation requires a potent dehydrating agent.

  • Methodology:

    • The undecanediamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).

    • The mixture is heated, often under reflux, to drive the reaction. The choice of solvent depends on the dehydrating agent used.

    • Upon completion, the reaction mixture is carefully quenched (e.g., with ice water) to neutralize the corrosive dehydrating agent.

    • The organic product, this compound, is then extracted using a suitable organic solvent, washed, dried, and purified, typically by vacuum distillation.

  • Causality: The dehydrating agent activates the amide's carbonyl oxygen, making it a good leaving group (as part of a phosphate or sulfite ester). A subsequent elimination of a proton from the nitrogen atom and the departure of the activated oxygen group results in the formation of the carbon-nitrogen triple bond.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration Undecanedioic Acid Undecanedioic Acid Undecanediamide Undecanediamide Undecanedioic Acid->Undecanediamide + 2 NH3 - 2 H2O This compound This compound Undecanediamide->this compound + Dehydrating Agent (e.g., P2O5) - 2 H2O

Caption: Workflow for the synthesis of this compound.

Core Applications in Polymer and Materials Science

While the nitrile group itself is a key functional moiety in medicinal chemistry, the primary application of this compound is as a chemical intermediate for polymer synthesis. Its linear, bifunctional nature makes it an ideal precursor to α,ω-diamines.

Reduction to 1,11-Diaminoundecane

The most significant use of this compound is its conversion to 1,11-diaminoundecane via catalytic hydrogenation. In this process, both nitrile groups are reduced to primary amines (-CH₂NH₂).

  • Process: The reduction is typically carried out using gaseous hydrogen (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel or Cobalt. The reaction is performed in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

Monomer for Specialty Polyamides

1,11-Diaminoundecane is a valuable monomer for producing long-chain polyamides (nylons) through polycondensation with a dicarboxylic acid. For instance, reacting it with a long-chain diacid like sebacic acid or even undecanedioic acid results in nylons with an odd number of methylene units between the amide linkages. These materials, such as Nylon 11,11, are sought after for their unique properties compared to more common nylons (e.g., Nylon 6,6):

  • Lower moisture absorption: Leading to better dimensional stability.

  • Increased flexibility and impact strength.

  • Lower melting points: Facilitating easier processing.

These properties make them suitable for high-performance applications, including flexible tubing for automotive and medical uses, specialty filaments, and engineering plastics where chemical resistance and durability are paramount.[6]

G This compound This compound 1,11-Diaminoundecane 1,11-Diaminoundecane This compound->1,11-Diaminoundecane Catalytic Hydrogenation (Reduction) Specialty Polyamides (Nylons) Specialty Polyamides (Nylons) 1,11-Diaminoundecane->Specialty Polyamides (Nylons) + Dicarboxylic Acid (Polycondensation)

Caption: Application pathway from dinitrile to high-performance polymers.

Relevance of the Nitrile Group in Drug Design

For drug development professionals, the chemistry of the nitrile group itself is of high strategic importance. Although this compound is not a therapeutic agent, its functional groups are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.[7]

  • Metabolic Blocker: A nitrile group can be introduced at a site on a drug molecule that is susceptible to oxidative metabolism.[8] Its chemical stability can prevent degradation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a potent hydrogen bond acceptor, forming strong interactions with amino acid residues (like serine or arginine) in a protein's active site.[6]

  • Bioisostere: The linear geometry and strong dipole moment of the nitrile allow it to serve as a bioisostere for other functional groups, such as a carbonyl group, a terminal alkyne, or a halogen atom.[7] This allows medicinal chemists to modulate a compound's polarity, permeability, and binding affinity without drastically altering its core structure.

Safety and Handling

This compound, like other aliphatic nitriles, requires careful handling in a laboratory or industrial setting. Although specific toxicity data is limited, general precautions for this chemical class should be followed.

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Fire Safety: While not highly flammable, it is combustible. Keep away from open flames and high heat sources. Use dry chemical, foam, or carbon dioxide extinguishers.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a fundamentally important, yet highly specialized, chemical intermediate. Its value lies not in a direct application but in its role as a molecular bridge, connecting a simple C11 backbone to the world of advanced materials through its conversion to 1,11-diaminoundecane. For researchers, it represents a classic example of a bifunctional building block, while for drug developers, the chemistry of its nitrile termini provides a constant source of strategic inspiration for molecular design. A thorough understanding of its synthesis, reactivity, and application pathways is essential for unlocking its full potential in both materials science and organic synthesis.

References

Navigating Chemical Identity: A Technical Guide to Undecanedinitrile and its Mono-Nitrile Analogue for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists engaged in drug discovery and development, the precise identification of chemical entities is paramount. An unambiguous understanding of a molecule's identifiers, such as its CAS number and IUPAC name, forms the bedrock of reliable research, ensuring reproducibility and accurate communication of scientific findings. This guide provides an in-depth technical overview of the identifiers for undecanedinitrile, a molecule of interest in synthetic chemistry, and clarifies the distinctions from its close relative, undecanenitrile.

Section 1: Decoding the Dinitrile: this compound

This compound is a linear aliphatic dinitrile containing eleven carbon atoms, including the carbon atoms of the two nitrile functional groups.[1] The presence of two polar cyano (-C≡N) groups significantly influences its chemical properties and reactivity.

Core Chemical Identifiers

Accurate identification of this compound is achieved through a standardized set of identifiers, summarized below for quick reference.

IdentifierValueSource
CAS Number 71172-36-6[1][2][3][4]
IUPAC Name This compound[1][2]
Molecular Formula C₁₁H₁₈N₂[1][3][4]
Molecular Weight 178.27 g/mol [3]
Synonyms 1,9-Dicyanononane, NSC 63369[2][3][5][6]
InChI InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2[1]
SMILES N#CCCCCCCCCC#N[1]
The Significance of Identifiers

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring a consistent and reliable reference point across different databases and publications. The IUPAC (International Union of Pure and Applied Chemistry) name, this compound, provides a systematic and unambiguous description of the molecule's structure. The synonym "1,9-dicyanononane" offers further structural insight, indicating a nine-carbon chain (nonane) with nitrile groups at positions 1 and 9, resulting in a total of eleven carbon atoms.

Physicochemical Properties and Handling

This compound is typically a colorless to almost colorless clear liquid.[2][6] It has a boiling point of 190 °C at 7 mmHg. Due to the polar nature of the nitrile groups, it exhibits low solubility in water but is soluble in organic solvents.[1] As with most nitriles, it should be handled with care, using appropriate personal protective equipment, as it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]

Caption: Chemical structure of this compound.

Section 2: The Mononitrile Counterpart: Undecanenitrile

To avoid potential confusion in research and procurement, it is crucial to distinguish this compound from its mononitrile analogue, undecanenitrile. This compound possesses a single nitrile group attached to an eleven-carbon chain.

Core Chemical Identifiers

The distinct identifiers for undecanenitrile are presented below.

IdentifierValueSource
CAS Number 2244-07-7[5][7]
IUPAC Name Undecanenitrile[5][7]
Molecular Formula C₁₁H₂₁N[5][7]
Molecular Weight 167.29 g/mol [5]
Synonyms 1-Cyanodecane, Decyl cyanide, n-Undecanonitrile[5]
InChI Key SZKKNEOUHLFYNA-UHFFFAOYSA-N[5][7]
SMILES CCCCCCCCCCC#N[5][7]
Structural and Property Differences

The most significant difference lies in the number of nitrile groups, which fundamentally alters the molecule's polarity, reactivity, and potential applications. Undecanenitrile is a colorless liquid and is used as an intermediate in the synthesis of various chemicals.[8]

Caption: Chemical structure of Undecanenitrile.

Section 3: Relevance and Applications in a Research Context

Nitriles are versatile functional groups in organic synthesis, serving as precursors to a wide array of other functionalities, including amines, amides, carboxylic acids, and various heterocyclic systems.[8] This versatility makes them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This compound in Synthetic Chemistry

As a dinitrile, this compound offers the potential for bifunctional transformations. Both nitrile groups can be manipulated simultaneously or sequentially to construct symmetrical or unsymmetrical molecules. For instance, the hydrolysis of both nitrile groups would yield a dicarboxylic acid, a common moiety in polymer chemistry and as a linker in drug-conjugate systems. The reduction of both nitrile groups would lead to a diamine, a key functional group in many biologically active compounds and a monomer for polyamide synthesis.

Undecanenitrile as a Synthetic Intermediate

Undecanenitrile is utilized as an intermediate in the synthesis of various chemicals, including those in the agrochemical and pharmaceutical sectors.[8] Its long aliphatic chain can impart lipophilicity to a target molecule, a critical parameter influencing a drug's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). The nitrile group itself can be a key pharmacophore or be transformed into other functional groups during the drug development process.

Section 4: Experimental Protocols - A Conceptual Framework

While specific, detailed experimental protocols are highly dependent on the desired synthetic outcome, the following outlines a general workflow for the utilization of this compound in a hypothetical synthetic pathway.

Workflow: Synthesis of a Diamine from this compound

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_product Final Product start This compound (CAS 71172-36-6) reaction Reduction of Nitrile Groups (e.g., with LiAlH₄ or catalytic hydrogenation) start->reaction workup Aqueous work-up Extraction Chromatographic purification reaction->workup product Undecane-1,11-diamine workup->product

Caption: Conceptual workflow for the synthesis of a diamine.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared.

  • Reagent Addition: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a catalytic system like palladium on carbon (Pd/C) with hydrogen gas, is carefully introduced to the reaction mixture. The choice of reducing agent will depend on the desired reaction conditions and selectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of complete conversion of the starting material.

  • Quenching and Work-up: Once the reaction is complete, the excess reducing agent is carefully quenched. An aqueous work-up is then performed to isolate the product. This typically involves sequential addition of water and a basic solution to precipitate the aluminum salts, followed by filtration.

  • Extraction and Purification: The crude product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried, filtered, and concentrated. The final product is purified by a suitable method, such as distillation or column chromatography, to yield the pure diamine.

Conclusion

A thorough understanding and correct use of chemical identifiers for molecules like this compound and undecanenitrile are fundamental for researchers in drug development and synthetic chemistry. This guide has provided a comprehensive overview of the key identifiers, physicochemical properties, and synthetic relevance of these compounds. By ensuring the accurate identification of starting materials and intermediates, scientists can build a solid foundation for their research, leading to more reliable and reproducible outcomes in the quest for new therapeutic agents.

References

Undecanedinitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecanedinitrile, also known as 1,9-dicyanononane, is a linear aliphatic dinitrile featuring a nine-carbon chain capped at both ends by nitrile functional groups. This bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and as a precursor for various pharmaceuticals and specialty chemicals. The presence of two cyano groups allows for the synthesis of molecules with extended carbon chains and the introduction of amine or carboxylic acid functionalities at both ends of the molecule. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols and safety considerations, to support its application in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈N₂[2][3][4]
Molecular Weight 178.28 g/mol [2]
CAS Number 71172-36-6[2][3][4]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 190 °C at 7 mmHg[1]
Density ~0.91 g/cm³[1]
Refractive Index 1.4480 to 1.4510[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[3]

Molecular Structure

The structure of this compound consists of a nonane (nine-carbon) aliphatic chain with nitrile groups attached to carbons 1 and 9.

Caption: Molecular structure of this compound (1,9-dicyanononane).

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aliphatic C-H bonds.

  • C≡N Stretch: A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm⁻¹. This is a hallmark of the nitrile functional group.

  • C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹, corresponding to the stretching vibrations of the methylene (CH₂) groups in the aliphatic chain.

  • CH₂ Bend: Bending vibrations for the methylene groups will appear around 1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is predicted to be relatively simple due to the symmetry of the molecule.

  • α-Protons (adjacent to -CN): A triplet is expected around δ 2.3-2.5 ppm. These protons are deshielded by the electron-withdrawing effect of the nitrile group.

  • β-Protons: A multiplet is predicted around δ 1.6-1.8 ppm.

  • γ and other internal protons: A broad multiplet is expected in the region of δ 1.2-1.5 ppm, representing the overlapping signals of the remaining methylene protons in the aliphatic chain.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

  • Nitrile Carbon (-C≡N): A signal is predicted in the downfield region, typically around δ 118-122 ppm.[5]

  • α-Carbon (-CH₂-CN): A signal is expected around δ 17-20 ppm.

  • Other Aliphatic Carbons: Several signals are predicted in the range of δ 25-32 ppm for the internal methylene carbons. Due to the symmetry, the number of signals will be less than the total number of carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of long-chain aliphatic dinitriles.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 178 may be weak or absent, which is common for long-chain nitriles.[6]

  • [M-1]⁺ Peak: A peak at m/z = 177, resulting from the loss of a hydrogen atom alpha to one of the nitrile groups, is likely to be observed.[6]

  • McLafferty Rearrangement: A characteristic peak at m/z = 41 is expected due to the McLafferty rearrangement, although this is also a common fragment in hydrocarbons.[6]

  • Aliphatic Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) will be present, representing the cleavage of the carbon chain.

  • A unique peak at m/z 97 is characteristic of nitriles that contain a straight chain of seven carbons or more.[6]

Chemical Reactivity and Experimental Protocols

The two nitrile groups of this compound can undergo a variety of chemical transformations, making it a versatile building block. The most common reactions involve hydrolysis to dicarboxylic acids and reduction to diamines.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a dihaloalkane with a cyanide salt.

Protocol: Synthesis from 1,9-Dibromononane

This protocol is a representative procedure for the synthesis of aliphatic dinitriles.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,9-dibromononane in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

  • Add a slight excess (e.g., 2.2 equivalents) of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Hydrolysis to Undecanedioic Acid

This compound can be hydrolyzed to the corresponding dicarboxylic acid, undecanedioic acid, under acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

  • Place this compound in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of an aqueous acid solution, such as 20% sulfuric acid or concentrated hydrochloric acid.[7][8]

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator is used at the condenser outlet) or by TLC.

  • After completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.

  • Collect the solid product by filtration. If the product remains in solution, extract with a suitable organic solvent.

  • Wash the collected solid with cold water and recrystallize from an appropriate solvent (e.g., water or an alcohol/water mixture) to obtain pure undecanedioic acid.

Reduction to 1,11-Diaminoundecane

The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (a slight excess, e.g., 2.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).[3]

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours, then heat to reflux for several hours to ensure complete reduction.[3]

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[3]

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ether solvent.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous potassium carbonate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude 1,11-diaminoundecane.

  • The product can be further purified by vacuum distillation.

Safety and Handling

This compound, like other nitriles, should be handled with care due to its potential toxicity. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitriles and other chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11]

  • Ingestion and Skin Contact: Avoid ingestion and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[9]

  • Fire Hazards: While not highly flammable, this compound is combustible. Store away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide fire extinguishers.[2]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.[2]

Applications in Research and Drug Development

The versatile chemistry of this compound makes it a valuable precursor in several areas of chemical research and development.

Polymer Synthesis

The reduction of this compound to 1,11-diaminoundecane provides a long-chain aliphatic diamine monomer. This diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides (nylons).[12][13][14] The long, flexible eleven-carbon chain of the diamine can impart specific properties such as increased flexibility and lower melting points to the resulting polymers.[15]

Precursor in Organic Synthesis

The terminal nitrile groups of this compound can be converted into a variety of other functional groups. This makes it a useful starting material for the synthesis of complex molecules with long aliphatic chains and functional groups at both ends. For example, the dicarboxylic acid produced from hydrolysis can be used in the synthesis of polyesters and other polymers.

Role in Drug Discovery

The nitrile group is a recognized pharmacophore in medicinal chemistry and can be found in a number of approved drugs.[16] It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other interactions with biological targets.[17] Introducing a nitrile group can also block metabolically labile sites in a drug molecule, thereby improving its metabolic stability.[17] While there are no widely reported direct applications of this compound in drug development, its derivatives, such as the corresponding diamine and dicarboxylic acid, are valuable building blocks for the synthesis of novel therapeutic agents. Long aliphatic chains are often incorporated into drug molecules to modulate their lipophilicity and pharmacokinetic properties.

References

An In-Depth Technical Guide to Undecanedinitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedinitrile, a linear aliphatic dinitrile, is a molecule of significant interest in various fields of chemical synthesis and material science. Its bifunctional nature, characterized by two terminal nitrile groups on an eleven-carbon backbone, makes it a versatile building block for the synthesis of polymers, specialty chemicals, and potentially as an intermediate in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, a representative synthetic protocol, and its key applications. A critical distinction is made between this compound and its mononitrile counterpart, undecanenitrile, to ensure clarity and precision in scientific communication and application.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and identifiers for this compound is fundamental for accurate sourcing, handling, and utilization in research and development.

Synonyms and Alternative Names

The most common and unambiguous synonym for this compound is 1,9-Dicyanononane . This name explicitly denotes the presence of two cyano (-CN) groups at the termini of a nine-carbon chain, which, including the two nitrile carbons, constitutes the eleven-carbon backbone of this compound. It is crucial to distinguish this from "undecanenitrile," a different compound with only one nitrile group.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
Synonym 1,9-Dicyanononane
CAS Registry Number 71172-36-6[1]
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.28 g/mol [1]
SMILES N#CCCCCCCCCC#N
InChI InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2

The linear structure of this compound, with reactive nitrile groups at both ends, is central to its utility in polymerization and other synthetic transformations.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the handling and application of this compound.

Physical Properties

This compound is typically a clear, colorless to almost colorless liquid at room temperature.[1] Key physical properties are summarized below.

PropertyValueSource
Physical State Liquid[1]
Appearance Clear, Colorless to Almost Colorless[1]
Boiling Point 190 °C at 7 mmHg
Density 0.91 g/cm³
Refractive Index 1.4480 to 1.4510
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, and eye protection.

  • P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • P302+P352+P312+P361+P364: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.

In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Water may be ineffective and could spread the fire.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the conversion of the corresponding dicarboxylic acid, undecanedioic acid. The following is a representative experimental protocol based on the general synthesis of dinitriles from diacids.

Representative Synthetic Protocol: From Undecanedioic Acid

This two-step process involves the formation of a diamide intermediate, followed by dehydration to the dinitrile.

Step 1: Amidation of Undecanedioic Acid

  • In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge undecanedioic acid and a suitable catalyst, such as zinc oxide.

  • Heat the mixture to melt the diacid (typically above 130°C).

  • Once molten, begin stirring and gradually introduce anhydrous ammonia gas into the reaction mixture.

  • Slowly raise the temperature of the reaction to 290-300°C while maintaining a steady flow of ammonia.

  • Monitor the progress of the reaction by measuring the acid number of the reaction medium. The reaction is complete when the acid number reaches a minimum.

  • Once the reaction is complete, stop the ammonia flow and cool the reaction mixture to obtain the crude undecanediamide.

Step 2: Dehydration of Undecanediamide to this compound

  • The crude undecanediamide can be dehydrated in the presence of a dehydrating agent or catalyst at elevated temperatures.

  • Purify the resulting this compound by distillation under reduced pressure.

Caption: Representative workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Pathways

The two nitrile groups of this compound are the centers of its chemical reactivity, allowing for a variety of transformations.

Hydrolysis

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acid groups, yielding undecanedioic acid. This reaction is essentially the reverse of the synthesis described above.

Reduction

The nitrile groups can be reduced to primary amines (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1,11-diaminoundecane, a valuable monomer for the synthesis of polyamides (nylons).

Reactions with Organometallic Reagents

Grignard reagents and organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.

Caption: Key chemical transformations of this compound.

Applications in Research and Industry

The bifunctional nature of this compound makes it a valuable intermediate in several areas:

  • Polymer Synthesis: As a precursor to 1,11-diaminoundecane, it is used in the production of specialty polyamides with unique properties.

  • Organic Synthesis: It serves as a starting material for the synthesis of various long-chain compounds with functional groups at both ends.

  • Enzymatic Reactions: Its affinity for the carboxylate group of enzymes makes it a subject of interest in biochemical research.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques. While specific spectra are not provided here, the expected features are described below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the C≡N stretch, typically in the range of 2260-2240 cm⁻¹. The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The presence of the nitrile peak is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) protons along the aliphatic chain. The protons closest to the electron-withdrawing nitrile groups will be the most deshielded and appear furthest downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the chain and a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms. A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[2]

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of properties and applications. Its synthesis from readily available dicarboxylic acids and its reactivity, centered on the two terminal nitrile groups, make it a valuable tool for chemists in both academic and industrial settings. Proper handling and a clear understanding of its chemical identity are essential for its safe and effective use. This guide provides a foundational understanding of this compound to support its application in further research and development.

References

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Undecanedinitrile, a long-chain aliphatic dinitrile, presents unique challenges in a laboratory setting. While its specific toxicological profile is not extensively documented, its chemical nature as a nitrile necessitates a cautious and well-informed approach to handling. This guide, designed for the discerning researcher and drug development professional, moves beyond generic safety protocols to provide a deep, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety procedures. By synthesizing available data on analogous compounds and adhering to the principles of chemical hygiene, this document serves as an essential resource for mitigating exposure and ensuring a safe laboratory environment.

The Molecular Profile of this compound: Understanding its Intrinsic Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling. These properties influence its behavior in the laboratory, potential for exposure, and appropriate emergency response measures.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂PubChem[1]
Molecular Weight 180.29 g/mol PubChem[1]
Appearance Colorless liquid (presumed)Inferred from similar compounds
Boiling Point Not available
Melting Point Not available
Flash Point > 110 °C (> 230 °F)The Good Scents Company[2]
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company[2]
Vapor Pressure 0.019 mmHg @ 25 °C (estimated)The Good Scents Company[2]

The high flash point of this compound suggests a low flammability hazard at standard laboratory temperatures. However, its insolubility in water and solubility in organic solvents are critical considerations for spill cleanup and waste disposal procedures.

Hazard Identification and GHS Classification: Decoding the Risks

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements, indicating significant health risks upon exposure.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowed
alt text
Acute Toxicity (Dermal) H312: Harmful in contact with skin
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text

The "Exclamation Mark" pictogram serves as a visual warning for these acute and irritant hazards.[3][4][5]

The Underlying Threat: Cyanide Toxicity

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent dermal and eye contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling this compound.[7] However, as specific breakthrough time data for this compound is not available, it is crucial to adopt a conservative approach. For incidental contact, thin disposable nitrile gloves are acceptable, but they must be changed immediately upon contamination. For more extensive handling, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[8][9][10] Always inspect gloves for any signs of degradation or puncture before use.

    • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required.

    • Closed-toe Shoes: These are mandatory in any laboratory environment.

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 First_Aid cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Skin Remove Contaminated Clothing Rinse Skin with Water for 15 min Skin_Contact->Rinse_Skin Rinse_Eyes Rinse Eyes with Water for 15 min Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

References

Undecanedinitrile: A Comprehensive Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Undecanedinitrile

This compound (CAS No. 71172-36-6) is a dinitrile compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of approximately 178.27 g/mol [1]. Its structure consists of a nine-carbon aliphatic chain bookended by two nitrile (-C≡N) functional groups. This unique molecular architecture, featuring a long, nonpolar hydrocarbon backbone and two highly polar termini, dictates its solubility behavior in various laboratory solvents. An in-depth understanding of this solubility is critical for researchers and drug development professionals in applications such as synthesis, purification, formulation, and analytical characterization. This guide provides a detailed exploration of the theoretical and practical aspects of this compound solubility.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible[2]. The polarity of a molecule is a function of the electronegativity differences between its constituent atoms and its overall molecular geometry.

This compound presents an interesting case due to its dual-nature. The long nine-carbon chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the two nitrile groups are highly polar due to the significant electronegativity difference between carbon and nitrogen, and the linear geometry of the -C≡N bond. These polar ends can participate in dipole-dipole interactions with polar solvent molecules.

Therefore, the overall solubility of this compound in a given solvent is a balance between the hydrophobic nature of its hydrocarbon chain and the hydrophilic nature of its nitrile groups.

Predicted Solubility Profile of this compound

Solvent NameSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticInsolubleThe long, nonpolar hydrocarbon chain dominates the molecule's character, making it immiscible with the highly polar and hydrogen-bonding water.
Methanol (CH₃OH)Polar ProticLow to ModerateThe presence of the hydroxyl group allows for some interaction with the nitrile groups, but the overall polarity mismatch with the long alkyl chain limits solubility.
Ethanol (C₂H₅OH)Polar ProticModerateThe slightly longer carbon chain of ethanol compared to methanol makes it a slightly better solvent for the nonpolar portion of this compound, while still being able to interact with the nitrile groups.
Isopropanol (C₃H₇OH)Polar ProticModerate to HighWith a larger nonpolar component than methanol or ethanol, isopropanol is expected to be a more effective solvent.
Hexane (C₆H₁₄)NonpolarHighThe nonpolar nature of hexane aligns well with the long hydrocarbon chain of this compound, leading to good solubility.
Toluene (C₇H₈)NonpolarHighSimilar to hexane, the nonpolar aromatic character of toluene makes it a suitable solvent for the nonpolar backbone of this compound.
Dichloromethane (CH₂Cl₂)Polar AproticHighDichloromethane's moderate polarity allows it to effectively solvate both the nonpolar chain and, to some extent, the polar nitrile groups, making it a good all-around solvent.
Acetone (C₃H₆O)Polar AproticModerate to HighAcetone's polarity is sufficient to interact with the nitrile groups, and its organic character can accommodate the hydrocarbon chain.
Acetonitrile (CH₃CN)Polar AproticModerateWhile acetonitrile is polar, its character is dominated by the nitrile group. It will interact favorably with the nitrile groups of this compound, but may be less effective at solvating the long alkyl chain compared to less polar solvents.
Dimethylformamide (DMF)Polar AproticModerate to HighDMF is a strong polar aprotic solvent that should effectively solvate the polar nitrile groups, and its organic nature will accommodate the nonpolar chain.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDMSO is a highly polar aprotic solvent that will strongly interact with the nitrile functionalities. However, its high polarity might not be ideal for the long nonpolar chain, leading to moderate overall solubility.

Experimental Determination of this compound Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section outlines a standard laboratory protocol for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, then evaporating the solvent from a known volume of the solution to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected laboratory solvents (analytical grade)

  • Scintillation vials with caps

  • Analytical balance

  • Constant temperature bath or incubator

  • Vortex mixer

  • Calibrated micropipettes

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Experimental Workflow Diagram:

G cluster_prep Preparation of Saturated Solution cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Seal the vial and place in a constant temperature bath. prep1->prep2 prep3 Agitate vigorously (e.g., vortex) for an extended period (e.g., 24-48 hours) to ensure equilibrium. prep2->prep3 prep4 Allow the solution to stand undisturbed at the same temperature for undissolved solid to settle. prep3->prep4 analysis1 Carefully withdraw a known volume of the clear supernatant. prep4->analysis1 analysis2 Transfer the supernatant to a pre-weighed evaporating dish. analysis1->analysis2 analysis3 Evaporate the solvent in a vacuum oven at a suitable temperature. analysis2->analysis3 analysis4 Cool the dish in a desiccator and weigh to determine the mass of the residue. analysis3->analysis4 calc1 Calculate solubility (e.g., in g/100 mL or mol/L). analysis4->calc1 G cluster_nonpolar Nonpolar Solvents Solvents Common Laboratory Solvents PolarProtic Polar Protic (e.g., Water, Methanol, Ethanol) Solvents->PolarProtic PolarAprotic Polar Aprotic (e.g., Acetone, Acetonitrile, DMF, DMSO) Solvents->PolarAprotic Nonpolar Nonpolar (e.g., Hexane, Toluene, Dichloromethane*) Solvents->Nonpolar caption *Dichloromethane has significant polarity but often behaves as a nonpolar solvent in dissolving nonpolar compounds.

References

A Comprehensive Technical Guide to Undecanedinitrile: Molecular Characteristics and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the fundamental molecular properties of undecanedinitrile, a dinitrile compound with significant potential in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical characteristics of this compound, emphasizing the practical implications of its molecular weight and formula in experimental design and analysis.

Core Molecular Identification of this compound

This compound is an organic compound characterized by an eleven-carbon chain backbone terminating in two nitrile (-C≡N) functional groups. The presence of these two nitrile groups is explicitly indicated by the "dinitrile" suffix in its name.

The molecular formula for this compound is C₁₁H₁₈N₂ .[1] This formula is critical for determining the compound's exact mass and elemental composition, which are foundational for analytical techniques such as mass spectrometry and elemental analysis.

The molecular weight of this compound is 178.274 g/mol .[1] This value is essential for a wide range of laboratory applications, including the preparation of solutions of known molarity, stoichiometric calculations for chemical reactions, and interpretation of analytical data.

Distinguishing from Undecanenitrile

It is crucial to distinguish this compound (C₁₁H₁₈N₂) from the related mononitrile compound, undecanenitrile (C₁₁H₂₁N).[2][3][4] The latter contains only one nitrile group and, consequently, has a lower molecular weight of approximately 167.29 g/mol .[2][3][4] This distinction is vital for accurate procurement, experimental setup, and data interpretation.

Physicochemical Data Summary

For ease of reference, the core identifiers for this compound are summarized in the table below. These values are fundamental for substance registration, safety data sheet (SDS) consultation, and accurate chemical inventory management.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.274 g/mol [1]
CAS Number 71172-36-6[1]

Structural Representation

The linear structure of this compound, with nitrile groups at both ends of the eleven-carbon chain, is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates this structure.

Caption: Chemical structure of this compound (C₁₁H₁₈N₂).

Experimental and Methodological Implications

The molecular weight and formula of this compound are not merely abstract identifiers; they are pivotal parameters that inform and validate experimental protocols. As a Senior Application Scientist, I emphasize the following causal links between these properties and research outcomes.

Stoichiometric Control in Synthesis and Derivatization

Expertise & Experience: The dinitrile nature of this molecule offers two reactive sites for chemical modification. In synthetic chemistry, particularly in polymer science or the development of complex molecules, precise control over reaction stoichiometry is paramount. The molecular weight of 178.274 g/mol is the foundational unit for calculating molar equivalents. For instance, in a reaction designed to derivatize both nitrile groups, a minimum of two molar equivalents of the reacting agent per mole of this compound is required. Inaccurate molecular weight values would lead to incorrect reagent ratios, resulting in incomplete reactions, undesirable byproducts, and reduced yields.

Trustworthiness through Self-Validation: A well-designed experiment incorporates self-validating checkpoints. After a synthesis reaction involving this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. The expected mass of the product will be a direct function of the starting molecular weight of this compound (178.274 Da) plus the mass of the added functional groups. A match between the observed mass and the calculated theoretical mass validates both the reaction's success and the integrity of the starting material.

Workflow for Analytical Method Development

Expertise & Experience: When developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for quantifying this compound, the molecular formula and weight are indispensable.

Protocol: Preparation of a Standard Curve for HPLC Quantification

  • Primary Standard Preparation: Accurately weigh approximately 17.83 mg of pure this compound using an analytical balance. The choice of this mass is intentional; it simplifies molar calculations.

  • Solubilization: Dissolve the weighed compound in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a 1.0 mM stock solution.

    • Causality: The molecular weight (178.274 g/mol ) dictates that 178.274 mg in 1 L yields a 1.0 mM solution. Scaling down to 17.83 mg in 100 mL maintains this concentration and conserves material.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare calibration standards at concentrations ranging from, for example, 0.01 mM to 0.5 mM.

  • HPLC Analysis: Inject equal volumes of each standard into the HPLC system and record the peak area at the corresponding retention time.

  • Calibration Curve Construction: Plot the peak area versus the known concentration of each standard. This curve serves as a reliable tool for quantifying this compound in unknown samples.

The entire protocol is built upon the known molecular weight, ensuring the trustworthiness and reproducibility of the quantitative results.

Caption: Workflow for preparing an HPLC calibration curve.

References

Navigating the Procurement and Application of Undecanedinitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Undecanedinitrile in Advanced Synthesis

This compound (CAS No. 2244-07-7), a linear aliphatic dinitrile, represents a critical building block in the landscape of modern organic synthesis. Its C11 backbone and terminal nitrile functionalities offer a versatile platform for the synthesis of a diverse array of molecules, ranging from specialty polymers to active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and handling protocols is paramount to ensuring reproducible and successful experimental outcomes. This guide provides an in-depth technical overview of this compound, from sourcing and quality assessment to its applications in cutting-edge research.

I. The Commercial Landscape: Sourcing High-Quality this compound

The procurement of this compound necessitates a careful evaluation of commercial suppliers to ensure the material meets the stringent purity and consistency requirements of research and development. Several reputable chemical suppliers offer this compound, typically for research and development purposes.

Key Commercial Suppliers

A number of global chemical suppliers list this compound in their catalogs. Researchers can source this chemical from companies such as:

  • TCI America: A well-established supplier of specialty organic chemicals, TCI offers this compound and provides details on purity, typically greater than 97.0% as determined by Gas Chromatography (GC).[1]

  • Sigma-Aldrich (Merck): As a major supplier to the research community, Sigma-Aldrich provides this compound, often with detailed online product pages that include safety data sheets and basic physical properties.

  • Spectrum Chemical: This supplier offers a range of fine chemicals, including this compound, and emphasizes quality control, with many of their facilities being ISO 9001:2015 certified.[2]

  • BOC Sciences: Specializing in chemicals for the pharmaceutical industry, BOC Sciences can be a source for this compound, particularly for those in drug discovery and development.[3]

Comparative Analysis of Supplier Specifications

When selecting a supplier, it is crucial to compare the product specifications provided in their technical data sheets and Certificates of Analysis (CofA). Key parameters to consider include:

Parameter TCI America The Good Scents Company (aggregator) Spectrum Chemical
CAS Number 2244-07-72244-07-72244-07-7
Purity (Typical) >97.0% (GC)[1]>95.0% (GC)Grade-specific
Appearance Colorless to Almost colorless clear liquid[1]Not specifiedNot specified
Synonyms Decyl Cyanide[1]Undecane nitrileUndecanenitrile

Note: This table is a representative example. Researchers should always consult the most recent product specifications directly from the supplier.

Supplier Selection Workflow

The process of selecting a suitable supplier for this compound can be streamlined by following a logical workflow. This ensures that the chosen material aligns with the technical and regulatory requirements of the intended application.

Supplier_Selection_Workflow A Define Research Needs (Purity, Quantity, Grade) B Identify Potential Suppliers (e.g., TCI, Sigma-Aldrich, Spectrum) A->B C Request & Compare Technical Data Sheets & CofAs B->C D Evaluate Supplier Quality Systems (e.g., ISO 9001) C->D E Assess Lead Times & Availability D->E F Select Supplier & Procure Material E->F

Caption: A streamlined workflow for the selection of a commercial supplier for this compound.

II. Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. A combination of analytical techniques should be employed for comprehensive characterization.

Purity Determination: A Multi-Faceted Approach

The purity of this compound is typically determined using chromatographic methods. Given its volatility, Gas Chromatography (GC) is the most common and effective technique.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system equipped with a mass spectrometer (MS) detector is ideal for both quantification and identification of impurities.

  • Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5ms or equivalent, is suitable for separating this compound from potential impurities like shorter or longer chain dinitriles or incompletely reacted precursors.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane. A typical concentration is 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity. The PubChem database provides mass spectrometry data for this compound that can be used for comparison.[4]

Structural Confirmation

While GC-MS provides strong evidence for the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene groups of the long alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the nitrile carbon atoms, typically in the range of 118-122 ppm.

III. Applications in Research and Drug Development

The synthetic utility of this compound lies in the reactivity of its terminal nitrile groups, which can be transformed into a variety of other functional groups.

Precursor to Diamines and Polyamines

A primary application of this compound is its conversion to 1,11-undecanediamine. This transformation is typically achieved through catalytic hydrogenation. Diamines are crucial monomers in the synthesis of polyamides and polyurethanes.[3] The reduction of dinitriles to diamines is a well-established industrial process.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound to 1,11-Undecanediamine

  • Reaction Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, a heating mantle, and connections for gas inlet and outlet is required.

  • Reagents and Catalyst:

    • This compound

    • A suitable hydrogenation catalyst, such as Raney Nickel or a supported palladium or rhodium catalyst.

    • A solvent, such as ethanol or tetrahydrofuran (THF).

    • Ammonia is often added to suppress the formation of secondary amines.

  • Procedure:

    • Charge the autoclave with this compound, the solvent, and the catalyst.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The product, 1,11-undecanediamine, can be isolated and purified by distillation or recrystallization.

Role in Pharmaceutical Synthesis

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group, participate in the formation of heterocyclic rings, or serve as a precursor for amines and amides.[5][6] While specific examples of this compound in late-stage drug synthesis are not widely published in readily available literature, its derivatives, particularly the corresponding diamine, are valuable intermediates for creating novel molecular scaffolds. The long, flexible C11 chain can be incorporated into molecules to modulate properties like lipophilicity and binding to target proteins.

Pathway to Advanced Materials

Beyond polyamides, the diamine derived from this compound can be used to synthesize other advanced materials. For instance, it can be a precursor for diisocyanates, which are then used to produce polyurethanes with specific properties conferred by the long aliphatic chain.

Applications_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_applications Final Applications A This compound B 1,11-Undecanediamine A->B Catalytic Hydrogenation C Polyamides B->C Polycondensation with Diacids D Polyurethanes B->D Reaction with Phosgene Derivatives E Pharmaceutical Scaffolds B->E Further Functionalization

Caption: Synthetic pathways from this compound to its key intermediate and final applications.

IV. Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before working with this chemical.

Hazard Identification

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[4]

  • Acute Toxicity: Harmful if ingested or absorbed through the skin.

  • Irritation: Causes irritation to the skin and eyes.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

V. Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in both academia and industry. A systematic approach to sourcing, quality control, and handling is crucial for its effective and safe utilization. By understanding its chemical properties and synthetic potential, scientists can leverage this compound to advance the development of novel materials and therapeutics. This guide serves as a foundational resource to support these endeavors, emphasizing the importance of scientific integrity and a thorough understanding of the materials we work with.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecanedinitrile, NC-(CH₂)₉-CN, is a long-chain aliphatic dinitrile. This class of molecules serves as valuable precursors and intermediates in polymer science and organic synthesis. The terminal nitrile groups can be readily transformed into other functional groups, such as amines (via hydrogenation to form 1,11-diaminoundecane) or carboxylic acids (via hydrolysis). This versatility makes this compound a key building block for specialty polyamides, polyesters, and other high-performance materials. This guide provides detailed protocols for three distinct and effective methods for the synthesis of this compound, designed for researchers in chemistry and materials science. The protocols are grounded in established chemical principles, drawing analogies from the synthesis of other important dinitriles.

Method 1: Catalytic Ammoxidation of Undecanedioic Acid

This method is analogous to the industrial production of some dinitriles, where a dicarboxylic acid is converted directly to a dinitrile in the presence of ammonia and a dehydration catalyst at elevated temperatures.[1] The reaction proceeds through the formation of a diamide intermediate, which is subsequently dehydrated to the dinitrile.[2][3]

Scientific Principles

The reaction of a dicarboxylic acid with ammonia first forms an ammonium dicarboxylate salt. Upon heating, this salt loses water to form the corresponding diamide (undecanediamide). In the presence of a suitable dehydration catalyst (e.g., supported phosphoric acid, metal oxides), the diamide undergoes further dehydration at higher temperatures to yield the dinitrile.[1][4] The continuous removal of water is critical to drive the equilibrium towards the final product.

The overall reaction is as follows: HOOC-(CH₂)₉-COOH + 2 NH₃ → NC-(CH₂)₉-CN + 4 H₂O

Experimental Workflow Diagram

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Load undecanedioic acid and catalyst into reactor prep2 Seal reactor and purge with inert gas (N₂ or Ar) prep1->prep2 react1 Heat reactor to 250-350°C prep2->react1 react2 Introduce continuous flow of ammonia gas react1->react2 react3 Collect water byproduct in a trap react2->react3 react4 Monitor reaction progress (e.g., by GC or IR) react3->react4 work1 Cool reactor and vent excess ammonia react4->work1 work2 Dissolve crude product in organic solvent work1->work2 work3 Filter to remove catalyst work2->work3 work4 Purify by fractional distillation under vacuum work3->work4

Caption: Workflow for this compound synthesis via ammoxidation.

Detailed Protocol

Materials and Reagents

Reagent/MaterialFormula/GradeSupplier (Example)Notes
Undecanedioic AcidHOOC(CH₂)₉COOH, ≥98%Sigma-AldrichStarting material
Ammonia GasNH₃, Anhydrous, ≥99.9%AirgasNitrogen source
Dehydration CatalystBoron Phosphate or Silica GelStrem ChemicalsTo facilitate the dehydration steps
Nitrogen GasN₂, High PurityAirgasFor inert atmosphere
TolueneC₇H₈, AnhydrousFisher ScientificSolvent for extraction
Sodium Sulfate (Anhydrous)Na₂SO₄VWRDrying agent

Procedure

  • Reactor Setup: Equip a high-pressure stainless steel reactor with a mechanical stirrer, a gas inlet tube, a thermocouple, a pressure gauge, and an outlet connected to a condenser and a collection trap.

  • Charging the Reactor: Charge the reactor with undecanedioic acid (1.0 mol) and the dehydration catalyst (e.g., boron phosphate, 5-10% by weight).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all air and moisture.

  • Reaction Initiation: Begin stirring and heat the reactor to a temperature of 280-320°C.[1]

  • Ammonia Feed: Once the target temperature is reached, introduce a continuous subsurface flow of anhydrous ammonia gas. Maintain a positive pressure (e.g., 5-15 bar) within the reactor.

  • Reaction Monitoring: Water will begin to form and should be collected in the cooled trap downstream of the condenser. The reaction progress can be monitored by periodically analyzing samples of the reaction mixture via Gas Chromatography (GC) for the disappearance of the starting material and the appearance of the dinitrile product.

  • Completion and Cooldown: After 4-8 hours, or once the reaction is deemed complete by GC analysis, stop the ammonia flow and turn off the heating. Allow the reactor to cool to room temperature.

  • Workup: Carefully vent the excess ammonia. Dissolve the crude reaction mixture in hot toluene.

  • Purification: Filter the hot solution to remove the catalyst. Wash the organic phase with water to remove any remaining traces of ammonia or intermediates. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

  • Final Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Method 2: Nucleophilic Substitution of 1,11-Dibromoundecane

This classic approach, known as the Kolbe nitrile synthesis, involves the reaction of an alkyl dihalide with an alkali metal cyanide.[5][6] It is a robust and widely applicable method for preparing nitriles via an Sₙ2 mechanism.[2][7]

Scientific Principles

The cyanide ion (CN⁻) is an excellent nucleophile that readily displaces halide leaving groups from primary alkyl halides. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which solvates the cation (e.g., Na⁺ or K⁺) but not the nucleophile, thereby enhancing the nucleophile's reactivity.[5] The use of DMSO is particularly effective for achieving high yields and minimizing side reactions.[6]

The reaction is as follows: Br-(CH₂)₁₁-Br + 2 NaCN → NC-(CH₂)₁₁-CN + 2 NaBr

Reaction Pathway Diagram

G start 1,11-Dibromoundecane + Sodium Cyanide in DMSO reaction Heat to 80-100°C start->reaction product Crude this compound + NaBr precipitate reaction->product workup Aqueous Workup & Extraction product->workup purify Vacuum Distillation workup->purify final Pure This compound purify->final cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Cycloundecanone, CuBr, and Ligand to a pressure vessel prep2 Add DMSO and aqueous ammonia prep1->prep2 react1 Seal vessel, purge, and pressurize with O₂ (e.g., 5 atm) prep2->react1 react2 Heat to 80°C with vigorous stirring react1->react2 react3 Maintain temperature and pressure for 12-24h react2->react3 work1 Cool reactor and carefully vent excess O₂ react3->work1 work2 Dilute with water and extract with ethyl acetate work1->work2 work3 Wash, dry, and concentrate organic phase work2->work3 work4 Purify by column chromatography or vacuum distillation work3->work4

References

Application Notes & Protocols: The Role of Undecanedinitrile in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecanedinitrile (UDDN), a linear aliphatic dinitrile, presents a versatile platform for the synthesis of advanced polymers. Its long, eleven-carbon backbone offers the potential to impart flexibility, hydrophobicity, and unique thermal properties to polymer architectures. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, focusing on its role as a precursor to key monomers for polyamides and as a conceptual building block for other polymer systems. Detailed, field-proven protocols for synthesis and characterization are provided to enable researchers to harness the potential of this unique molecule.

Introduction to this compound: A Versatile Building Block

This compound (1,9-Dicyanononane) is an organic compound featuring a C11 aliphatic chain capped at both ends by nitrile (-C≡N) groups. This bifunctional nature is the cornerstone of its utility in polymer chemistry, allowing it to act as a precursor for step-growth polymerization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1,9-Dicyanononane, 1,11-UndecanedinitrileN/A
Molecular Formula C₁₁H₁₈N₂N/A
Molecular Weight 178.27 g/mol N/A
Boiling Point ~138-140 °C @ 20 mmHg[1]
Appearance Colorless liquid or low melting point solid[2][3]
Solubility Insoluble in water; Soluble in alcohol[1]

The primary route to incorporating this compound into polymers involves the chemical transformation of its nitrile functional groups. The most significant application is the reduction of the dinitrile to its corresponding diamine, 1,11-diaminoundecane. This diamine serves as a valuable monomer, particularly for the synthesis of specialty polyamides.

Core Applications in Polymer Chemistry

Synthesis of High-Performance Polyamides

Polyamides, commonly known as nylons, are a major class of engineering thermoplastics renowned for their excellent mechanical strength, thermal stability, and chemical resistance.[4] They are typically synthesized through the step-growth polycondensation of a diamine with a diacid or its derivative.[5][6]

By first reducing this compound to 1,11-diaminoundecane, a long-chain aliphatic diamine is produced. When this diamine is reacted with a dicarboxylic acid (e.g., dodecanedioic acid, C12), it yields a polyamide (PA-11,12) with a unique set of properties:

  • Increased Flexibility: The long C11 methylene chain from the diamine introduces significant flexibility into the polymer backbone.

  • Lower Water Absorption: The high hydrocarbon content reduces the concentration of polar amide linkages, leading to lower moisture uptake compared to shorter-chain nylons like PA-6,6.

  • Improved Processability: The structural irregularity and flexibility can lower the melting point and melt viscosity, facilitating easier processing.[4]

The general reaction for polyamide formation is a condensation polymerization, where a small molecule, such as water or HCl, is eliminated to form the characteristic amide bond (-CO-NH-).[7]

Chain Extenders in Polyurethanes (Conceptual)

Chain extenders are low-molecular-weight diols or diamines used in polyurethane formulations to build molecular weight and create "hard segments" within the polymer matrix.[8][9] These hard segments, formed by the reaction of the chain extender with diisocyanates, are rigid and often crystalline, imparting stiffness, hardness, and thermal stability to the polyurethane.

The diamine derived from this compound, 1,11-diaminoundecane, can conceptually be used as a chain extender. Its long aliphatic chain would create unique hard segments with the following characteristics:

  • Modified Morphology: The C11 chain would disrupt the tight packing typically seen with short-chain extenders like 1,4-butanediol, leading to a softer, more flexible, and potentially more elastomeric material.[10]

  • Enhanced Phase Separation: The significant difference in polarity between the long, non-polar C11 segment and the highly polar urethane/urea linkages could drive more distinct microphase separation, influencing the final mechanical properties.[9]

Crosslinking Applications (Conceptual)

Crosslinking is a process that creates covalent links between polymer chains, forming a three-dimensional network.[11] This network structure significantly enhances mechanical strength, thermal stability, and chemical resistance.[12][13] While the direct use of aliphatic nitrile groups for crosslinking is less common than other functional groups, they can potentially participate in reactions such as trimerization to form triazine rings under specific catalytic conditions, creating network junctions. More practically, the derived diamine can be reacted with multifunctional crosslinking agents to achieve a crosslinked network.

Experimental Protocols

Protocol 1: Synthesis of Polyamide-11,12 via Interfacial Polymerization

This protocol details the synthesis of a novel polyamide using 1,11-diaminoundecane (derived from this compound) and a commercially available diacid chloride. Interfacial polymerization is an effective, room-temperature method for producing high-molecular-weight polyamides.[6][7]

Causality: This method is chosen because the reaction between the amine and the highly reactive acyl chloride is nearly instantaneous.[7] By dissolving the monomers in two immiscible liquid phases (water and an organic solvent), the reaction is confined to the interface, allowing for controlled polymer growth and easy product isolation.

Step 1: Conceptual Reduction of this compound to 1,11-Diaminoundecane

This is a prerequisite step. 1,11-diaminoundecane can also be sourced commercially. The following is a conceptual overview of its synthesis from the dinitrile.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reduction: Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or THF). Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise. Alternatively, catalytic hydrogenation over a nickel or cobalt catalyst can be employed.

  • Workup: After the reaction is complete, quench the excess reducing agent carefully, followed by an appropriate aqueous workup to isolate the crude 1,11-diaminoundecane.

  • Purification: Purify the diamine by distillation under reduced pressure or recrystallization.

Step 2: Interfacial Polymerization

  • Prepare Aqueous Phase: In a beaker, dissolve 1,11-diaminoundecane (1.0 eq.) and an acid scavenger such as sodium hydroxide (2.0 eq.) in deionized water.

  • Prepare Organic Phase: In a separate beaker, dissolve dodecanedioyl chloride (1.0 eq.) in a water-immiscible organic solvent like dichloromethane or chloroform.

  • Initiate Polymerization: Vigorously stir the aqueous phase using an overhead mechanical stirrer. Rapidly and carefully pour the organic phase into the stirring aqueous phase.

  • Observe Polymer Formation: A white, stringy precipitate of Polyamide-11,12 will form immediately at the interface of the two liquids.

  • Continue Reaction: Allow the reaction to stir vigorously for 15-30 minutes to ensure high molecular weight is achieved.

  • Isolate Polymer: Stop the stirring and collect the solid polymer by vacuum filtration.

  • Purify Polymer: Wash the collected polymer sequentially with copious amounts of water, then with a solvent like acetone or ethanol to remove unreacted monomers and oligomers.

  • Dry: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Diagram 1: Synthesis of 1,11-Diaminoundecane from this compound

G UDDN This compound (NC-(CH₂)₉-CN) DAU 1,11-Diaminoundecane (H₂N-(CH₂)₁₁-NH₂) UDDN->DAU Reduction Reagents Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) Reagents->UDDN

Caption: Reduction of this compound to its corresponding diamine.

Diagram 2: Interfacial Polymerization of Polyamide-11,12

G Monomer1 1,11-Diaminoundecane (in Water + NaOH) Polymer Polyamide-11,12 [-NH-(CH₂)₁₁-NH-CO-(CH₂)₁₀-CO-]n Monomer1->Polymer Monomer2 Dodecanedioyl Chloride (in Organic Solvent) Monomer2->Polymer + Byproduct 2n HCl (neutralized by NaOH) Polymer->Byproduct Elimination

Caption: Formation of Polyamide-11,12 via condensation polymerization.

Protocol 2: Physicochemical Characterization of the Synthesized Polymer

A thorough characterization is essential to validate the polymer's structure and understand its properties.[14][15][16] This self-validating system ensures that the synthesized material meets the desired specifications.

Table 2: Key Techniques for Polymer Characterization

TechniquePrincipleInformation Gained
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by chemical bonds.[14]Confirms the presence of characteristic functional groups (e.g., amide C=O stretch at ~1640 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.[14]Provides detailed information about the polymer's chemical structure, confirming the monomer integration and end-group analysis.
Gel Permeation Chromatography (GPC) Separates polymer chains based on their size in solution.[14]Determines the average molecular weight (Mn, Mw) and the polydispersity index (PDI), indicating the breadth of the molecular weight distribution.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.[15]Identifies key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[15]Determines the thermal stability and decomposition temperature of the polymer.

Diagram 3: Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start This compound Reduction Reduction to Diamine Start->Reduction Polymerization Interfacial Polymerization Reduction->Polymerization Purification Purification & Drying Polymerization->Purification FTIR FTIR Purification->FTIR Structural Validation NMR NMR Purification->NMR Structural Validation GPC GPC (MW) Purification->GPC Molecular Weight Analysis DSC DSC (Thermal Transitions) Purification->DSC Thermal Analysis TGA TGA (Stability) Purification->TGA Thermal Analysis Report Final Report on Polymer Properties FTIR->Report NMR->Report GPC->Report DSC->Report TGA->Report

Caption: Workflow from monomer to fully characterized polymer.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

  • This compound: May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2] Handle with care and avoid inhalation of vapors.

  • Diamine Monomers: Amines are often corrosive and basic. Avoid direct contact with skin and eyes.

  • Acyl Chlorides: These are highly reactive, corrosive, and react violently with water. Handle only in an anhydrous environment and in a fume hood.

  • Solvents: Organic solvents like dichloromethane are volatile and may be harmful. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][17]

Conclusion

This compound serves as a valuable precursor in polymer chemistry, primarily through its conversion to 1,11-diaminoundecane. This long-chain diamine enables the synthesis of specialty polyamides with enhanced flexibility and reduced moisture absorption. The protocols and characterization workflows detailed herein provide a comprehensive framework for researchers to explore the synthesis of novel polymers based on the this compound backbone, paving the way for the development of new materials with tailored properties for advanced applications.

References

The Strategic Utility of Undecanedinitrile in Advanced Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of undecanedinitrile, a versatile C11 linear dinitrile, and its applications in modern organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its utility as a precursor for macrocyclic ketones, diamines, and dicarboxylic acids. The content herein is structured to provide not only procedural details but also the underlying chemical principles, ensuring a thorough understanding for practical application.

Introduction: The Synthetic Potential of a Linear Dinitrile

This compound, with its 11-carbon backbone terminated by two nitrile functionalities, is a valuable building block in organic chemistry. Its linear and flexible structure, coupled with the reactivity of the nitrile groups, makes it an ideal starting material for a range of important chemical transformations. This guide will focus on three principal applications: the synthesis of macrocyclic ketones via the Thorpe-Ziegler cyclization, and its conversion into valuable monomers, namely 1,11-diaminoundecane and undecanedioic acid, which are precursors for specialty polymers.

Macrocycle Synthesis: The Thorpe-Ziegler Cyclization of this compound

The intramolecular cyclization of α,ω-dinitriles, known as the Thorpe-Ziegler reaction, is a powerful method for the synthesis of large-ring ketones.[1][2] This reaction is particularly effective for the preparation of macrocycles, which are of significant interest in the fragrance industry and as scaffolds in medicinal chemistry. The cyclization of this compound yields 2-cyanocyclododecanone, which can be subsequently hydrolyzed to the valuable macrocyclic ketone, cyclododecanone.

Mechanistic Insights

The Thorpe-Ziegler reaction proceeds via a base-catalyzed intramolecular condensation.[1] The key steps are:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic imine anion.

  • Tautomerization: The cyclic imine anion tautomerizes to a more stable enamine.

  • Hydrolysis: Subsequent acidic hydrolysis of the enamine intermediate leads to the formation of the corresponding cyclic ketone.

To favor the intramolecular cyclization over intermolecular polymerization, the reaction is conducted under high-dilution conditions.

Thorpe_Ziegler_Mechanism A This compound B Carbanion Intermediate A->B Strong Base (e.g., NaNH2) C Cyclic Imine Anion B->C Intramolecular Nucleophilic Attack D 2-Cyanocyclododecanone (Enamine form) C->D Tautomerization E Cyclododecanone D->E Acid Hydrolysis (e.g., H2SO4)

Caption: Thorpe-Ziegler cyclization of this compound.

Experimental Protocol: Synthesis of Cyclododecanone

This two-step protocol details the synthesis of cyclododecanone from this compound, commencing with the Thorpe-Ziegler cyclization followed by hydrolysis of the resulting α-cyanoketone.

Part A: Thorpe-Ziegler Cyclization of this compound

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound192.3119.23 g0.10---
Sodium amide (NaNH₂)39.014.3 g0.11Caution: Highly reactive. Handle under inert atmosphere.[3][4]
Toluene---1 L---Anhydrous
Diethyl ether---500 mL---Anhydrous, for high dilution
Ammonium chloride53.49------Saturated aqueous solution

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the reaction flask, suspend sodium amide in 500 mL of anhydrous toluene. Heat the suspension to reflux with vigorous stirring.

  • High Dilution Addition: Dissolve this compound in 500 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the this compound solution dropwise to the refluxing sodium amide suspension over a period of 8-10 hours to maintain high dilution.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia ceases.

  • Work-up: Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanocyclododecanone.

Part B: Hydrolysis of 2-Cyanocyclododecanone

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude 2-cyanocyclododecanone207.32~20 g~0.10From Part A
Sulfuric acid (H₂SO₄)98.08------60% aqueous solution (v/v)
Diethyl ether---------For extraction
Sodium bicarbonate84.01------Saturated aqueous solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-cyanocyclododecanone and 200 mL of 60% aqueous sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).

  • Neutralization: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by water (100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclododecanone can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

This compound as a Monomer Precursor

The terminal nitrile groups of this compound can be readily transformed into other valuable functional groups, such as primary amines and carboxylic acids. This makes it a key starting material for the synthesis of C11 monomers used in the production of high-performance polyamides and polyesters.

Monomer_Synthesis A This compound B 1,11-Diaminoundecane A->B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C Undecanedioic Acid A->C Hydrolysis (e.g., NaOH, H2O)

Caption: Conversion of this compound to key monomers.

Synthesis of 1,11-Diaminoundecane via Reduction

The reduction of both nitrile groups in this compound affords 1,11-diaminoundecane, a useful monomer for the synthesis of specialty nylons. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound192.3119.23 g0.10---
Lithium aluminum hydride (LiAlH₄)37.959.5 g0.25Caution: Pyrophoric and water-reactive. Handle under inert atmosphere.[5][6][7]
Tetrahydrofuran (THF)---500 mL---Anhydrous
Sodium sulfate decahydrate322.20------For quenching

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride in 200 mL of anhydrous THF.

  • Addition of Dinitrile: Dissolve this compound in 300 mL of anhydrous THF and add this solution to the dropping funnel. Add the dinitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add 9.5 mL of water, 9.5 mL of 15% aqueous NaOH, and 28.5 mL of water.

  • Work-up: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude 1,11-diaminoundecane can be purified by vacuum distillation.

Synthesis of Undecanedioic Acid via Hydrolysis

The hydrolysis of this compound in the presence of a strong base or acid yields undecanedioic acid, a dicarboxylic acid used in the production of polyesters, polyamides, and as a corrosion inhibitor.

Protocol: Basic Hydrolysis

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound192.3119.23 g0.10---
Sodium hydroxide (NaOH)40.0016.0 g0.40---
Water18.02200 mL------
Hydrochloric acid (HCl)36.46------Concentrated

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in water. Add the this compound to this solution.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-18 hours, or until the evolution of ammonia ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of undecanedioic acid will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Safety and Handling

This compound and the reagents used in its transformations require careful handling.

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Amide: A highly reactive and water-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water, as it reacts violently to produce flammable ammonia gas.[3][4]

  • Lithium Aluminum Hydride: A potent reducing agent that is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood. Ensure no water is present in the reaction setup or solvents.[5][6][7]

  • Strong Acids and Bases: Handle with care, using appropriate PPE to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly versatile and valuable starting material in organic synthesis. Its ability to be transformed into macrocyclic ketones via the Thorpe-Ziegler reaction, as well as its straightforward conversion into C11 diamine and diacid monomers, underscores its importance in the synthesis of complex molecules and specialty polymers. The protocols provided in this guide offer a solid foundation for researchers to explore and utilize the full synthetic potential of this linear dinitrile.

References

Application Notes and Protocols for the Synthesis of High-Performance Polyamides from Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Long-chain aliphatic polyamides, in particular, are renowned for their excellent thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in the automotive, aerospace, and electronics industries. This document provides a comprehensive guide for researchers and scientists on the utilization of undecanedinitrile as a versatile precursor for the synthesis of high-performance AABB-type polyamides.

This compound, a C11 dinitrile, serves as a valuable building block for long-chain polyamides. Through a two-step synthetic pathway involving catalytic hydrogenation to 1,11-diaminoundecane followed by melt polycondensation with a suitable dicarboxylic acid, high-molecular-weight polyamides with desirable engineering properties can be achieved. This guide will detail the necessary protocols, from the synthesis of the diamine monomer to the polymerization and subsequent characterization of the final polyamide product. The methodologies described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the process.

Synthesis of 1,11-Diaminoundecane from this compound

The critical first step in utilizing this compound as a polyamide precursor is its conversion to the corresponding diamine, 1,11-diaminoundecane. This is achieved through catalytic hydrogenation, a process that reduces the nitrile functional groups to primary amines.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol outlines the procedure for the hydrogenation of this compound to 1,11-diaminoundecane using a Raney Nickel catalyst. Raney Nickel is a versatile and highly active catalyst for the hydrogenation of a wide range of functional groups, including nitriles.[1][2]

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water or ethanol)[1]

  • Ethanol (anhydrous)

  • Sodium Hydroxide (optional, as a promoter)[3]

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Handle Raney Nickel with care as it can be pyrophoric when dry.[1] If using a commercial slurry, carefully decant the storage solvent and wash the catalyst with anhydrous ethanol multiple times to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, add this compound and anhydrous ethanol in a suitable ratio (e.g., 1:10 w/v).

  • Catalyst Addition: Add the prepared Raney Nickel catalyst to the autoclave. The catalyst loading can be optimized, but a starting point of 5-10% by weight relative to the this compound is recommended.[2]

  • (Optional) Promoter Addition: A small amount of a basic promoter like sodium hydroxide can be added to the reaction mixture to improve selectivity towards the primary amine and minimize the formation of secondary amines.[3]

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction Conditions: Heat the autoclave to the desired temperature (e.g., 100-150°C) with vigorous stirring. The reaction progress can be monitored by observing the hydrogen uptake.

  • Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can potentially be reactivated and reused.[1]

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.

  • Purification: The crude 1,11-diaminoundecane can be purified by vacuum distillation to obtain a high-purity product suitable for polymerization.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions and to ensure the high activity of the catalyst.

  • High Pressure and Temperature: These conditions are necessary to facilitate the hydrogenation of the nitrile groups. The specific conditions can be optimized to achieve the desired conversion and selectivity.

  • Vigorous Stirring: Ensures good contact between the reactants, catalyst, and hydrogen gas, which is essential for an efficient reaction.

Synthesis of Polyamide via Melt Polycondensation

Once the 1,11-diaminoundecane monomer is synthesized and purified, it can be polymerized with a suitable dicarboxylic acid to form a long-chain polyamide. Melt polycondensation is a common industrial method for producing polyamides, where the monomers are reacted in the molten state at elevated temperatures under vacuum to drive the removal of the water byproduct and promote the formation of high molecular weight polymer chains.[4]

Protocol 2: Melt Polycondensation of 1,11-Diaminoundecane and Dodecanedioic Acid (to form PA 11,12)

This protocol describes the synthesis of Polyamide 11,12 from 1,11-diaminoundecane and dodecanedioic acid. The resulting polyamide is a long-chain aliphatic polyamide with properties comparable to other high-performance nylons like PA11 and PA12.

Materials:

  • 1,11-Diaminoundecane (purified)

  • Dodecanedioic acid (high purity)

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, vacuum port, and a condenser/distillate collector.

  • Heating mantle or oil bath with a temperature controller.

Procedure:

  • Nylon Salt Formation (Optional but Recommended):

    • In a separate vessel, dissolve equimolar amounts of 1,11-diaminoundecane and dodecanedioic acid in a suitable solvent like ethanol or water.

    • Stir the solution to form the nylon salt, which will precipitate out.

    • Filter and dry the salt. Using the pre-formed salt helps to ensure a 1:1 stoichiometric balance of the monomers, which is critical for achieving high molecular weight.

  • Reactor Charging: Charge the polymerization reactor with the nylon salt (or equimolar amounts of the diamine and dicarboxylic acid).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures.

  • Heating and Pre-polymerization:

    • Begin heating the reactor with gentle stirring under a slow stream of nitrogen.

    • Gradually increase the temperature to melt the monomers (typically around 180-220°C). As the temperature rises, water will begin to distill off as the polycondensation reaction starts.

    • Hold the temperature in this range for a period of time (e.g., 1-2 hours) to form a low molecular weight prepolymer.

  • Polycondensation under Vacuum:

    • Gradually apply a vacuum to the reactor to facilitate the removal of water and drive the polymerization reaction towards the formation of a high molecular weight polymer.

    • Simultaneously, slowly increase the temperature to the final polymerization temperature (e.g., 240-280°C).

    • Continue the reaction under high vacuum for several hours (e.g., 2-4 hours). The viscosity of the molten polymer will increase significantly as the molecular weight builds up. The stirring torque can be monitored to follow the progress of the reaction.

  • Polymer Discharge and Cooling:

    • Once the desired viscosity is reached, break the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Alternatively, the polymer can be allowed to cool and solidify in the reactor and then mechanically removed.

  • Purification: The synthesized polyamide can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). The precipitated polymer is then filtered and dried under vacuum.[5]

Workflow for Polyamide Synthesis from this compound

Polyamide_Synthesis This compound This compound Hydrogenation Catalytic Hydrogenation (Protocol 1) This compound->Hydrogenation Diaminoundecane 1,11-Diaminoundecane Hydrogenation->Diaminoundecane Polycondensation Melt Polycondensation (Protocol 2) Diaminoundecane->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Dicarboxylic_Acid->Polycondensation Polyamide High-Performance Polyamide (e.g., PA 11,12) Polycondensation->Polyamide Characterization Characterization Polyamide->Characterization

Caption: Synthetic pathway from this compound to a high-performance polyamide.

Characterization of the Synthesized Polyamide

Thorough characterization of the synthesized polyamide is essential to determine its structure, molecular weight, and physical properties.

Protocol 3: Polymer Characterization

1. Spectroscopic Analysis:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of the polyamide structure by identifying the characteristic amide functional groups.

    • Procedure: Obtain the FTIR spectrum of the polymer sample using an ATR-FTIR spectrometer.

    • Expected Results: Look for characteristic peaks such as the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching vibration (Amide I band, around 1640 cm⁻¹), and the N-H bending vibration (Amide II band, around 1540 cm⁻¹).[6][7][8] The presence of these peaks confirms the formation of amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure of the polyamide.

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., trifluoroacetic acid-d or a mixture of trifluoroethanol and CDCl3) and acquire ¹H and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum should show characteristic signals for the methylene protons adjacent to the amide nitrogen and the carbonyl group. The ¹³C NMR spectrum will provide information on the different carbon environments in the polymer backbone.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the key thermal transitions of the polyamide, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere through a defined heating and cooling cycle.

    • Expected Results: The DSC thermogram will show a step change corresponding to the Tg, an endothermic peak for the Tm, and an exothermic peak for the Tc. These values are critical for understanding the processing window and service temperature of the material.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability of the polyamide.

    • Procedure: Heat a sample of the polymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight as a function of temperature.

    • Expected Results: The TGA curve will show the onset of decomposition and the temperature at which significant weight loss occurs, indicating the upper limit of the polymer's thermal stability.

3. Mechanical Properties:

  • Tensile Testing:

    • Objective: To determine the mechanical properties of the polyamide, such as tensile strength, Young's modulus, and elongation at break.

    • Procedure: Prepare standardized test specimens (e.g., dog-bone shaped) by injection molding or compression molding. Test the specimens using a universal testing machine according to standard methods (e.g., ASTM D638).

    • Expected Results: The stress-strain curve will provide key mechanical properties that are crucial for engineering applications. Long-chain polyamides are expected to exhibit high tensile strength and good ductility.[9][10][11]

Expected Properties of Polyamides Derived from this compound:

The properties of polyamides are influenced by the length of the aliphatic chains between the amide groups. Longer chains generally lead to lower moisture absorption, better dimensional stability, and increased flexibility.[9][12] Polyamides derived from this compound, such as PA 11,12, are expected to exhibit the following properties:

PropertyExpected Value Range
Melting Temperature (Tm)180 - 220 °C
Glass Transition Temperature (Tg)40 - 60 °C
Tensile Strength40 - 60 MPa
Young's Modulus1.0 - 1.5 GPa
Water Absorption (at saturation)< 2%

These properties make such polyamides excellent candidates for applications requiring high performance in challenging environments.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of high-performance long-chain polyamides. The protocols detailed in this guide provide a clear and scientifically grounded pathway for researchers to convert this compound into 1,11-diaminoundecane and subsequently polymerize it to produce polyamides with excellent thermal and mechanical properties. The characterization techniques outlined are essential for verifying the successful synthesis and understanding the properties of the resulting materials. By following these application notes, researchers can confidently explore the potential of this compound-based polyamides for a wide range of advanced applications.

References

Application Note: 1H and 13C NMR Spectral Analysis of Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of Undecanedinitrile

This compound (NC-(CH₂)₉-CN), a long-chain aliphatic dinitrile, serves as a valuable bifunctional molecule in organic synthesis. Its two nitrile functionalities can be transformed into a variety of other chemical groups, making it a key building block for polymers, pharmaceuticals, and other specialty chemicals. The precise characterization of such molecules is paramount to ensure purity and confirm structural integrity, which directly impacts the outcome of subsequent reactions and the properties of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering a detailed protocol and an in-depth analysis of the spectral data for researchers, scientists, and drug development professionals.

The Principle of NMR Spectroscopy in Structural Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with (low energy state) or against (high energy state) the field. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the low-energy to the high-energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and processed by the NMR spectrometer to generate a spectrum.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy.[2] Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). Additionally, the interaction between the spins of neighboring nuclei leads to spin-spin coupling , which splits NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J) and provides valuable information about the number of neighboring nuclei.[3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing an this compound sample for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and pipette tips

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined residual solvent peak.[4] TMS serves as the internal standard for referencing the chemical shifts to 0 ppm.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm to ensure it is centered within the NMR probe's detection coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 10-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans (NS): 128-1024 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Data Presentation and Interpretation

Due to the unavailability of a publicly accessible experimental spectrum, the following data is predicted based on established NMR principles and empirical data for similar long-chain aliphatic compounds.

Predicted ¹H NMR Spectral Data of this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.35Triplet (t)4Hα-CH₂ (C2, C10)
~1.65Quintet4Hβ-CH₂ (C3, C9)
~1.40Multiplet4Hγ-CH₂ (C4, C8)
~1.28Multiplet6Hδ, ε, ζ-CH₂ (C5, C6, C7)
Predicted ¹³C NMR Spectral Data of this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
~119.8CN (C1, C11)
~29.3C6
~29.1C5, C7
~28.7C4, C8
~25.2C3, C9
~17.1C2, C10

In-depth Spectral Analysis

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • α-Methylene Protons (C2, C10): The protons on the carbons directly attached to the electron-withdrawing nitrile groups (α-protons) are the most deshielded. They are expected to appear as a triplet around 2.35 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on the β-carbons (n+1 rule, where n=2).

  • β-Methylene Protons (C3, C9): These protons, adjacent to the α-carbons, are predicted to resonate around 1.65 ppm. They will appear as a quintet due to coupling with the two α-protons and the two γ-protons (n=4).

  • γ, δ, ε, and ζ-Methylene Protons (C4-C8): The protons on the central part of the aliphatic chain are chemically very similar and will likely overlap, forming a broad multiplet between 1.28 and 1.40 ppm. Distinguishing these individual methylene groups would likely require higher field NMR or 2D NMR techniques.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry, showing only six distinct signals for the eleven carbon atoms.[6]

  • Nitrile Carbons (C1, C11): The carbon atoms of the nitrile groups are the most deshielded and are expected to appear at approximately 119.8 ppm.[7] This downfield shift is characteristic of sp-hybridized carbons in a nitrile functionality.

  • Aliphatic Carbons (C2-C10): The remaining signals correspond to the methylene carbons of the aliphatic chain.

    • The α-carbons (C2, C10) , being closest to the nitrile groups, will be the most downfield of the aliphatic carbons, predicted around 17.1 ppm.

    • The β-carbons (C3, C9) will appear further upfield at approximately 25.2 ppm.

    • The carbons in the middle of the chain (C4-C8 ) will have very similar chemical environments, resulting in closely spaced signals between 28.7 and 29.3 ppm. Due to the symmetry, C5 and C7 are chemically equivalent, as are C4 and C8. The central carbon, C6, is unique. The slight differences in their chemical shifts arise from their distance from the electron-withdrawing nitrile groups.

Visualization of Molecular Structure and Workflow

Figure 1: Molecular structure of this compound with carbon numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate interpret Spectral Interpretation integrate->interpret

Figure 2: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note has provided a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. While experimental data was not publicly available, the predicted spectra and their interpretation offer a robust guide for researchers working with this compound. The characteristic chemical shifts and coupling patterns provide a clear spectroscopic fingerprint for this compound, enabling its unambiguous identification and purity assessment. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently utilize NMR spectroscopy as a critical tool in their synthetic and analytical workflows.

References

The Analytical Characterization of Undecanedinitrile: An In-Depth Guide to FT-IR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Undecanedinitrile

This compound, a linear eleven-carbon chain capped at both ends by nitrile functional groups (NC-(CH₂)₉-CN), represents a class of bifunctional molecules with significant potential in materials science and pharmaceutical development. Its long aliphatic backbone provides flexibility and hydrophobicity, while the terminal nitrile groups offer sites for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The precise characterization of this compound is paramount for its application, ensuring purity, confirming structural integrity, and understanding its reactivity. This guide provides a detailed exploration of two powerful analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer expert insights into data interpretation, tailored for researchers, scientists, and drug development professionals.

Part 1: Elucidating Molecular Vibrations with FT-IR Spectroscopy

FT-IR spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and the overall molecular structure, providing a "molecular fingerprint." For this compound, FT-IR is an invaluable tool for confirming the presence of the key functional groups – the nitrile (C≡N) and the aliphatic (C-H) moieties – and for assessing the overall purity of the sample.

Predicted FT-IR Spectral Features of this compound

Key Vibrational Modes:

  • Nitrile (C≡N) Stretching: The most characteristic feature in the FT-IR spectrum of this compound will be a sharp, strong absorption band in the range of 2240-2260 cm⁻¹ .[3] This band arises from the stretching vibration of the carbon-nitrogen triple bond. Its intensity is due to the large change in dipole moment during this vibration.[3]

  • Aliphatic C-H Stretching: The long methylene (-CH₂-) chain will give rise to strong, sharp absorption bands between 2850 and 3000 cm⁻¹ . Specifically, the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are expected around 2925 cm⁻¹ and 2855 cm⁻¹ , respectively.[4]

  • Methylene (-CH₂-) Bending: The scissoring and rocking vibrations of the methylene groups will produce absorption bands in the fingerprint region. A distinct scissoring vibration is expected around 1465 cm⁻¹ .[4]

  • Methylene (-CH₂-) Rocking: For a long aliphatic chain, a characteristic rocking vibration may appear around 720-730 cm⁻¹ .[4]

Quantitative Data Summary: Predicted FT-IR Peaks for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C≡N StretchNitrile2240 - 2260Strong, Sharp
Asymmetric C-H StretchMethylene (-CH₂)~2925Strong, Sharp
Symmetric C-H StretchMethylene (-CH₂)~2855Strong, Sharp
-CH₂- ScissoringMethylene (-CH₂)~1465Medium
-CH₂- Rocking (long chain)Methylene (-CH₂)~720 - 730Medium to Weak
Experimental Protocol: FT-IR Analysis of this compound using Attenuated Total Reflectance (ATR)

The ATR technique is highly recommended for the analysis of liquid or solid samples like this compound, as it requires minimal sample preparation.[5]

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

  • Pasteur pipette or spatula

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are properly installed and the instrument has been initialized.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a liquid sample, a single drop is sufficient. For a solid, use a spatula to apply a small amount of powder and ensure good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction on the resulting spectrum to remove any broad, underlying features.

    • Identify and label the characteristic absorption peaks corresponding to the nitrile and aliphatic functional groups as detailed in the data summary table.

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_data Data Processing A Initialize FT-IR Spectrometer B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply this compound Sample to Crystal C->D Ready for Sample E Acquire Sample Spectrum D->E F Baseline Correction E->F G Peak Identification & Interpretation F->G

FT-IR Experimental Workflow using ATR

Part 2: Unraveling Molecular Structure through Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For the structural elucidation of organic compounds, electron ionization (EI) is a commonly employed technique. In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner.[7] The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation of this compound

Based on the GC-MS data available for undecanenitrile (a mononitrile analog) and general principles of mass spectral fragmentation of long-chain aliphatic compounds, we can predict the key features of the this compound mass spectrum.[8][9]

Molecular Ion Peak (M⁺•): this compound has a molecular formula of C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol . Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, in accordance with the nitrogen rule.[10] However, for long-chain aliphatic compounds, the molecular ion peak may be of low intensity or even absent.[11]

Key Fragmentation Pathways:

The fragmentation of the this compound molecular ion is expected to be dominated by cleavages of the long aliphatic chain.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrile group is a common fragmentation pathway for nitriles. However, in a dinitrile, this can occur at either end of the molecule.

  • McLafferty Rearrangement: For nitriles with a sufficiently long alkyl chain (at least a propyl group), a McLafferty rearrangement can occur, typically resulting in a characteristic fragment ion at m/z 41.[9][12]

  • Aliphatic Chain Fragmentation: The long methylene chain will undergo successive losses of alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇), leading to a series of cluster peaks separated by 14 Da (-CH₂-).[8]

Quantitative Data Summary: Predicted Key Ions in the Mass Spectrum of this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment Ion/StructureFragmentation PathwayExpected Relative Intensity
206[NC-(CH₂)₉-CN]⁺•Molecular Ion (M⁺•)Low to Absent
191[M - •CH₃]⁺Loss of a methyl radical from the aliphatic chainLow
177[M - •C₂H₅]⁺Loss of an ethyl radical from the aliphatic chainLow
163[M - •C₃H₇]⁺Loss of a propyl radical from the aliphatic chainMedium
...CₙH₂ₙ₊₁⁺ and CₙH₂ₙ₋₁⁺ seriesSuccessive cleavage of the aliphatic chainVariable
41[CH₂=C=NH]⁺• or [C₃H₅]⁺McLafferty rearrangement or formation of allyl cationHigh
Experimental Protocol: GC-MS Analysis of this compound

Gas chromatography is an excellent technique for separating components of a mixture before their introduction into the mass spectrometer. For a pure sample of this compound, GC will serve to confirm its purity and provide a clean mass spectrum.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for the analysis of long-chain aliphatic compounds (e.g., a non-polar or mid-polarity column)

  • This compound sample

  • High-purity solvent for sample dilution (e.g., hexane or dichloromethane)

  • Microsyringe for sample injection

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Method Setup:

    • Inlet: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • GC Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of approximately 280 °C.

    • MS Parameters: Set the ion source temperature to around 230 °C and the quadrupole temperature to about 150 °C. Acquire data in full scan mode over a mass range of m/z 35-500.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Data Interpretation:

    • Examine the TIC for the presence of a single, sharp peak, indicating the purity of the sample.

    • Analyze the mass spectrum of the this compound peak. Identify the molecular ion peak (if present) and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and the data in spectral libraries (e.g., NIST) to confirm the structure.

MS_Fragmentation cluster_cleavage Chain Cleavage cluster_rearrangement Rearrangement M This compound Molecular Ion [NC-(CH2)9-CN]+• (m/z 206) F1 Loss of •CH3 [M-15]+ (m/z 191) M->F1 β-cleavage F2 Loss of •C2H5 [M-29]+ (m/z 177) M->F2 γ-cleavage F3 Loss of •CnH2n+1 Series of Fragments M->F3 Sequential Losses F4 McLafferty Rearrangement Fragment at m/z 41 M->F4 γ-H transfer

Predicted Mass Spectral Fragmentation Pathways

Conclusion: A Synergistic Approach to Characterization

The complementary nature of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the analytical characterization of this compound.[6] FT-IR offers a rapid and non-destructive method to confirm the presence of the defining nitrile and aliphatic functional groups, making it an excellent tool for initial identification and quality control. Mass spectrometry, particularly when coupled with gas chromatography, provides definitive structural information through the determination of the molecular weight and the analysis of characteristic fragmentation patterns. By employing these two techniques in concert, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and structure of this compound, which is a critical foundation for its successful application in further research and development.

References

purification methods for undecanedinitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Undecanedinitrile for High-Purity Applications

Abstract

This compound (UDN) is a pivotal linear aliphatic dinitrile that serves as a precursor in the synthesis of high-performance polyamides, specialty diamines, and active pharmaceutical ingredients (APIs). The stringent purity requirements of these applications necessitate robust and efficient purification strategies. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the primary methods for purifying this compound post-synthesis. We delve into the mechanistic principles and provide detailed, field-tested protocols for vacuum distillation, recrystallization, and column chromatography, enabling the consistent attainment of high-purity UDN.

Introduction: The Critical Role of Purity in this compound Applications

This compound (NC-(CH₂)₉-CN) is a valuable chemical intermediate. Its bifunctional nature, with nitrile groups at both ends of an eleven-carbon chain, allows it to be a key building block for various materials. In polymer science, it is a monomer for specialty nylons. In pharmaceutical development, the dinitrile moiety can be transformed into other functional groups.

The performance and safety of the final products derived from UDN are directly contingent on its purity. Trace impurities can lead to:

  • Inconsistent Polymerization: Unwanted monomers or monofunctional species can terminate polymer chains, leading to lower molecular weights and altered mechanical properties.

  • Side Reactions in API Synthesis: Impurities can react with downstream reagents, reducing the yield and introducing new, potentially toxic byproducts that are difficult to separate.[1]

  • Catalyst Poisoning: Residual reactants or byproducts can deactivate expensive catalysts used in subsequent hydrogenation or hydrolysis steps.

Therefore, a thorough understanding of purification methodologies is not merely a procedural step but a critical control point in the value chain. This guide explains the causality behind experimental choices to empower scientists to select and optimize the most suitable purification strategy.

Synthesis Overview and Anticipated Impurities

To effectively purify a compound, one must first understand the likely impurities originating from its synthesis. A common route to this compound involves the nucleophilic substitution of a dihaloalkane, such as 1,9-dichlorononane, with an alkali metal cyanide.

Common Synthesis Reaction: Cl-(CH₂)₉-Cl + 2 NaCN → NC-(CH₂)₉-CN + 2 NaCl

From this and other potential synthetic routes, a typical crude UDN sample may contain the following impurities:

  • Unreacted Starting Materials: Residual 1,9-dihalononane.

  • Intermediates: 11-chloroundecanenitrile (the mono-substituted product).

  • Side-Reaction Products: Small amounts of elimination products or products from reactions with solvent.

  • Solvent Residues: High-boiling point solvents used during the reaction (e.g., DMSO, DMF).

  • Inorganic Salts: Sodium chloride or other salts that may have slight solubility in the crude product.

The purification strategy must be designed to effectively remove these specific contaminants.

Core Purification Methodologies

Three primary techniques are employed for the purification of this compound: Vacuum Distillation, Recrystallization, and Column Chromatography. The choice depends on the scale, the nature of the impurities, and the target purity level.

Vacuum Distillation

Principle of Operation: Distillation separates components of a liquid mixture based on differences in their boiling points.[2][3] this compound has a high boiling point, and heating it to its atmospheric boiling point can cause decomposition. Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature required for it to boil.[4][5] This allows for the separation of UDN from less volatile (e.g., salts, polymers) and more volatile (e.g., solvents, mono-nitrile intermediates) impurities without thermal degradation.

Causality of Experimental Choices:

  • Why Vacuum? To prevent the compound from "cracking" or decomposing at high temperatures. High-boiling liquids are almost always distilled under reduced pressure.[5]

  • Why a Fractionating Column? For impurities with boiling points close to that of UDN, a simple distillation is insufficient. A fractionating column provides a large surface area (e.g., Vigreux indentations, Raschig rings) for multiple successive vaporization-condensation cycles, greatly enhancing separation efficiency.[4][6] Each cycle enriches the vapor in the more volatile component.[6]

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify crude UDN from non-volatile salts and impurities with significantly different boiling points.

Apparatus:

  • Round-bottom flask (sized appropriately for the sample volume)

  • Short-path distillation head or a fractionating column (e.g., Vigreux)

  • Condenser

  • Distillate receiving flask (e.g., Perkin triangle or multi-limb receiver)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • System Evacuation: Close the system to the atmosphere and slowly apply vacuum. A cold trap (e.g., liquid nitrogen or dry ice/acetone) must be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once a stable, low pressure is achieved (e.g., <1 mmHg), begin gently heating the flask using the heating mantle while stirring.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction. This will contain residual solvents and more volatile impurities. The temperature at the distillation head will be unstable and lower than the boiling point of the product.

    • Main Fraction: As the temperature stabilizes at the boiling point of UDN at the given pressure, switch to a clean receiving flask. Collect the pure this compound.

    • Residue: Stop the distillation before the distilling flask runs dry to prevent the formation of pyrolytic tars. The high-boiling residue and non-volatile impurities will remain in the flask.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

Safety Precautions:

  • Always wear safety glasses and a lab coat.[7]

  • Perform the distillation in a well-ventilated fume hood.[8]

  • Be aware of the risk of implosion with glassware under vacuum. Inspect glassware for cracks before use.

  • Handle nitriles with care, as they can be toxic. Avoid inhalation and skin contact.[9]

Recrystallization

Principle of Operation: This technique purifies solids based on differences in solubility.[10] The crude solid is dissolved in a hot solvent in which it is highly soluble, but in which the impurities are either highly soluble (and remain in solution upon cooling) or sparingly soluble (and can be filtered off while hot). Upon controlled cooling, the solubility of the desired compound decreases, causing it to crystallize out of the solution, leaving soluble impurities behind in the mother liquor.[11]

Causality of Experimental Choices:

  • Solvent Selection: The ideal solvent is one where UDN is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is key to achieving a high recovery.

  • Slow Cooling: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling allows for the formation of large, pure crystals.[12] An ice bath is typically used after the solution has reached room temperature to maximize yield.[13]

  • Scratching: If crystallization does not initiate, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth to begin.[12][13]

Protocol 2: Recrystallization of this compound

Objective: To remove soluble and insoluble impurities from solid crude UDN.

Apparatus:

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and vacuum flask

  • Glass stirring rod

Reagents:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water - to be determined empirically)

Procedure:

  • Dissolution: Place the crude UDN in an Erlenmeyer flask. Add a minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[13] Add more solvent in small portions if needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a pre-heated second Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[12] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography

Principle of Operation: Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[14] For UDN, which is a relatively polar molecule due to the two nitrile groups, normal-phase chromatography is effective. Less polar impurities will travel through the column faster, while more polar impurities will adhere more strongly to the stationary phase and elute later.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is a common choice due to its slightly acidic nature and high surface area, which allows for good separation of moderately polar compounds.

  • Mobile Phase (Eluent): The eluent is chosen to provide differential migration of the components. A non-polar solvent (like hexane) mixed with a more polar solvent (like ethyl acetate) is typical. The polarity of the eluent is carefully optimized (often using Thin Layer Chromatography first) to achieve the best separation.

  • Gradient Elution: Sometimes, the polarity of the eluent is gradually increased during the separation. This allows for the initial elution of non-polar compounds, followed by the elution of the target compound, and finally, the stripping of highly polar impurities from the column.

Protocol 3: Flash Column Chromatography of this compound

Objective: To achieve very high purity UDN, typically on a research or small scale.

Apparatus:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude UDN in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Apply positive pressure (flash chromatography) to speed up the flow rate.

  • Fraction Collection: Collect small, sequential fractions. Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.

Visualization of Purification Workflows

A logical approach is often required to decide on the best purification strategy, which may involve a combination of methods.

Caption: Decision workflow for selecting a UDN purification method.

Purification_Scheme Crude Crude UDN (from synthesis) Distillation Fractional Vacuum Distillation Crude->Distillation Removes volatiles & non-volatiles Recrystallization Recrystallization Distillation->Recrystallization Removes isomers & close-boiling impurities Chromatography Column Chromatography Recrystallization->Chromatography Final polishing step for trace impurities Pure_Product High-Purity UDN (>99.5%) Chromatography->Pure_Product

Caption: A multi-step purification scheme for achieving ultra-pure UDN.

Method Comparison and Purity Assessment

The effectiveness of each method varies, and the choice is a trade-off between purity, yield, and scalability.

Method Primary Application Achievable Purity Throughput Advantages Disadvantages
Vacuum Distillation Bulk purification from non-volatile or highly volatile impurities.95-99%HighScalable, cost-effective for large quantities.Requires high vacuum; risk of thermal decomposition; poor separation of azeotropes or close-boiling impurities.[2]
Recrystallization Purification of solid UDN from soluble/insoluble impurities.98-99.5%MediumExcellent for removing small amounts of impurities; can be highly selective.Yield loss in mother liquor; requires suitable solvent; can be time-consuming.
Column Chromatography High-purity polishing; separation of structurally similar impurities.>99.5%LowHighest resolution and purity achievable; versatile.Not easily scalable; requires large volumes of solvent; can be expensive and labor-intensive.

Purity Assessment: The purity of the final this compound product must be validated. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect non-volatile impurities.

  • Gas Chromatography (GC): To detect volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities with distinct proton or carbon signals.

Conclusion

The purification of this compound is a critical step that dictates its suitability for advanced applications. By understanding the principles behind vacuum distillation, recrystallization, and column chromatography, scientists can intelligently design a purification strategy tailored to their specific needs. For industrial-scale production, a multi-step approach, often starting with vacuum distillation followed by recrystallization, provides an optimal balance of throughput and purity. For reference standards or sensitive research applications, column chromatography is the method of choice for achieving the highest possible purity.

References

Application Note: Undecanedinitrile as a Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry.[4] This application note explores the utility of undecanedinitrile, a long-chain aliphatic dinitrile, as a strategic precursor for constructing diverse nitrogen-containing heterocyclic systems. We provide detailed protocols and mechanistic insights for key transformations, including intramolecular cyclizations to form medium-ring systems and intermolecular reactions to build large azamacrocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this readily available building block in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound (NC-(CH₂)₉-CN) is a linear C₁₁ α,ω-dinitrile. Its structure offers several strategic advantages for the synthesis of nitrogen-containing heterocycles:

  • Two Reactive Centers: The terminal nitrile groups serve as versatile electrophilic handles that can be transformed into a variety of nitrogen-containing functionalities, most notably amines and enamines.

  • Flexible Spacer: The nine-carbon methylene chain provides significant conformational flexibility, enabling the formation of thermodynamically stable medium-to-large ring systems, which are often challenging to synthesize.[5]

  • Pathway to Macrocycles: Following reduction to the corresponding diamine, the undecane backbone becomes an ideal spacer for the construction of large azamacrocycles, a class of compounds with significant applications in coordination chemistry, biomimetic systems, and medicine.[6][7][8]

This note will focus on two primary synthetic strategies: the Thorpe-Ziegler cyclization for direct intramolecular ring formation and reductive cyclization pathways for the synthesis of saturated macrocycles.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles, catalyzed by a strong base.[9] The reaction proceeds via the deprotonation of a carbon α to one nitrile group, followed by nucleophilic attack of the resulting carbanion onto the second nitrile group.[10] The initial product is a cyclic α-cyano enamine, a valuable nitrogen-containing heterocyclic intermediate.

Mechanistic Overview

The mechanism involves three key steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts an α-proton to generate a resonance-stabilized carbanion.

  • Intramolecular Attack: The carbanion attacks the electrophilic carbon of the second nitrile group, forming a cyclic imine anion.

  • Tautomerization: The imine anion tautomerizes to the more stable, conjugated β-enaminonitrile (or α-cyano enamine).[11]

This process is conceptually related to the Dieckmann condensation of diesters.[9][12]

Visualization: Thorpe-Ziegler Reaction Mechanism

Thorpe_Ziegler cluster_reaction Thorpe-Ziegler Cyclization of this compound start This compound carbanion α-Carbanion Intermediate start->carbanion + Base - HB⁺ imine_anion Cyclic Imine Anion carbanion->imine_anion Intramolecular Nucleophilic Attack enamine Cyclic α-Cyano Enamine (12-membered ring) imine_anion->enamine Tautomerization ketone Cyclic Ketone (after hydrolysis) enamine->ketone + H₃O⁺ (Hydrolysis)

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of 2-Aminocyclododec-1-ene-1-carbonitrile

This protocol describes the Thorpe-Ziegler cyclization of this compound to form the corresponding 12-membered α-cyano enamine.

Materials:

  • This compound (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (Argon) inlet.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous toluene to achieve a high-dilution condition (approx. 0.05 M). High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Base Addition: Prepare a solution of NaHMDS (1.1 eq) in anhydrous toluene in the dropping funnel.

  • Reaction: Heat the this compound solution to reflux (approx. 110 °C). Add the NaHMDS solution dropwise over 4-6 hours to maintain a low concentration of the reactive species.

  • Monitoring: After the addition is complete, maintain the reflux for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot with water.

  • Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product, a β-enaminonitrile, can be purified by column chromatography on silica gel or by recrystallization to yield 2-aminocyclododec-1-ene-1-carbonitrile.

Causality and Trustworthiness:

  • Choice of Base: Strong, non-nucleophilic bases like NaHMDS or LDA are used to ensure efficient deprotonation without competing nucleophilic attack on the nitrile groups.

  • High Dilution: This is the most critical parameter to prevent intermolecular polymerization, which is a common side reaction with bifunctional linear precursors.

  • Slow Addition: Adding the base slowly ensures that the concentration of the generated carbanion remains low, further promoting the desired intramolecular pathway.

ParameterConditionRationale
Solvent Anhydrous TolueneHigh boiling point for reflux, non-protic.
Base NaHMDS or LDAStrong, non-nucleophilic amide base.
Concentration ~0.05 M (High Dilution)Favors intramolecular vs. intermolecular reaction.
Temperature Reflux (~110 °C)Provides activation energy for cyclization.
Quench Saturated aq. NH₄ClMildly acidic proton source to neutralize the enamine anion.

Table 1. Optimized Reaction Conditions for Thorpe-Ziegler Cyclization.

Reductive Pathways to Saturated Azamacrocycles

An alternative and highly effective strategy involves the reduction of the nitrile groups to primary amines. The resulting 1,11-diaminoundecane is a powerful C₁₁ building block for constructing large, saturated nitrogen-containing macrocycles. These azamacrocycles are of great interest as ligands for metal ions and as scaffolds in medicinal chemistry.[6][7]

Two-Stage Synthetic Workflow

This approach is typically a two-step process:

  • Reduction of Dinitrile: The this compound is reduced to 1,11-diaminoundecane.

  • Macrocyclization: The diamine is reacted with a suitable α,ω-dielectrophile under high dilution conditions to form the desired azamacrocycle.

Visualization: Reductive Macrocyclization Workflow

Reductive_Workflow start This compound reduction Step 1: Reduction start->reduction diamine 1,11-Diaminoundecane reduction->diamine macrocyclization Step 2: Macrocyclization diamine->macrocyclization product Saturated Azamacrocycle macrocyclization->product electrophile + α,ω-Dielectrophile (e.g., Ditosylate, Dihalide) electrophile->macrocyclization

Caption: Two-stage workflow for azamacrocycle synthesis.

Protocol 1: Reduction of this compound to 1,11-Diaminoundecane

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, LAH) (2.5-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an Argon atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF. Equip the flask with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C. Add the dinitrile solution dropwise to the stirred suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the granular precipitate of aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 1,11-diaminoundecane, which can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of a[2]-ane-N₂ Azamacrocycle

This protocol describes the reaction of 1,11-diaminoundecane with 1,3-dibromopropane to form 1,5-diazacyclopentadecane.

Materials:

  • 1,11-Diaminoundecane (1.0 eq)

  • 1,3-Dibromopropane (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • High-dilution reaction setup (e.g., syringe pump)

Procedure:

  • Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, place a suspension of K₂CO₃ (2.5 eq) in a large volume of acetonitrile (to achieve a final concentration of ~0.01 M). Heat the suspension to reflux.

  • High Dilution Addition: Prepare two separate solutions of equal volume in acetonitrile: one containing 1,11-diaminoundecane (1.0 eq) and the other containing 1,3-dibromopropane (1.0 eq). Using two syringe pumps, add both solutions simultaneously and dropwise to the refluxing base suspension over a period of 12-24 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 24 hours to ensure complete cyclization.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on alumina (using a solvent system such as dichloromethane/methanol) or by acid-base extraction to isolate the desired azamacrocycle.

Causality and Trustworthiness:

  • Simultaneous Addition: Adding both the nucleophile (diamine) and electrophile (dihalide) concurrently to the reaction vessel maintains their concentrations at a very low and equimolar level, which is paramount for suppressing oligomerization and polymerization.

  • Template Effect: While not explicitly used here, in some macrocyclizations, alkali metal cations (from the base) can act as a template, organizing the linear precursors into a conformation that favors cyclization.

Conclusion and Future Outlook

This compound is a cost-effective and versatile C₁₁ linear precursor for a range of nitrogen-containing heterocycles. The Thorpe-Ziegler reaction provides direct access to functionalized 12-membered enamine rings, which are intermediates for other complex structures. More significantly, its conversion to 1,11-diaminoundecane unlocks a robust platform for the synthesis of large azamacrocycles. The protocols detailed herein are scalable and rely on well-established, reliable chemical transformations. Future work may focus on developing catalytic and more environmentally benign methods for these cyclizations, expanding the scope of accessible heterocyclic architectures from this valuable starting material.[1][13]

References

The Strategic Role of Undecanedinitrile in Advanced Materials: From Monomer Synthesis to High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Undecanedinitrile as a Versatile Precursor in Polymer Chemistry

This compound (UDDN), a C11 dinitrile, represents a pivotal building block in the synthesis of advanced polymeric materials. While not directly polymerized in most large-scale applications, its true value lies in its function as a precursor to long-chain aliphatic monomers, which are essential for the production of high-performance polyamides. The C11 backbone imparted by this compound is instrumental in developing polymers with a unique combination of flexibility, chemical resistance, and low moisture absorption.

This application note provides a comprehensive guide for researchers and materials scientists on the utilization of this compound in the synthesis of Polyamide 11 (PA 11), a bio-based and high-performance thermoplastic. We will delve into the transformation of this compound into the key monomer, 11-aminoundecanoic acid, and provide a detailed protocol for its subsequent polymerization. Furthermore, we will explore the material properties of the resulting polyamide and discuss its characterization and potential applications.

From this compound to a High-Value Monomer: The Synthesis of 11-Aminoundecanoic Acid

The primary route for leveraging this compound in polyamide synthesis involves its conversion to more reactive monomers. One of the most significant of these is 11-aminoundecanoic acid, the direct precursor to Polyamide 11. While the industrial synthesis of 11-aminoundecanoic acid predominantly starts from castor oil, the conversion of this compound offers a potential alternative pathway.[1] This conversion is a multi-step chemical process that underscores the versatility of nitriles in organic synthesis.

The transformation of this compound to 11-aminoundecanoic acid typically involves two key steps:

  • Hydrolysis of the Nitrile Groups: The dinitrile is first hydrolyzed to the corresponding dicarboxylic acid, undecanedioic acid. This can be achieved under acidic or basic conditions.

  • Conversion of a Carboxylic Acid Group to an Amine Group: One of the carboxylic acid groups is then selectively converted to an amine group. This can be accomplished through various synthetic routes, such as the Hofmann, Curtius, or Schmidt rearrangement.

A conceptual workflow for this conversion is illustrated below:

G UDDN This compound UDA Undecanedioic Acid UDDN->UDA Hydrolysis Monoester Monoester of Undecanedioic Acid UDA->Monoester Esterification Amide Undecanedioic Acid Monoamide Monoester->Amide Amidation AUA 11-Aminoundecanoic Acid Amide->AUA Hofmann Rearrangement G Start Start Dry Dry 11-Aminoundecanoic Acid Start->Dry Charge Charge Reactor Dry->Charge Purge Purge with N2 Charge->Purge Heat_Atm Heat to 220-230°C (Atmospheric Pressure) Purge->Heat_Atm Hold_Atm Hold for 1-2 hours Heat_Atm->Hold_Atm Apply_Vac Gradually Apply Vacuum Hold_Atm->Apply_Vac Hold_Vac Hold at <1 torr for 2-4 hours Apply_Vac->Hold_Vac Cool Cool and Recover Polymer Hold_Vac->Cool End End Cool->End

References

Troubleshooting & Optimization

Technical Support Center: Undecanedinitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Undecanedinitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. Our goal is to equip you with the expertise to navigate common challenges, optimize your reaction conditions, and ensure the synthesis of high-purity this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, covering various synthetic routes and general considerations.

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is most commonly synthesized through several key industrial routes. The choice of method often depends on the availability and cost of starting materials, as well as environmental considerations. Early methods included the reaction of 1,9-dichlorononane with sodium cyanide. Another established method is the dehydration of undecanediamide, often using dehydrating agents like phosphorus pentoxide. A significant industrial process for analogous dinitriles is the ammoxidation of hydrocarbons, where a hydrocarbon is reacted with ammonia and oxygen over a catalyst. While less common for this compound specifically, hydrocyanation of unsaturated precursors is a major route for other dinitriles like adiponitrile.[1]

Q2: What are the main safety concerns when working with reagents for this compound synthesis?

A2: A primary safety concern is the handling of cyanide-containing reagents, which are highly toxic. Ingestion, inhalation, or skin contact with cyanide salts can be fatal.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[2] Acidic conditions must be strictly avoided when working with cyanide salts as this will generate highly toxic hydrogen cyanide gas.[2] Always have a cyanide antidote kit available and ensure all personnel are trained in its use.

Q3: How does the thermal stability of this compound compare to other aliphatic dinitriles?

A3: Generally, the thermal stability of aliphatic dinitriles increases with the length of the aliphatic chain.[3] Therefore, this compound is expected to be more thermally stable than shorter-chain dinitriles like adiponitrile. However, at elevated temperatures, decomposition can still occur, potentially leading to the release of toxic fumes, including hydrogen cyanide and nitrogen oxides.[3][4]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Purity of Starting Materials: Impurities in your starting materials, such as the corresponding diol, diamine, or dihalide, can lead to side reactions that consume reactants and lower the yield of the desired dinitrile. Verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS before use.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, as water can participate in unwanted hydrolysis reactions, especially of the nitrile groups.[5] Reagents should be fresh and properly stored to prevent degradation.

Reaction-Specific Troubleshooting:

  • Incomplete Conversion: If you observe a significant amount of unreacted starting material, consider increasing the reaction time or temperature. However, be cautious of potential side reactions or product decomposition at higher temperatures.[3] The stoichiometry of the reactants is also critical; ensure you are using the correct molar ratios.

  • Catalyst Deactivation: In catalytic processes like ammoxidation, the catalyst can deactivate over time due to poisoning, fouling (coke formation), or thermal degradation.[6][7] Poisoning can occur from impurities in the feed, while coking is the deposition of carbonaceous material on the catalyst surface.[8][9] Thermal degradation can lead to a loss of active sites.[6] Catalyst regeneration or replacement may be necessary.

Experimental Protocol: General Guidance for Improving Yield

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled, anhydrous solvents.

    • Verify the purity of all starting materials via NMR or GC-MS.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere.

    • Use a calibrated thermometer to monitor the internal reaction temperature accurately.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate technique, such as TLC, GC, or HPLC, to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive temperatures.

  • Work-up and Purification:

    • Quench the reaction appropriately to stop further reactions.

    • Perform a careful work-up to separate the product from byproducts and unreacted starting materials. For high molecular weight dinitriles, this may involve liquid-liquid extraction followed by distillation or crystallization.

Problem 2: Formation of Impurities and Byproducts

Q: I am observing significant impurities in my crude this compound product. What are the likely side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. The nature of these byproducts depends on the synthetic route employed.

Common Side Reactions and Their Mitigation:

  • Hydrolysis of Nitrile Groups: The nitrile functional group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water, to form the corresponding amide and subsequently the carboxylic acid.[5] This can be a significant issue during work-up and purification.

    • Mitigation: Maintain anhydrous conditions throughout the reaction and work-up. Use neutral or mildly acidic/basic conditions where possible during purification. If hydrolysis is unavoidable, it may be necessary to re-convert the amide or carboxylic acid back to the nitrile.

  • Oligomerization/Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of certain catalysts, dinitriles can undergo oligomerization or polymerization.[10] This is particularly relevant for shorter-chain dinitriles but can also occur with longer chains.

    • Mitigation: Optimize the reaction temperature and time to favor the formation of the desired monomeric dinitrile. Careful selection of the catalyst and solvent can also suppress polymerization.

  • Formation of Isomers: In syntheses starting from unsaturated precursors, such as the hydrocyanation of dienes, various isomers can be formed.[1]

    • Mitigation: The regioselectivity of the reaction is highly dependent on the catalyst and reaction conditions. Careful optimization of these parameters is crucial to favor the desired linear dinitrile.

Logical Flow for Minimizing Byproduct Formation

Byproduct_Minimization Start This compound Synthesis Purity_Check Check Purity of Starting Materials Start->Purity_Check Anhydrous Ensure Anhydrous Conditions Purity_Check->Anhydrous Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Anhydrous->Optimize_Conditions Monitor Monitor Reaction Progress (TLC, GC) Optimize_Conditions->Monitor Workup Careful Work-up & Purification Monitor->Workup Product High-Purity This compound Workup->Product

Caption: A logical workflow for minimizing byproduct formation in this compound synthesis.

Problem 3: Challenges in Purification

Q: I am having difficulty purifying my crude this compound. What are the recommended purification techniques?

A: The purification of high molecular weight dinitriles like this compound can be challenging due to their physical properties.

Purification Strategies:

  • Distillation: Vacuum distillation is a common method for purifying liquid nitriles. Due to its relatively high molecular weight, this compound will have a high boiling point, making vacuum distillation necessary to prevent thermal decomposition.[3]

  • Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical and may require some experimentation.

  • Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography can be effective.[11] However, for large-scale production, this method may not be economically viable.

Troubleshooting Table for Purification

Problem Potential Cause Recommended Solution
Product decomposition during distillation Distillation temperature is too high.Use a higher vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Co-distillation of impurities Impurities have similar boiling points to the product.Use a fractional distillation column with a higher number of theoretical plates. Consider a different purification method like crystallization.
Poor recovery from crystallization The product is too soluble in the chosen solvent.Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Oily product after crystallization Incomplete removal of solvent or low-melting impurities.Wash the crystals with a small amount of cold, fresh solvent. Dry the product thoroughly under vacuum.

III. Analytical Methods for Purity Assessment

Q: What are the best analytical methods to determine the purity of my synthesized this compound and identify impurities?

A: A combination of analytical techniques is often necessary for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC is an excellent technique for determining the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can also be used to identify unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile compounds or those that might degrade at the high temperatures used in GC.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying impurities.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the nitrile functional group (a sharp peak around 2250 cm⁻¹) and for detecting the absence of hydroxyl (from starting diols) or carbonyl (from amide or carboxylic acid byproducts) functionalities.

Workflow for Purity Assessment

Purity_Assessment Crude_Product Crude this compound Initial_Screen Initial Purity Screen (TLC or GC) Crude_Product->Initial_Screen Structural_Confirmation Structural Confirmation (NMR, FTIR) Initial_Screen->Structural_Confirmation Quantitative_Purity Quantitative Purity (GC or HPLC) Initial_Screen->Quantitative_Purity Final_Product High-Purity Product with Characterization Data Structural_Confirmation->Final_Product Impurity_ID Impurity Identification (GC-MS or LC-MS) Quantitative_Purity->Impurity_ID Impurity_ID->Final_Product

Caption: A typical workflow for the analytical assessment of this compound purity.

IV. References

  • A Comparative Analysis of the Thermal Decomposition of Aliphatic Dinitriles. (2025). Benchchem.

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). EHS.MIT.EDU.

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (n.d.). MDPI.

  • Adiponitrile. (n.d.). Wikipedia.

  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive.

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. (n.d.).

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

  • Troubleshooting low yields in the synthesis of substituted enones. (2025). Benchchem.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.

  • Chapter XXIV: The Ammoxidation of Organic Substances. (n.d.). ScienceDirect.

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.

  • Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022). YouTube.

  • Catalytic Ammoxidation of Hydrocarbons on Mixed Oxides. (n.d.). ResearchGate.

  • Catalyst deactivation. (2021). YouTube.

  • Lec 13 Catalyst deactivation. (2023). YouTube.

  • ECHE 430 - Lecture 20 - Catalyst Deactivation. (2021). YouTube.

  • minimizing impurity formation in nitrile compound synthesis. (n.d.). Benchchem.

  • Synthesis and Reactions of Nitriles. (2018). YouTube.

  • Technical Support Center: But-2-ynedinitrile Purity Assessment. (2025). Benchchem.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.

  • Synthesis of Nitrile Bearing Acyclic Quaternary Centers via Co(III)‐Catalyzed Sequential C–H Bond Addition to Dienes and N-Cyanosuccinimide. (2020). PMC - NIH.

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.

  • troubleshooting low yield in 13C labeled nucleoside synthesis. (2025). Benchchem.

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. (2023). Biotage.

  • Hydrolysis of Nitriles. (2021). YouTube.

  • Hydrolysis and Dehydration Synthesis Reactions. (2019). YouTube.

  • Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. (n.d.). PubMed.

  • Troubleshooting common issues in the chemical synthesis of Avenaciolide. (2025). Benchchem.

  • troubleshooting failed reactions in solid-phase oligonucleotide synthesis. (2025). Benchchem.

  • Method for separation of an ester from a reaction mixture. (n.d.). Google Patents.

  • Application Notes and Protocols for Assessing the Purity of 13-Deacetyltaxachitriene A. (2025). Benchchem.

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.

  • Assessment of chromatographic peak purity of drugs by multivariate analysis of diode-array and mass spectrometric data. (n.d.). PubMed.

  • How to purify esterefication product?. (2016). ResearchGate.

  • Strategies for peak-purity assessment in liquid chromatography. (n.d.). PubMed.

  • ICH guideline Q3D (R1) on elemental impurities. (2019). EMA.

  • Esterification Reaction The Synthesis And Purification Of. (n.d.). riomaisseguro.rio.rj.gov.br.

  • Common impurities in commercial Docosanedioic acid and their removal. (2025). Benchchem.

  • Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes. (2022). MDPI.

  • McMurry Reaction used in Indole Synthesis Mechanism. (2016). YouTube.

  • Synthesis and Reactions of Acid Anhydrides. (2021). YouTube.

References

Technical Support Center: Optimizing Undecanedinitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedinitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing long-chain aliphatic dinitriles. As a key intermediate in the formation of polymers, pharmaceuticals, and specialty chemicals, achieving a high yield of pure this compound is critical.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and ensure reproducible, high-yield results. We will focus primarily on the most common laboratory-scale synthesis: the nucleophilic substitution of a 1,9-dihalononane with an alkali metal cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible laboratory method for synthesizing this compound?

The most prevalent method for lab-scale synthesis is a nucleophilic substitution (Sₙ2) reaction. This involves treating a 1,9-dihalononane (e.g., 1,9-dibromononane or 1,9-dichlorononane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent.[1][2] This method is favored for its straightforward nature and reliance on readily available reagents.[3][4]

Q2: Why is solvent selection so critical for this reaction?

Solvent choice directly impacts the reaction rate and the formation of side products. Polar aprotic solvents like DMSO, DMF, or acetonitrile are highly recommended because they effectively solvate the alkali metal cation while leaving the cyanide anion relatively "naked" and highly nucleophilic.[5] This significantly accelerates the desired Sₙ2 pathway. In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the cyanide anion, reducing its nucleophilicity, and can also participate in side reactions like hydrolysis and solvolysis, leading to undesired alcohol and ether byproducts.[5]

Q3: What are the primary safety concerns when working with cyanide salts?

Alkali metal cyanides are highly toxic. Accidental acidification can release hydrogen cyanide (HCN) gas, which is extremely poisonous.[1]

  • Always handle cyanide salts in a well-ventilated chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Never mix cyanide waste with acidic waste streams. All cyanide-containing materials must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the specific experimental problems that can lead to poor outcomes in this compound synthesis.

Dot Diagram: General Troubleshooting Workflow

This diagram outlines a logical process for diagnosing the root cause of a low-yielding reaction.

TroubleshootingWorkflow start Low Yield or Impure Product Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents Start Here check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_q1 Are reagents anhydrous? (Solvent, Halide) check_reagents->reagent_q1 cond_q1 Was temperature correctly maintained? check_conditions->cond_q1 workup_q1 Emulsion during extraction? check_workup->workup_q1 reagent_q2 Is Cyanide Salt fresh? Stoichiometry correct? reagent_q1->reagent_q2 Yes sol_reagent_water Action: Dry solvent. Use fresh dihalide. reagent_q1->sol_reagent_water No sol_reagent_cn Action: Use fresh KCN/NaCN. Verify molar equivalents. reagent_q2->sol_reagent_cn No cond_q2 Was the solvent a polar aprotic type? cond_q1->cond_q2 Yes sol_cond_temp Action: Optimize temperature. Avoid excessive heat. cond_q1->sol_cond_temp No cond_q3 Was reaction run to completion (TLC/GC)? cond_q2->cond_q3 Yes sol_cond_solvent Action: Switch to DMSO or DMF. cond_q2->sol_cond_solvent No sol_cond_time Action: Increase reaction time. Monitor for completion. cond_q3->sol_cond_time No workup_q2 Product lost during distillation/crystallization? workup_q1->workup_q2 No sol_workup_emulsion Action: Add brine to break emulsion. Use centrifugation. workup_q1->sol_workup_emulsion Yes sol_workup_loss Action: Optimize purification. Consider column chromatography. workup_q2->sol_workup_loss Yes

Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions.

Question: My reaction has stalled or is giving a very low yield. What are the most likely causes?

Answer: A low or non-existent yield is typically traced back to issues with reagents or reaction conditions.

  • Cause 1: Presence of Water. Water is detrimental to this reaction. It can hydrolyze the cyanide salt and react with the alkyl halide to form 9-halononan-1-ol, which can then undergo further reactions, reducing the availability of your starting material for the desired dinitrile formation.[1]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvent. If your dihalide has been stored for a long time, consider purifying it before use.

  • Cause 2: Poor Reagent Quality. Alkali metal cyanides can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide.

    • Solution: Use fresh, finely ground potassium or sodium cyanide from a recently opened container. Grinding the salt (carefully, in a hood) increases the surface area and can improve reaction kinetics.

  • Cause 3: Suboptimal Solvent Choice. As detailed in the FAQ, using a protic solvent like ethanol will drastically reduce the yield.

    • Solution: Use a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.[5]

  • Cause 4: Insufficient Temperature. The Sₙ2 reaction requires enough thermal energy to overcome the activation barrier.

    • Solution: The reaction is often run at elevated temperatures (e.g., 80-120 °C), depending on the solvent and halide. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[1]

Question: My final product is contaminated with significant side products. What are they and how can I avoid them?

Answer: The formation of side products is a common issue that complicates purification and lowers the isolated yield.

Dot Diagram: Sₙ2 vs. Side Reactions

This diagram illustrates the desired reaction pathway versus common competing side reactions.

ReactionPathways start Br-(CH2)9-Br + 2 KCN sn2_path Desired Sₙ2 Pathway side_path Competing Side Reactions product NC-(CH2)9-CN (this compound) sn2_path->product Favored by: - Polar Aprotic Solvent (DMSO) - Good Leaving Group (Br, I) elimination Elimination (E2) Product: Br-(CH2)7-CH=CH2 side_path->elimination Favored by: - High Temperature - Steric Hindrance hydrolysis Hydrolysis (if H2O is present) Product: HO-(CH2)9-Br side_path->hydrolysis Favored by: - Protic Solvents (H2O, EtOH) isocyanate Isocyanide Formation Product: CN-(CH2)9-NC side_path->isocyanate Favored by: - AgCN instead of NaCN/KCN

Caption: Reaction pathways in this compound synthesis.

  • Side Product 1: Elimination Products. The cyanide ion is also a moderately strong base, which can promote the E2 elimination reaction, especially at higher temperatures, to yield unsaturated mononitriles or dienes.

    • Prevention: Maintain the lowest effective temperature for the reaction. Using a less sterically hindered base or a better nucleophile can also help, but in this case, the cyanide ion is fixed. Careful temperature control is key.

  • Side Product 2: Monosubstituted Product. Incomplete reaction will leave 1-bromo-9-cyanononane in the product mixture.

    • Prevention: Use a slight excess of the cyanide salt (e.g., 2.2 equivalents) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material and the intermediate.

  • Side Product 3: Isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack via carbon to form the nitrile is generally favored with sodium or potassium cyanide in polar aprotic solvents, some isocyanide (isonitrile) can form.[5]

    • Prevention: This is minimized by using NaCN or KCN in DMSO.[5] The use of silver cyanide (AgCN) would strongly favor isocyanide formation and should be avoided.[5]

Data Table: Effect of Solvent on Yield and Purity
Solvent TypeExample SolventTypical Yield of DinitrilePrimary Side ProductsRationale
Polar Aprotic DMSO, DMFHigh (>85%)Minimal; trace eliminationSolvates cation, leaving a highly reactive nucleophilic anion for Sₙ2.[5]
Polar Protic Ethanol, WaterLow (<40%)Alcohols, Ethers, EliminationSolvates both cation and anion, reducing nucleophilicity and enabling solvolysis.[5]
Non-Polar Toluene, HexaneVery Low / No Reaction-Reagents (especially KCN/NaCN) have very poor solubility.

Question: I'm having difficulty purifying my final product. What are the best practices?

Answer: Purifying long-chain dinitriles can be challenging due to their high boiling points and potential for co-distillation with impurities.

  • Problem: Emulsion during aqueous workup. The long alkyl chain of this compound can act as a surfactant, leading to persistent emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[1] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Problem: Difficulty with distillation. this compound has a high boiling point. Distilling at atmospheric pressure can lead to decomposition. Co-distillation with the monosubstituted starting material is also common if the reaction was incomplete.

    • Solution: Use vacuum distillation to lower the boiling point and prevent thermal decomposition. If the product is contaminated with high-boiling impurities, fractional distillation under vacuum is necessary. For high-purity applications, flash column chromatography on silica gel may be a more effective alternative, typically using a solvent system like hexane/ethyl acetate.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, self-validating methodology for the synthesis of this compound from 1,9-dibromononane.

Materials:

  • 1,9-dibromononane

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer.

  • Reagent Addition: In a chemical fume hood, charge the flask with sodium cyanide (2.2 equivalents) and anhydrous DMSO.

  • Heating: Begin stirring and heat the suspension to approximately 90 °C to ensure the cyanide salt is well-dispersed.

  • Substrate Addition: Slowly add 1,9-dibromononane (1.0 equivalent) to the heated suspension over 30 minutes. An initial exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 100-110 °C. Monitor the reaction's progress by periodically taking small aliquots, quenching them in water, extracting with ether, and analyzing by TLC or GC. The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of cold water to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to aid in phase separation and remove residual DMSO.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.

References

side reactions and byproducts in undecanedinitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedinitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory-scale and process development of this compound synthesis.

Introduction to this compound Synthesis

This compound is a valuable chemical intermediate, particularly in the synthesis of polymers, fragrances, and specialty chemicals.[1][2] Its synthesis, while conceptually straightforward, can be prone to various side reactions that lead to the formation of undesirable byproducts, impacting yield and purity. The most common synthetic routes involve the conversion of undecanedioic acid or its derivatives. A prevalent method is the dehydration of the corresponding diamide, formed by the reaction of undecanedioic acid with ammonia.[3]

This guide will focus on identifying and mitigating the common side reactions and byproducts associated with these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My this compound yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this compound synthesis often stem from incomplete conversion of starting materials or the prevalence of competing side reactions. Let's break down the potential culprits based on the common synthetic route from undecanedioic acid and ammonia.

Potential Causes:

  • Incomplete Dehydration of the Diamide Intermediate: The conversion of undecanedioic acid to this compound proceeds through the formation of undecanediamide. The subsequent dehydration of both amide groups is a critical, and often challenging, step.[4] Inadequate reaction temperature or insufficient reaction time can lead to the isolation of mono-nitriles or unreacted diamide.

  • Cyclization Reactions: At the high temperatures often required for dehydration, intramolecular cyclization of the intermediate mono-nitrile can occur, leading to the formation of cyclic imides or other cyclic byproducts. This is a known issue in dinitrile synthesis from dicarboxylic acids.[4][5]

  • Hydrolysis of the Nitrile: If water is not efficiently removed from the reaction mixture, the newly formed nitrile groups can be hydrolyzed back to amide or carboxylic acid functionalities, reducing the overall yield of the desired dinitrile.

  • Sub-optimal Catalyst Performance: When using a catalyst, such as phosphoric acid, to facilitate the dehydration, its activity can be compromised by impurities in the starting materials or by operating outside the optimal temperature range.[3]

Troubleshooting Steps & Protocols:

  • Optimize Reaction Temperature and Time:

    • Protocol: Begin with the reported optimal temperature range of 300-350 °C for the dehydration of undecanediamide.[3] Conduct a time-course study, taking aliquots from the reaction mixture at regular intervals (e.g., every hour) to monitor the disappearance of the diamide and the formation of the dinitrile by a suitable analytical method like GC-MS or HPLC. This will help determine the optimal reaction time for your specific setup.

  • Ensure Efficient Water Removal:

    • Protocol: Employ a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed during the reaction. If performing the reaction under a stream of inert gas, ensure the gas flow rate is sufficient to carry away the water vapor.

  • Catalyst Optimization:

    • Protocol: If using a catalyst, screen different catalyst loadings. For example, when using phosphoric acid, a ratio of 0.02:1 (catalyst:undecanedioic acid by mass) has been shown to be effective.[3] Ensure the catalyst is of high purity and is added at the appropriate stage of the reaction.

ParameterRecommended RangePotential Issue if Deviated
Reaction Temperature 300-350 °CLower temperatures lead to incomplete conversion; higher temperatures can promote side reactions like cyclization.[3][4]
Reaction Time 2.5 - 7 hoursInsufficient time results in low yield; excessive time can lead to byproduct formation.[3]
Catalyst Loading (Phosphoric Acid) ~2% w/wLower loading may not be effective; higher loading can lead to charring or other side reactions.[3]
Question 2: I'm observing unexpected peaks in my GC-MS/LC-MS analysis of the final product. What are the common byproducts in this compound synthesis?

Answer:

The presence of unexpected peaks indicates the formation of byproducts. Identifying these impurities is the first step toward mitigating their formation. The most common byproducts are structurally related to the starting materials and intermediates.

Common Byproducts and Their Formation Mechanisms:

  • Undecanediamide: The immediate precursor to this compound. Its presence indicates incomplete dehydration.

  • ω-Cyanoundecanoic Acid Amide (Mono-nitrile mono-amide): This intermediate results from the dehydration of only one of the two amide groups.

  • Cyclic Imides: Formed through intramolecular cyclization of the mono-nitrile mono-amide or the diamide at high temperatures.

  • Oligomers/Polymers: Intermolecular reactions between intermediates can lead to the formation of higher molecular weight species, especially at high concentrations and temperatures.

Analytical Approach to Identification:

  • Mass Spectrometry (MS): The molecular weights of the common byproducts can be predicted and compared with the m/z values from your MS data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structures of the impurities, particularly by identifying characteristic peaks for amide, carboxylic acid, and nitrile functional groups.

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for C=O (amides, carboxylic acids), N-H (amides), and C≡N (nitriles) can confirm the presence of these functional groups in your product mixture.

Mitigation Strategies:

  • Controlled Reaction Conditions: As outlined in the previous question, strict control over temperature and reaction time is crucial to minimize byproduct formation.

  • Purification: Fractional distillation under reduced pressure is often the most effective method for separating this compound from less volatile byproducts like the diamide and cyclic imides. Recrystallization from a suitable solvent can also be employed.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis starts from undecanedioic acid.[1][6] This dicarboxylic acid is first converted to undecanediamide by reacting it with ammonia. The resulting diamide is then dehydrated at high temperatures, often with a catalyst, to yield this compound.[3][4] Another general approach for synthesizing dinitriles involves the reaction of a dihalide with a metal cyanide (Kolbe nitrile synthesis), though this can be complicated by the formation of isonitrile byproducts.[7][8]

Q2: How does the purity of the starting undecanedioic acid affect the synthesis?

A2: The purity of the starting material is critical. Impurities in the undecanedioic acid can lead to the formation of colored byproducts and may interfere with the catalyst's activity. It is recommended to use high-purity undecanedioic acid for this synthesis.

Q3: Can I use a different dehydrating agent instead of high temperatures?

A3: While high-temperature thermal dehydration is common, other dehydrating agents used for converting primary amides to nitriles include phosphorus(V) oxide (P4O10), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3).[9][10] However, the use of these reagents with a dicarboxylic acid derivative requires careful optimization to avoid side reactions with the other functional groups. These methods are generally more common for the synthesis of monofunctional nitriles.

Q4: What is the mechanism of the dehydration of the amide to the nitrile?

A4: The dehydration of a primary amide to a nitrile involves the elimination of a molecule of water. When catalyzed by an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A subsequent series of proton transfers and the elimination of water lead to the formation of the nitrile.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. The synthesis involves high temperatures and the use of ammonia, which is a corrosive and toxic gas. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. If using cyanide-based reagents in alternative synthetic routes, extreme caution must be exercised due to their high toxicity.

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways in this compound synthesis from undecanedioic acid.

Undecanedinitrile_Synthesis Start Undecanedioic Acid Intermediate1 Undecanediamide Start->Intermediate1 + 2NH3 - 2H2O Product This compound Intermediate1->Product Dehydration - 2H2O Byproduct1 ω-Cyanoundecanoic Acid Amide Intermediate1->Byproduct1 Partial Dehydration - H2O Byproduct1->Product Dehydration - H2O Byproduct2 Cyclic Imide Byproduct1->Byproduct2 Intramolecular Cyclization

Caption: Main reaction pathway and major side reactions.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Solution1a Optimize Temperature Cause1->Solution1a Solution1b Increase Reaction Time Cause1->Solution1b Solution2a Ensure Efficient Water Removal Cause2->Solution2a Solution2b Purify Product Cause2->Solution2b

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Purification of Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for undecanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this long-chain dinitrile. Our goal is to synthesize field-proven insights with established scientific principles to help you overcome common challenges and achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound and the general principles of its purification.

Q1: What is this compound and what are its key physical properties?

This compound (C₁₁H₁₈N₂) is an organic compound featuring a C11 alkyl chain terminated by nitrile (-C≡N) groups at both ends.[1] These polar nitrile groups, combined with the long, nonpolar hydrocarbon chain, give it unique solubility characteristics. It is a high-boiling point liquid or a low-melting solid. Accurate purification requires knowledge of its physical properties, which are critical for selecting the right technique (e.g., distillation vs. crystallization).

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.27 g/mol [1]
Boiling Point High; requires vacuum for distillation to prevent decomposition.[2]
Melting Point Varies; can be a low-melting solid.
Solubility Soluble in many organic solvents; limited solubility in water.[3]

Q2: What are the most common impurities I might encounter during this compound synthesis?

Impurities are highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 1,9-dichlorononane, 1,9-dibromononane, or undecanedioic acid derivatives.

  • Mono-nitrile Intermediates: Compounds where only one end of the precursor has been converted to a nitrile.

  • Hydrolysis Products: The nitrile groups can partially or fully hydrolyze to form amides or carboxylic acids, especially if exposed to acidic or basic conditions during workup.[4]

  • Polymeric Byproducts: Self-condensation or polymerization of reactants or the product can lead to high-molecular-weight, often colored, impurities.

  • Solvent Residues: Solvents used in the reaction or initial workup that were not completely removed.

Q3: Which analytical techniques are best for assessing the purity of my this compound sample?

A multi-faceted approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

Analytical MethodPurpose & InsightsLimitations
Gas Chromatography (GC) Excellent for separating volatile impurities and quantifying the main component.Not suitable for non-volatile impurities like polymers or salts. High temperatures can cause decomposition of sensitive compounds.
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of impurities, including less volatile and more polar ones.Method development can be time-consuming. Requires a suitable chromophore for UV detection.
Nuclear Magnetic Resonance (¹H NMR) Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a known standard.[5]Can be less sensitive to minor impurities (<1%) which may overlap with major signals.
Differential Scanning Calorimetry (DSC) A thermal analysis technique that can determine the purity of crystalline solids by analyzing melting point depression.[6][7]Only applicable to samples that are solid and exhibit a sharp melting point. Not suitable for amorphous solids or liquids.

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

Problem 1: My purified this compound is yellow or brown, not colorless.

  • Potential Cause 1: Thermal Decomposition. this compound, like many high-boiling point organic compounds, can decompose at elevated temperatures.[2] Distillation at atmospheric pressure is a common cause of discoloration.

    • Solution: Always perform distillation under high vacuum to significantly lower the boiling point.[8] The target is to have the compound boil between 45°C and 180°C under the applied vacuum.[2] If the color persists, the decomposition may have occurred during the reaction itself; in this case, a chemical treatment before distillation is necessary.

  • Potential Cause 2: Polymeric Impurities. High-molecular-weight byproducts from side reactions are often colored and non-volatile.

    • Solution: These impurities will remain in the distillation flask during vacuum distillation. If distillation is not feasible, consider a pre-treatment step. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with activated carbon. The carbon can adsorb colored impurities.[9] Filter the mixture through a pad of Celite® to remove the carbon before proceeding with solvent evaporation and further purification.

Problem 2: My final purity is stuck at ~95% after distillation, with a persistent impurity peak in the GC.

  • Potential Cause: Azeotrope or Co-distillation. The impurity may have a boiling point very close to that of this compound, or it may form an azeotrope—a mixture that boils at a constant temperature and composition.[2]

    • Solution 1 (Orthogonal Purification): Switch to a purification technique that relies on a different physical property. Crystallization is an excellent choice if the product is a solid.[10] The structural differences between this compound and the impurity can lead to effective separation as one crystallizes out of solution, leaving the other in the mother liquor.[11]

    • Solution 2 (Chromatography): For high-value material or very difficult separations, flash column chromatography can be employed.[12] Use a solvent system where the product and impurity have different retention factors (Rf) on a TLC plate. This method separates based on polarity differences.

Problem 3: During vacuum distillation, nothing distills over, or the material solidifies in the condenser.

  • Potential Cause 1: Inadequate Vacuum or Heating. The vacuum may not be low enough, or the heating mantle temperature may be insufficient to cause the liquid to boil.

    • Solution: Ensure all joints in your distillation apparatus are properly sealed with high-vacuum grease. Check your vacuum pump for proper function. The heating bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid at that pressure.[13]

  • Potential Cause 2: Premature Solidification. If this compound is a solid at room temperature, it can solidify in the water-cooled condenser, blocking the apparatus.

    • Solution: Do not use a water-cooled condenser. Instead, use a short-path distillation apparatus with a wide-bore condenser that is not actively cooled (an air condenser). You can gently warm the condenser with a heat gun if necessary to keep the distillate flowing.

Section 3: Detailed Purification Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is ideal for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for high vacuum. Use a short, vacuum-jacketed Vigreux column to minimize heat loss. Ensure all glass joints are greased and secure.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath for even temperature distribution.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The vapor temperature will be low and unstable.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a new receiving flask. Collect the main fraction while the temperature remains constant.[13]

    • End-run: If the temperature begins to drop or rise sharply, stop the distillation. The material remaining in the flask contains high-boiling impurities.

  • Analysis: Analyze all collected fractions by GC or NMR to assess purity and determine which to combine.

Protocol 2: Recrystallization

This is the method of choice for purifying solid this compound or as a secondary step after distillation.[14]

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble when hot.[15] Common solvents to test include isopropanol, ethanol, hexane, and ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel. This prevents the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Visualization of Workflows

Workflow for this compound Purification

The following diagram illustrates a logical workflow for purifying crude this compound, incorporating decision points based on analytical results.

PurificationWorkflow cluster_start Start cluster_primary Primary Purification cluster_analysis Analysis cluster_secondary Secondary Purification / Polishing cluster_end Finish Crude Crude this compound Distill High-Vacuum Distillation Crude->Distill If liquid / high-boiling Crystal Recrystallization Crude->Crystal If solid Analysis Purity Check (GC/HPLC/NMR) Distill->Analysis Crystal->Analysis Chrom Column Chromatography Analysis->Chrom Purity NOT OK (Difficult Impurities) ReCrystal Repeat Recrystallization Analysis->ReCrystal Purity NOT OK (Minor Impurities) Pure Pure Product (>99%) Analysis->Pure Purity OK Chrom->Pure ReCrystal->Pure

Caption: A decision-based workflow for purifying this compound.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification issues.

TroubleshootingTree Start Problem Encountered Q1 What is the issue? Start->Q1 Color Product is Colored (Yellow/Brown) Q1->Color Color Purity Low Purity After Primary Method Q1->Purity Purity Physical Distillation Failure (No Product / Solidification) Q1->Physical Physical Q_Color Purification Method? Color->Q_Color Distill_Color Distillation Q_Color->Distill_Color Distillation Other_Color Other Q_Color->Other_Color Other Sol_Decomp Action: Use High Vacuum, Lower Temperature Distill_Color->Sol_Decomp Sol_Carbon Action: Activated Carbon Treatment Other_Color->Sol_Carbon Q_Purity What is the next step? Purity->Q_Purity Sol_Ortho Action: Switch to Orthogonal Method (e.g., Crystallization) Q_Purity->Sol_Ortho Boiling points are too close Sol_Chrom Action: Use Column Chromatography Q_Purity->Sol_Chrom Impurities are chemically similar Q_Physical What is the symptom? Physical->Q_Physical No_Distill Nothing Distills Q_Physical->No_Distill No Distillate Solidify Solidifies in Condenser Q_Physical->Solidify Solidification Sol_Vac Action: Check Vacuum Seal & Increase Heat No_Distill->Sol_Vac Sol_Cond Action: Use Air Condenser or Short-Path Apparatus Solidify->Sol_Cond

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Undecanedinitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of undecanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its synthesis. The content is structured in a flexible question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level inquiries regarding the synthesis of this compound.

Question: What are the primary synthetic routes for producing this compound?

Answer: this compound is typically synthesized via several key pathways. The choice of method often depends on the available starting materials, scale, and desired purity. The most common routes include:

  • Ammonolysis and Dehydration of Undecanedioic Acid: This is a direct and high-yield method where undecanedioic acid is reacted with ammonia, often in the presence of a catalyst like phosphoric acid, at high temperatures. The reaction proceeds through a diamide intermediate which is subsequently dehydrated to the dinitrile.[1]

  • Nucleophilic Substitution of an 11-carbon Dihalide: This classic approach, a variation of the Kolbe Nitrile Synthesis, involves reacting a dihalide, such as 1,11-dibromoundecane, with an alkali metal cyanide (e.g., NaCN or KCN).[2][3][4] This is an Sₙ2 reaction, and conditions must be carefully controlled to maximize yield and minimize side products.

  • Dehydration of Undecanediamide: If undecanediamide is available, it can be dehydrated using powerful dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to yield this compound.[3][5]

Question: What are the most critical safety precautions when working with cyanide salts?

Answer: Working with cyanide salts (e.g., KCN, NaCN) is extremely hazardous and requires strict adherence to safety protocols.[2] Key precautions include:

  • Toxicity: Cyanides are highly toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acid Incompatibility: Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic hydrogen cyanide (HCN) gas. All glassware must be scrupulously cleaned and free of acid residues.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.

Question: How can I effectively monitor the progress of my reaction?

Answer: Monitoring the reaction is crucial for optimization. The best method depends on the synthetic route.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide quantitative information about the conversion rate and the presence of any side products.

  • Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the starting material's characteristic peaks (e.g., C=O stretch of a carboxylic acid or amide) and the appearance of the strong, sharp nitrile (C≡N) stretching band around 2240-2260 cm⁻¹.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may arise during synthesis, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected. What are the first things I should check?

Answer: When troubleshooting low yields, it's best to start with a systematic review of the fundamental experimental parameters before investigating more complex issues.[6] Many yield problems originate from common laboratory oversights.

Initial Troubleshooting Workflow

Caption: A workflow for initial low-yield troubleshooting.

  • Purity of Starting Materials: Impurities in your undecanedioic acid, dihalide, or cyanide salt can act as catalysts inhibitors or introduce side reactions.[6]

    • Solution: Verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS. Purify them if necessary. For example, undecanedioic acid can be purified by recrystallization.[7]

  • Solvent and Reagent Quality: The presence of water can be highly detrimental, especially in reactions involving water-sensitive reagents or intermediates.[6]

    • Solution: Ensure all solvents are anhydrous. For nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF are preferred as they effectively dissolve cyanide salts and accelerate the Sₙ2 reaction.[5]

  • Reaction Atmosphere: If your reaction involves air- or moisture-sensitive intermediates, exposure to the atmosphere can lead to decomposition.

    • Solution: Verify that your glassware was properly flame-dried and that the reaction was maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[6]

Question: I am attempting the synthesis from undecanedioic acid and ammonia, but my yield is poor. What are the critical parameters?

Answer: This reaction is highly sensitive to temperature and catalyst conditions.

  • Potential Cause 1: Suboptimal Temperature. The conversion of the diamide intermediate to the dinitrile requires high temperatures to drive the dehydration.

    • Solution: The optimal temperature range is reported to be 300-350°C.[1] Temperatures below this range will result in incomplete conversion, leaving you with the diamide intermediate.

  • Potential Cause 2: Ineffective Catalysis. While the reaction can proceed without a catalyst, the reaction time is long (around 7 hours).[1]

    • Solution: The use of a phosphoric acid catalyst can dramatically improve the reaction rate and yield. An optimal ratio of phosphoric acid to undecanedioic acid is approximately 0.02:1 by mass.[1] This can increase the yield to over 99% within 2.5 hours.[1] Ensure the catalyst is evenly mixed with the reactants.

Issue 2: Impurity Formation and Purification

Question: During my nucleophilic substitution reaction, I am forming a significant byproduct. What could it be?

Answer: In the Kolbe synthesis using an alkyl halide and a cyanide salt, the primary byproduct is often an isocyanide.

  • Cause: The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. Attack from the nitrogen atom results in the formation of an isocyanide (R-N≡C).

  • Mitigation Strategy: The choice of cyanide salt and solvent is critical to minimize isocyanide formation.

    • Use alkali metal cyanides like NaCN or KCN in polar aprotic solvents (DMSO, DMF).[5] These conditions favor the Sₙ2 pathway where the more nucleophilic carbon atom attacks the alkyl halide.

    • Avoid using silver cyanide (AgCN), as the coordination between the silver ion and the carbon atom promotes attack from the nitrogen, leading to higher isocyanide yields.[5]

Question: I am having difficulty purifying my final this compound product. What methods are recommended?

Answer: The purification strategy depends on the nature of the impurities.

  • Unreacted Starting Material (e.g., Undecanedioic Acid): If your crude product contains acidic starting material, it can be removed with a simple basic wash.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄ and concentrate it to recover the purified nitrile.

  • Side Products with Similar Polarity: If side products like mono-nitriles or isocyanides are present, purification can be more challenging.

    • Solution 1: Recrystallization. this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can be a highly effective method for removing impurities.[7]

    • Solution 2: Column Chromatography. If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired dinitrile from more polar or less polar impurities.

Section 3: Experimental Protocols & Data

Protocol: Synthesis of this compound from Undecanedioic Acid

This protocol is adapted from a high-yield procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Reaction Pathway

G A Undecanedioic Acid B Undecanediamide (Intermediate) A->B + 2 NH₃ - 2 H₂O A_struct HOOC-(CH₂)₉-COOH C This compound B->C Heat (300-350°C) Catalyst (H₃PO₄) - 2 H₂O B_struct H₂NOC-(CH₂)₉-CONH₂ C_struct N≡C-(CH₂)₉-C≡N

Caption: Synthesis of this compound from undecanedioic acid.

Materials:

  • Undecanedioic acid

  • Phosphoric acid (H₃PO₄)

  • Ammonia gas (NH₃)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser/distillation setup.

Procedure:

  • Setup: In a three-neck round-bottom flask, place undecanedioic acid.

  • Catalyst Addition: Add phosphoric acid at a mass ratio of 0.02:1 (H₃PO₄:undecanedioic acid).

  • Ammonia Purge: Begin stirring the mixture and introduce a steady stream of ammonia gas into the flask.

  • Heating: Heat the reaction mixture to 300-350°C. Water will begin to distill from the reaction mixture.

  • Reaction Time: Maintain the temperature and ammonia flow for 2.5 hours.[1] Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxyl peak and the appearance of the nitrile peak.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can then be purified by recrystallization from an appropriate solvent.

Table 1: Comparison of this compound Synthesis Conditions
Synthetic RouteKey ReagentsCatalystTemperature (°C)Typical YieldReference
Dehydration of AcidUndecanedioic acid, NH₃H₃PO₄300-350>99%[1]
Nucleophilic Substitution1,11-Dihaloundecane, NaCNNoneVaries (RT to reflux)Variable[2][3]
Dehydration of AmideUndecanediamideP₂O₅, SOCl₂, or POCl₃Varies (often elevated)Good to Excellent[3][5]

References

Technical Support Center: Troubleshooting Undecanedinitrile Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedinitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot-scale production. Scaling up any chemical reaction introduces new variables and magnifies the importance of process control. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot common challenges encountered during the scale-up of this compound production.

Section 1: Reaction Optimization and Yield

This section addresses core issues related to reaction efficiency, yield, and purity as you increase the production scale.

Q1: My yield of this compound has dropped significantly after increasing the batch size from 10g to 500g. What are the most likely causes?

A1: A drop in yield upon scale-up is a common challenge, often rooted in mass and heat transfer limitations. Here are the primary factors to investigate:

  • Inefficient Mixing: At a larger scale, ensuring a homogenous reaction mixture is more difficult. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase, further challenging standard overhead stirrers.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate or apply heat efficiently. If the reaction is exothermic, poor heat removal can cause the temperature to rise uncontrollably, leading to decomposition of reactants or products and the formation of impurities.

  • Reagent Addition Rate: The rate at which you add reagents becomes critical at scale. A slow, controlled addition of the cyanide source to the alkyl dihalide is often necessary to maintain optimal temperature and minimize the formation of byproducts.

A systematic approach, such as a Design of Experiments (DoE), can help identify the significance of these parameters and optimize them for a larger scale.[1]

Q2: I'm observing a significant amount of a byproduct that I suspect is an isocyanide. How can I minimize its formation?

A2: The formation of isocyanides is a classic competing reaction in nitrile synthesis from alkyl halides.[2] The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. To favor the desired nitrile product, you should adjust your reaction conditions to promote an Sₙ2 pathway.

To minimize isocyanide formation, use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as DMSO or DMF.[3] These conditions favor the Sₙ2 reaction where the carbon atom of the cyanide ion acts as the nucleophile.[3] Conversely, using silver cyanide (AgCN) tends to promote isocyanide formation.[3]

Parameter Condition to Favor Nitrile (Sₙ2) Condition to Favor Isocyanide Causality
Cyanide Salt NaCN, KCNAgCNAlkali metal cyanides are more ionic, leaving the carbon end of CN⁻ as the primary nucleophile. Silver cyanide has more covalent character, making the nitrogen atom more available for attack.[3]
Solvent Polar Aprotic (DMSO, DMF, Acetonitrile)Protic (Ethanol, Water)Polar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the cyanide ion and accelerating the Sₙ2 reaction.[3]
Q3: The reaction mixture is turning dark brown/black at a larger scale, which wasn't an issue in my small-scale trials. What's causing this and how does it affect my product?

A3: Darkening of the reaction mixture often indicates decomposition or polymerization side reactions, which are exacerbated by higher temperatures. As discussed in Q1, poor heat transfer at scale can lead to thermal excursions. These elevated temperatures can cause the decomposition of the solvent (like DMF) or promote polymerization of cyanide-containing species.

This is problematic because these colored impurities are often difficult to remove during purification and can be an indicator of significant yield loss. To mitigate this:

  • Improve Heat Transfer: Use a reactor with a cooling jacket and ensure efficient stirring.

  • Control Addition Rate: Add the cyanide salt portion-wise or as a solution over an extended period to manage the reaction exotherm.

  • Lower Reaction Temperature: While this may slow the reaction rate, it can significantly improve the purity profile.

Section 2: Work-Up and Purification Challenges

Successfully isolating pure this compound at scale requires robust and scalable purification strategies.

Q4: My standard aqueous work-up is resulting in an emulsion that is difficult to separate at a larger scale. How can I resolve this?

A4: Emulsion formation is a frequent issue during the scale-up of extraction processes. This is often caused by high-shear mixing or the presence of fine particulate matter.

Strategies to Break Emulsions:

  • Addition of Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes disrupt the forces stabilizing the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can help break up the emulsion and remove particulates.

  • Reduced Agitation: Use a slower, more deliberate mixing method for the extraction instead of vigorous shaking or high-speed stirring.

Q5: What is the most effective method for purifying this compound at a multi-kilogram scale?

A5: The choice of purification method depends on the physical properties of this compound and its impurities. For a relatively non-volatile, solid compound like this compound, the following methods are generally most scalable:

  • Recrystallization: This is often the most effective and economical method for purifying solid compounds at a large scale. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Distillation (under vacuum): If this compound has sufficient thermal stability, vacuum distillation can be an excellent method for removing non-volatile impurities (salts, polymers) and some volatile impurities.

  • Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming at a large scale. However, techniques like flash chromatography are becoming more viable for multi-kilogram purifications. For high-purity applications, preparative HPLC is an option but is often reserved for high-value products.[4]

Below is a decision-making workflow for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Undecanedinitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of undecanedinitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound and may encounter unexpected peaks in their spectra. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you identify the source of these extraneous signals and ensure the integrity of your analytical data.

Understanding the NMR Spectrum of this compound

A pristine sample of this compound (NC-(CH₂)₉-CN) in a deuterated solvent such as chloroform (CDCl₃) is expected to exhibit a relatively simple ¹H NMR spectrum. Due to the molecule's symmetry, the ¹H NMR spectrum will show three main signals corresponding to the different methylene (CH₂) groups. The ¹³C NMR spectrum will similarly display a limited number of peaks corresponding to the nitrile carbons and the unique carbons in the aliphatic chain.

Expected ¹H NMR Signals for this compound in CDCl₃:

ProtonsChemical Shift (ppm) (Predicted)MultiplicityIntegration
NC-CH₂ -(CH₂)₇-CH₂-CN~2.35Triplet4H
NC-CH₂-CH₂ -(CH₂)₅-CH₂-CH₂-CN~1.65Quintet4H
NC-(CH₂)₂-(CH₂)₅ -(CH₂)₂-CN~1.3-1.4Multiplet10H

Expected ¹³C NMR Signals for this compound in CDCl₃:

CarbonChemical Shift (ppm)
C N~119.5
NC-C H₂-~17.1
NC-CH₂-C H₂-~25.3
NC-(CH₂)₂-C H₂-~28.5
NC-(CH₂)₃-C H₂-~29.0
NC-(CH₂)₄-C H₂-~29.1

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Troubleshooting Workflow for Unexpected NMR Peaks

Encountering unexpected peaks in the NMR spectrum of your this compound sample can be perplexing. The following workflow provides a systematic approach to identifying the source of these signals.

G start Unexpected Peak(s) Observed in this compound NMR q1 Are the peaks sharp singlets or do they have characteristic splitting patterns of common solvents? start->q1 solvent Potential Solvent Impurity q1->solvent Yes q2 Do the peaks correspond to known starting materials or reagents from the synthesis? q1->q2 No ref_solvent Compare peak positions to known solvent impurity tables. solvent->ref_solvent end Impurity Identified ref_solvent->end reagent Potential Synthesis-Related Impurity q2->reagent Yes q3 Could the peaks be from degradation of the sample? q2->q3 No ref_reagent Check NMR spectra of starting materials (e.g., 1,9-dibromononane) or byproducts (e.g., undecanediamide). reagent->ref_reagent ref_reagent->end degradation Potential Degradation Product q3->degradation Yes q4 Are the peaks from an external contaminant? q3->q4 No ref_degradation Consider hydrolysis products like 11-cyanoundecanoic acid. Look for broad peaks indicative of exchange. degradation->ref_degradation ref_degradation->end contaminant Potential External Contaminant q4->contaminant Yes no_match Impurity Unidentified. Consider further analysis (e.g., 2D NMR, MS). q4->no_match No ref_contaminant Consider grease, plasticizers, or other lab contaminants. Check common contaminant tables. contaminant->ref_contaminant ref_contaminant->end

Caption: A decision-making workflow for troubleshooting unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Here we address specific issues that you may encounter during the NMR analysis of this compound.

Q1: I'm seeing unexpected signals in the ¹H NMR spectrum of my this compound sample. What are the most common causes?

A1: Unexpected peaks in the NMR spectrum of this compound can arise from several sources. The most common culprits are:

  • Residual Solvents: Even after extensive drying, trace amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can remain in the sample. These will appear as characteristic peaks in the ¹H NMR spectrum.

  • NMR Solvent Impurities: The deuterated solvent itself can contain residual protiated solvent or water. For example, CDCl₃ often shows a peak for residual CHCl₃ at 7.26 ppm and a water peak that can vary in position but is often around 1.56 ppm.[1][2][3]

  • Synthesis-Related Impurities: Depending on the synthetic route used to prepare this compound, you may have residual starting materials or byproducts. For instance, if prepared from 1,9-dibromononane, you might see traces of this starting material.

  • Degradation Products: this compound can undergo hydrolysis, especially if exposed to moisture over time, to form 11-cyanoundecanoic acid or the corresponding amide.

  • External Contaminants: Contamination from grease used in glassware joints, plasticizers from storage containers, or other laboratory chemicals can introduce extraneous peaks.

Q2: How can I differentiate between impurities and degradation products in my this compound sample?

A2: Differentiating between impurities from synthesis and degradation products often requires some knowledge of the sample's history.

  • Synthesis-Related Impurities: These are typically present in the sample from the time of its preparation. If possible, running an NMR of the crude product before purification can help identify these species. Common synthesis routes for dinitriles include the reaction of a dihalide with a cyanide salt or the dehydration of a diamide. Therefore, residual dihalide or diamide are potential impurities.

  • Degradation Products: These form over time due to instability, often accelerated by factors like exposure to moisture, light, or elevated temperatures. If you have an initial NMR spectrum of a pure sample, comparing it to a spectrum taken after a period of storage can reveal the emergence of new peaks corresponding to degradation products. The most likely degradation pathway for a nitrile is hydrolysis to a carboxylic acid.[4]

Q3: What is the typical ¹H and ¹³C NMR chemical shift for pure this compound?

A3: As a reference, the expected chemical shifts for this compound are provided in the tables at the beginning of this guide. The ¹H NMR spectrum is characterized by three main groups of signals for the methylene protons, while the ¹³C NMR shows distinct signals for the nitrile carbon and the carbons of the aliphatic chain. The symmetry of the molecule simplifies the spectra.

Q4: Could the NMR solvent be the source of the unexpected peaks?

A4: Absolutely. Deuterated solvents are never 100% isotopically pure and will always show a residual peak from the protiated solvent. Additionally, they can absorb moisture from the atmosphere. It is crucial to consult a reliable table of NMR solvent impurities to identify these common peaks.

Common Solvent and Water Peaks in CDCl₃:

Compound¹H Chemical Shift (ppm)Multiplicity
Chloroform (CHCl₃)7.26singlet
Water (H₂O)~1.56singlet (broad)
Acetone2.17singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Hexane0.88, 1.26m
Dichloromethane5.30singlet

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Q5: Are there any specific experimental procedures I should follow to minimize contamination of my this compound NMR sample?

A5: Yes, following good laboratory practices can significantly reduce the chances of contamination:

  • Thoroughly Dry Glassware: Ensure your NMR tubes and any glassware used for sample preparation are meticulously cleaned and dried to remove any residual solvents or contaminants.

  • Use High-Purity Solvents: Employ high-quality deuterated solvents from reputable suppliers.

  • Proper Sample Handling: Avoid using excessive grease on any joints of glassware used in the final purification steps. If grease must be used, use it sparingly.

  • Appropriate Storage: Store your this compound sample in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) and in a cool, dark place to prevent degradation.

  • Blank Spectrum: If you are unsure about the purity of your solvent, you can run a blank NMR spectrum of the solvent before dissolving your sample.

Q6: I suspect the presence of residual starting materials from the synthesis. What should I look for?

A6: The signals to look for will depend on the synthetic route. A common method for preparing long-chain dinitriles is the reaction of a dihaloalkane with a cyanide salt.

  • Synthesis from 1,9-Dibromononane: If this compound was synthesized from 1,9-dibromononane, you might expect to see residual starting material. The ¹H NMR of 1,9-dibromononane shows a characteristic triplet at approximately 3.4 ppm corresponding to the CH₂ groups adjacent to the bromine atoms.

Expected ¹H NMR Signals for 1,9-Dibromononane in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Br-CH₂ -(CH₂)₇-CH₂-Br~3.40Triplet4H
Br-CH₂-CH₂ -(CH₂)₅-CH₂-CH₂-Br~1.85Quintet4H
Br-(CH₂)₂-(CH₂)₅ -(CH₂)₂-Br~1.3-1.45Multiplet10H

Source: Adapted from spectral data for 1,9-dibromononane.

Q7: My sample has been stored for a while. Could the unexpected peaks be due to decomposition?

A7: Yes, decomposition is a possibility, especially with prolonged storage or exposure to adverse conditions. The most common degradation pathway for nitriles is hydrolysis to the corresponding carboxylic acid. In the case of this compound, this would likely first lead to the formation of 11-cyanoundecanoic acid.

Expected ¹H NMR Signals for 11-Cyanoundecanoic Acid (Predicted):

ProtonsChemical Shift (ppm)MultiplicityIntegration
HOOC-CH₂ -(CH₂)₈-CN~2.35Triplet2H
HOOC-CH₂-CH₂ -(CH₂)₇-CN~1.63Quintet2H
HOOC -(CH₂)₉-CN>10 (variable)Broad Singlet1H
NC-CH₂ -(CH₂)₈-COOH~2.35Triplet2H
NC-CH₂-CH₂ -(CH₂)₇-COOH~1.65Quintet2H
Central -(CH₂ )₆-~1.3-1.4Multiplet12H

The presence of a broad singlet at a high chemical shift (often >10 ppm) is indicative of a carboxylic acid proton. The appearance of a triplet around 2.35 ppm with an integration of 2H (rather than 4H as in the starting dinitrile) could also suggest the formation of the carboxylic acid.

References

stability issues of undecanedinitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Undecanedinitrile. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experimentation with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction

This compound, a long-chain aliphatic dinitrile, is a versatile building block in organic synthesis. However, like all chemical reagents, its stability can be compromised under various experimental conditions, leading to the formation of impurities and impacting reaction outcomes. This guide provides a framework for identifying, troubleshooting, and preventing stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are hydrolysis of the nitrile groups and thermal decomposition. The presence of two nitrile functionalities means that partial or complete hydrolysis can occur, leading to the formation of amides and carboxylic acids. At elevated temperatures, thermal decomposition can lead to the formation of various degradation products, potentially including toxic fumes.

Q2: How does pH affect the stability of this compound?

A2: The pH of the reaction medium is a critical factor in the stability of this compound due to its susceptibility to hydrolysis.[1][2]

  • Acidic Conditions: Under acidic conditions, the nitrile groups can hydrolyze to form the corresponding carboxylic acid and ammonium salts.[2]

  • Basic Conditions: In the presence of a base, hydrolysis can lead to the formation of a carboxylate salt and ammonia.[2]

The rate of hydrolysis is dependent on the pH and temperature of the system.

Q3: What is the expected thermal stability of this compound?

Q4: How should I properly store this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be kept away from strong acids, strong bases, and oxidizing agents to prevent chemical reactions.[5] For extended storage, refrigeration may be considered, but it is essential to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound in experimental settings.

Problem 1: Unexpected Side Products in a Reaction Monitored by HPLC

Scenario: You are running a reaction with this compound and observe unexpected peaks in your HPLC chromatogram that are not your starting material or desired product.

Possible Cause: Degradation of this compound due to the reaction conditions.

Troubleshooting Workflow:

A Unexpected peaks observed in HPLC B Are the reaction conditions acidic or basic? A->B C Potential for acid-catalyzed hydrolysis. B->C Yes (Acidic) D Potential for base-catalyzed hydrolysis. B->D Yes (Basic) E Is the reaction run at elevated temperatures? B->E No C->E D->E F Potential for thermal degradation. E->F Yes G Run a control experiment: this compound under reaction conditions without other reagents. E->G No F->G H Analyze control by HPLC-MS to identify degradation products. G->H I Modify reaction conditions: lower temperature, use a non-aqueous solvent, or adjust pH. H->I

Caption: Troubleshooting workflow for unexpected side products.

Detailed Steps:

  • Assess Reaction Conditions:

    • pH: If your reaction is conducted in an acidic or basic medium, hydrolysis of one or both nitrile groups is a likely cause of the unexpected peaks.

    • Temperature: If the reaction is performed at an elevated temperature, thermal degradation may be occurring.

  • Run a Control Experiment: To isolate the cause, run a control experiment with only this compound in the reaction solvent under the same temperature and pH conditions (without other reactants).

  • Analyze the Control: Analyze the sample from the control experiment using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to identify the molecular weights of the degradation products.[6][7][8] This can help confirm if the unexpected peaks correspond to hydrolysis products (e.g., cyano-undecanoic acid, undecanedioic acid) or other degradants.

  • Optimize Reaction Conditions: If degradation is confirmed, consider the following modifications:

    • Lower the reaction temperature.

    • If possible, perform the reaction in a non-aqueous, aprotic solvent.

    • If aqueous conditions are necessary, adjust the pH to be as close to neutral as the reaction allows.

    • Reduce the reaction time.

Problem 2: Inconsistent Results and Poor Reproducibility

Scenario: You are performing a series of experiments using the same batch of this compound but are observing inconsistent yields or reaction profiles.

Possible Cause: Degradation of the this compound stock solution over time.

Troubleshooting Workflow:

A Inconsistent experimental results B Is the this compound used from a stock solution? A->B C Prepare a fresh stock solution for each experiment. B->C No D How is the stock solution stored? B->D Yes E Potential for degradation in solution. D->E F Analyze the aged stock solution by a validated analytical method (e.g., HPLC, GC). E->F G Compare the purity of the aged stock to a freshly prepared solution or a solid standard. F->G H If degradation is confirmed, prepare fresh solutions daily or store under inert atmosphere and refrigerated. G->H

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Evaluate Stock Solution Practices:

    • Age of Solution: If you are using a stock solution of this compound that was prepared some time ago, it may have degraded.

    • Storage Conditions: How is the stock solution stored? Is it protected from light and air? Is it refrigerated?

  • Analyze the Stock Solution:

    • Use a validated analytical method, such as HPLC or GC, to assess the purity of your current stock solution.

    • Compare the results to a freshly prepared solution of this compound or a certificate of analysis for the solid material.

  • Implement Best Practices for Stock Solutions:

    • Ideally, prepare fresh solutions of this compound for each experiment.

    • If a stock solution must be stored, keep it in a tightly sealed vial with minimal headspace, protected from light, and refrigerated. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.[10][11]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

Instrumentation:

  • HPLC with a UV detector and preferably a mass spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
050
2095
2595
2650
3050

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.[6][7][8]

Data Summary

The following table provides a hypothetical summary of expected stability data for this compound based on general chemical principles for long-chain aliphatic dinitriles. Note: This data is illustrative and should be confirmed by experimental studies.

ConditionStressorExpected DegradationPotential Degradation Products
Hydrolytic 0.1 M HCl, 60°CModerate to HighCyano-undecanoic acid, Undecanedioic acid
0.1 M NaOH, 60°CModerate to HighCyano-undecanoic acid salt, Undecanedioic acid salt
Oxidative 3% H₂O₂, RTLowOxidized derivatives
Thermal 80°CLow to ModerateShorter-chain nitriles, products of cyclization
Photolytic ICH Q1BLowTo be determined experimentally

References

Technical Support Center: Purification of Crude Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude undecanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and a comprehensive understanding of the principles behind the purification of this long-chain dinitrile.

Introduction

This compound (C₁₁H₁₈N₂) is a valuable chemical intermediate, but its synthesis often yields a crude product containing various impurities.[1] Achieving high purity is critical for downstream applications. This guide will walk you through the common challenges and effective solutions for obtaining high-purity this compound.

Physical Properties of this compound

A clear understanding of the physical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Weight178.274 g/mol [1]
Boiling Point252-254 °C @ 760 mmHg[2]
Melting Point-16 °C[3]
Density0.8210 g/cm³[3]
SolubilitySoluble in organic solvents (hexane, dichloromethane); limited solubility in water.[3][3]

Common Impurities and Their Origins

The nature and quantity of impurities in crude this compound largely depend on the synthetic route employed. Common synthesis methods include the reaction of fatty acids with ammonia or the addition of acetonitrile to olefins.[4][5][6]

Potential Impurities:

  • Unreacted Starting Materials: Residual fatty acids, esters, or olefins from the initial reaction.

  • Amide Intermediates: Incomplete conversion of amide intermediates to nitriles.[6]

  • Telomeric Contaminants: Higher molecular weight byproducts formed from undesired side reactions, particularly in processes involving olefins.[4]

  • Polymeric Residues: Polymerization of unsaturated precursors or products can lead to high-molecular-weight "pitch".[5][6][7]

  • Hydrolysis Products: Partial hydrolysis of the nitrile groups to carboxylic acids (e.g., undecanedioic acid).[8]

  • Solvent and Catalyst Residues: Residual solvents and catalysts used in the synthesis.[5][9]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low boiling point and a broad boiling range. What could be the cause?

A1: This is often indicative of the presence of volatile impurities. Unreacted starting materials with lower boiling points or residual solvents are the most likely culprits.

Troubleshooting Steps:

  • Analysis: Use Gas Chromatography (GC) to identify the volatile components.

  • Purification: A preliminary distillation or "stripping" step under vacuum can effectively remove these low-boiling impurities before the main fractional distillation of the this compound.[4]

Q2: After distillation, my this compound is still discolored. How can I remove colored impurities?

A2: Discoloration is typically caused by high-molecular-weight, often polymeric, impurities or degradation products.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and treat it with activated charcoal. The charcoal will adsorb the colored impurities.[10]

  • Hot Filtration: Filter the hot solution to remove the charcoal.[10]

  • Solvent Removal and Distillation: Remove the solvent and proceed with vacuum fractional distillation.

Q3: I'm observing a significant amount of residue ("pitch") in my distillation flask. How can I minimize this?

A3: The formation of a high-viscosity residue is a common issue, often due to the presence of polymeric materials.[6]

Troubleshooting Steps:

  • Optimize Reaction Conditions: If possible, revisit the synthesis step to minimize the formation of byproducts that can polymerize.

  • Pre-treatment: Consider a pre-purification step like solvent extraction to remove some of the impurities before distillation.

  • High-Vacuum Distillation: Employing a high vacuum (less than 1 mm Hg) will lower the boiling point of this compound, reducing the thermal stress on the material and minimizing further polymerization or degradation.[4][5]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A4: "Oiling out" during recrystallization is a common problem and can be caused by several factors.

Troubleshooting Steps:

  • Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12] Experiment with different solvents or solvent mixtures.[13]

  • Cooling Rate: Cooling the solution too quickly can prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10][14]

  • Purity of the Crude Material: If the crude product is heavily contaminated, it can inhibit crystallization. Consider a preliminary purification step like distillation before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This is the most common and effective method for purifying this compound on a laboratory scale.[4][5]

Objective: To separate this compound from less volatile and more volatile impurities based on differences in boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will contain low-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of the high-boiling residue.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.

Diagram of Vacuum Fractional Distillation Setup:

G crude Crude this compound distillation_flask Distillation Flask (with heating mantle and stirrer) crude->distillation_flask Charge fractionating_column Fractionating Column distillation_flask->fractionating_column Vapor condenser Condenser (water in/out) fractionating_column->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter Distillate receiving_flask Receiving Flask vacuum_adapter->receiving_flask vacuum_pump To Vacuum Pump vacuum_adapter->vacuum_pump G crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry wash->dry pure_crystals Pure Crystals dry->pure_crystals

References

Technical Support Center: Grignard Reactions with Dinitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with dinitrile substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these powerful carbon-carbon bond-forming reactions. Here, we move beyond basic protocols to address the nuanced challenges that can arise when working with difunctional substrates, providing field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction with a dinitrile is resulting in a low yield of the desired diketone. What are the most likely causes?

Low yields in Grignard reactions with dinitriles can stem from several factors, often related to reagent purity, reaction conditions, and the inherent reactivity of the Grignard reagent itself.

Primary Suspects for Low Yield:

  • Grignard Reagent Quality: The potency of your Grignard reagent is paramount. These organometallic compounds are highly sensitive to moisture and air.[1][2][3] Exposure to even trace amounts of water will quench the reagent, reducing the effective concentration available for reaction with the dinitrile.

  • Reaction Conditions: Inadequate control of the reaction environment is a common pitfall. This includes ensuring all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Side Reactions: Dinitriles present unique challenges due to the presence of two electrophilic sites. A primary side reaction is the formation of a mono-adduct, where the Grignard reagent only reacts with one of the nitrile groups. Additionally, if the alkyl halide used to generate the Grignard reagent is primary, Wurtz-type homocoupling can be a significant side reaction.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low-yield issues:

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_reagent Step 1: Assess Grignard Reagent cluster_conditions Step 2: Evaluate Reaction Conditions cluster_side_reactions Step 3: Mitigate Side Reactions cluster_workup Step 4: Refine Workup Procedure cluster_end Outcome start Low Yield of Diketone reagent_quality Verify Grignard Reagent Activity (e.g., Titration) start->reagent_quality reagent_prep Optimize Grignard Preparation: - Flame-dry glassware - Use fresh, high-purity Mg - Activate Mg (e.g., with I2) reagent_quality->reagent_prep If activity is low anhydrous Ensure Strictly Anhydrous Conditions: - Dry solvents (e.g., distill from Na/benzophenone) - Inert atmosphere (Ar or N2) reagent_quality->anhydrous If activity is good reagent_prep->anhydrous temp_control Optimize Temperature: - Low temperature addition of Grignard - Monitor for exotherms anhydrous->temp_control stoichiometry Adjust Stoichiometry: - Use >2 equivalents of Grignard reagent - Consider slow addition temp_control->stoichiometry solvent Modify Solvent System: - THF is often a good choice - Toluene co-solvent may reduce side reactions stoichiometry->solvent hydrolysis Optimize Hydrolysis: - Slow, controlled addition to acidic solution - Maintain low temperature solvent->hydrolysis end Improved Yield hydrolysis->end

Caption: A systematic workflow for troubleshooting low yields in Grignard reactions with dinitriles.

Question 2: I am observing the formation of a significant amount of the mono-adduct instead of the desired diketone. How can I favor the di-addition product?

Achieving selective di-addition to a dinitrile requires careful control over stoichiometry and reaction kinetics. The initial mono-adduct is an intermediate on the pathway to the desired diketone.

Strategies to Promote Di-addition:

StrategyRationale
Increase Grignard Stoichiometry Use a molar excess of the Grignard reagent (e.g., 2.2 to 2.5 equivalents) to ensure there is sufficient nucleophile to react with both nitrile groups.
Control Addition Rate The slow addition of the dinitrile to the Grignard solution (inverse addition) can sometimes be beneficial. This maintains a high concentration of the Grignard reagent throughout the reaction, favoring di-addition.
Elevated Temperature After the initial addition at a lower temperature, gently refluxing the reaction mixture can provide the necessary activation energy for the second addition to occur. The reactivity of the second nitrile group may be sterically or electronically hindered after the first addition.
Choice of Solvent Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions as it can better solvate the magnesium species and may facilitate the reaction.[4] The use of a co-solvent like toluene can also improve yields by reducing side reactions.[5]

Experimental Protocol for Promoting Di-addition:

  • Preparation: Under an argon atmosphere, add freshly polished magnesium turnings and a crystal of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add anhydrous THF via cannula. Slowly add the corresponding alkyl or aryl halide dissolved in anhydrous THF from the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

  • Dinitrile Addition: Cool the Grignard solution to 0 °C. Dissolve the dinitrile in anhydrous THF and add it dropwise to the Grignard solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Question 3: My reaction mixture turns dark and cloudy during the Grignard formation, and the subsequent reaction with the dinitrile is unsuccessful. What is happening?

A dark, cloudy appearance during Grignard formation, especially when followed by a failed reaction, is often indicative of reagent decomposition or side reactions during the formation step.

Potential Causes and Solutions:

  • Wurtz Coupling: This is a major side reaction, particularly with primary alkyl halides. The initially formed Grignard reagent can react with unreacted alkyl halide to form a homocoupled product (R-R). This consumes both the Grignard reagent and the starting material.

    • Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.

  • Oxidation: Grignard reagents are sensitive to oxygen.[3] If the inert atmosphere is not strictly maintained, oxidation can occur, leading to the formation of alkoxides after hydrolysis and a reduction in the active Grignard concentration.

    • Solution: Ensure a positive pressure of a high-purity inert gas (argon is preferred due to its density) throughout the setup. Use degassed solvents.

  • Thermal Decomposition: Prolonged heating or localized hot spots can lead to the decomposition of the Grignard reagent.

    • Solution: Control the rate of addition of the alkyl halide to maintain a steady, gentle reflux. Avoid excessive external heating. For many Grignard preparations, the exotherm of the formation is sufficient to maintain reflux.[4]

Grignard_Formation_Issues start Grignard Formation Issues (Dark & Cloudy Mixture) causes Potential Causes Wurtz Coupling (R-X + R-MgX → R-R) Oxidation (R-MgX + O2 → R-O-O-MgX) Thermal Decomposition start->causes solutions Solutions Slow addition of R-X Strict inert atmosphere (Ar) Controlled temperature, avoid overheating causes:f1->solutions:f1 causes:f2->solutions:f2 causes:f3->solutions:f3

Caption: Common causes and solutions for issues during Grignard reagent formation.

Question 4: The hydrolysis of my reaction mixture is problematic, leading to a complex mixture of products. What is the correct workup procedure for a Grignard reaction with a dinitrile?

The hydrolysis step is critical as it converts the intermediate imine magnesium salt into the desired ketone.[6][7] An improper workup can lead to the formation of byproducts or incomplete hydrolysis.

Key Considerations for Hydrolysis:

  • Temperature Control: The hydrolysis of the intermediate can be exothermic. It is crucial to perform the quench at a low temperature (0 °C) to control the reaction rate and prevent side reactions.

  • Acidic Workup: An acidic workup is necessary to protonate the intermediate imine, which is then hydrolyzed to the ketone.[6][7] The use of a dilute acid such as 1 M HCl or an aqueous solution of ammonium chloride is common.

  • Order of Addition: Always add the reaction mixture slowly to the acidic solution, not the other way around. This ensures that the Grignard reagent is quenched in an excess of acid, preventing the precipitation of magnesium hydroxides that can trap the product.

Detailed Hydrolysis Protocol:

  • Prepare a beaker with a stirred solution of 1 M HCl, cooled in an ice bath. The volume of the acid solution should be sufficient to neutralize all the Grignard reagent and magnesium salts.

  • Once the Grignard reaction with the dinitrile is complete, cool the reaction flask to 0 °C.

  • Using a cannula or a dropping funnel, slowly transfer the reaction mixture to the cold, stirred acid solution.

  • After the addition is complete, continue stirring for 15-30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Proceed with the extraction and purification as previously described.

The reaction proceeds via a nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine magnesium salt. This intermediate is stable until the addition of aqueous acid, which first protonates the imine and then facilitates its hydrolysis to the final ketone product.[6]

References

Validation & Comparative

Introduction: The Imperative of Structural Integrity in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Validation of Undecanedinitrile: A Multi-Technique Approach

In the realms of chemical synthesis, materials science, and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which reliable and reproducible research is built. This compound (NC-(CH₂)₉-CN), a long-chain aliphatic dinitrile, serves as a valuable bifunctional building block. Its two terminal nitrile groups offer versatile handles for a variety of chemical transformations, making it a precursor for polymers, diamines, and specialized organic frameworks. However, its utility is entirely dependent on its structural purity and identity. The presence of isomers, residual starting materials, or byproducts can dramatically alter its physical properties and reactivity, leading to failed experiments and compromised results.

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the structural validation of this compound. We will move beyond a simple checklist of techniques to explain the causality behind a multi-spectroscopic approach, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) work in concert to create a self-validating system for unambiguous structure confirmation.

The Synergy of Spectroscopy: A Holistic Validation Workflow

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

  • FT-IR Spectroscopy identifies the functional groups present, acting as a molecular "fingerprint."

  • Mass Spectrometry determines the precise molecular weight and can offer clues to the molecular formula and fragmentation patterns.

The relationship between these techniques in a validation workflow is illustrated below.

A Comparative Analysis of Undecanedinitrile Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Undecanedinitrile (NC-(CH₂)₉-CN) is a valuable linear α,ω-dinitrile that serves as a key precursor in the synthesis of polymers, such as specialty nylons (e.g., Nylon 11,11), and as a building block for various fine chemicals, including 1,13-diaminoundecane. The selection of a synthetic route to this molecule is critical, balancing factors such as yield, cost, environmental impact, and scalability. This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound, offering experimental insights and data to inform researchers and process chemists in their selection of the most suitable pathway.

Introduction to this compound Synthesis

The synthesis of long-chain dinitriles like this compound presents unique challenges, including the management of reaction conditions to ensure high selectivity and yield while minimizing side reactions. Historically, methods have evolved from classical chemical transformations to more modern biocatalytic approaches, each with distinct advantages and drawbacks. This guide will focus on three principal and well-documented routes:

  • Direct Ammoxidation of Undecanedioic Acid: A robust and high-yielding thermal method.

  • Nucleophilic Substitution of 1,11-Dihaloundecane: A classical approach utilizing readily available starting materials.

  • Biocatalytic Synthesis via Aldoxime Dehydratase: An emerging green chemistry approach offering mild reaction conditions.

We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each method.

Method 1: Direct Ammoxidation of Undecanedioic Acid

This method represents one of the most direct and efficient routes to this compound. It involves the reaction of undecanedioic acid with ammonia at high temperatures, typically in the presence of a dehydration catalyst.

Mechanism and Rationale

The reaction proceeds through a two-step sequence. First, the dicarboxylic acid reacts with ammonia to form the corresponding diammonium salt, which upon heating, dehydrates to the diamide. Further dehydration of the diamide at higher temperatures, often facilitated by a catalyst, yields the dinitrile. The choice of a catalyst, such as phosphoric acid, is crucial as it enhances the rate of the final dehydration step, allowing the reaction to proceed at lower temperatures and shorter times, thus minimizing thermal degradation and side-product formation.

Experimental Data and Performance

Research has demonstrated the high efficiency of this method. In a key study, this compound was synthesized from undecanedioic acid and ammonia with the following results:

ConditionReaction Temperature (°C)Reaction Time (h)CatalystCatalyst Loading (wt%)Yield (%)Reference
Uncatalyzed300-3507None-98.4[1]
Catalyzed300-3502.5Phosphoric Acid2.099.1[1]

These data highlight the significant catalytic effect of phosphoric acid in accelerating the reaction, leading to near-quantitative yields in a substantially shorter timeframe. The high yields and relatively simple procedure make this a very attractive method for large-scale production.

Experimental Workflow

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration to Nitrile A Undecanedioic Acid + Ammonia B Undecanediamide A->B Heat C Undecanediamide D This compound C->D Heat + Catalyst (H3PO4)

Caption: Workflow for this compound synthesis via ammonoxidation.

Detailed Experimental Protocol

Materials:

  • Undecanedioic acid

  • Anhydrous ammonia gas

  • Phosphoric acid (catalyst)

  • High-pressure reactor equipped with a gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Charge the high-pressure reactor with undecanedioic acid and phosphoric acid (2% by weight of the diacid).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce anhydrous ammonia gas into the reactor until the desired pressure is reached.

  • Heat the reactor to 300-350 °C while stirring.

  • Maintain the temperature and pressure for 2.5 hours.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia.

  • The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.

Method 2: Nucleophilic Substitution of 1,11-Dihaloundecane

This classical approach, an extension of the Kolbe nitrile synthesis, involves the reaction of a 1,11-dihaloundecane, most commonly 1,11-dibromoundecane, with an alkali metal cyanide.

Mechanism and Rationale

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-carbon bond. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, which solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction. The use of an ether-alcohol solvent has also been reported to improve yields by enhancing the solubility of both the dihalide and the metal cyanide.[2]

Experimental Data and Performance
Starting MaterialReagentSolventTypical Yield Range (%)
1,11-DibromoundecaneSodium Cyanide (NaCN) or Potassium Cyanide (KCN)DMSO, DMF70-90

A key consideration for this method is the high toxicity of cyanide salts, which necessitates stringent safety protocols.

Experimental Workflow

cluster_0 SN2 Reaction A 1,11-Dibromoundecane + 2 NaCN B This compound + 2 NaBr A->B Polar Aprotic Solvent (e.g., DMSO) Heat

Caption: Workflow for this compound synthesis via nucleophilic substitution.

Detailed Experimental Protocol

Materials:

  • 1,11-Dibromoundecane

  • Sodium cyanide (handle with extreme caution)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in anhydrous DMSO in a round-bottom flask.

  • Add 1,11-dibromoundecane to the solution.

  • Heat the reaction mixture to a temperature of 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 3: Biocatalytic Synthesis via Aldoxime Dehydratase

This method represents a green and sustainable alternative to traditional chemical synthesis, operating under mild, aqueous conditions. The process involves the enzymatic dehydration of a dialdoxime precursor.

Mechanism and Rationale

The biocatalytic route is a two-step process. First, a suitable C11 dialdehyde, undecanedial, is converted to its corresponding dialdoxime by reaction with hydroxylamine. In the second, key step, an aldoxime dehydratase (Oxd) enzyme catalyzes the dehydration of the dialdoxime to this compound.[3] Aldoxime dehydratases are unique heme-containing enzymes that can efficiently perform this transformation in an aqueous environment, producing water as the only byproduct.[2] This approach avoids the use of harsh reagents, high temperatures, and toxic cyanides.

Experimental Data and Performance

While the synthesis of this compound itself has not been explicitly detailed using this method, studies on a range of α,ω-dialdoximes (C3-C10) have shown excellent conversions and selectivities. For adiponitrile (a C6 dinitrile), substrate loadings up to 100 g/L with yields up to 80% have been achieved.[3] It is highly probable that a suitable aldoxime dehydratase could be identified or engineered to efficiently convert undecanedialdoxime.

PrecursorEnzymeConditionsKey Advantage
UndecanedialdoximeAldoxime Dehydratase (Oxd)Aqueous buffer, room temp.Environmentally benign, high selectivity

The primary challenge lies in the synthesis of the undecanedialdehyde precursor, which is not as readily available as undecanedioic acid.

Experimental Workflow

cluster_0 Step 1: Oximation cluster_1 Step 2: Enzymatic Dehydration A Undecanedial B Undecanedialdoxime A->B Hydroxylamine C Undecanedialdoxime D This compound C->D Aldoxime Dehydratase (Oxd) Aqueous Buffer

Caption: Workflow for biocatalytic synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of Undecanedialdoxime

  • Synthesize undecanedial via a standard oxidation procedure, such as Swern or Dess-Martin oxidation of 1,11-undecanediol.

  • Dissolve the crude undecanedial in a suitable solvent.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the aldehyde solution.

  • Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Extract the undecanedialdoxime and use it directly in the next step.

Part 2: Enzymatic Dehydration

  • Prepare a suspension of whole cells expressing a suitable aldoxime dehydratase or the purified enzyme in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the undecanedialdoxime to the enzyme suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the formation of this compound by GC-MS.

  • Upon completion, extract the product with an organic solvent.

  • Purify the this compound by column chromatography or distillation.

Comparative Analysis and Conclusion

FeatureDirect AmmoxidationNucleophilic SubstitutionBiocatalytic Synthesis
Starting Material Undecanedioic Acid1,11-DibromoundecaneUndecanedial
Yield Very High (>98%)Good to High (70-90%)Potentially High (>80%)
Reaction Conditions High Temp. (300-350°C), High PressureModerate Temp. (100-150°C)Mild (Room Temp.), Aqueous
Key Reagents Ammonia, H₃PO₄NaCN/KCNHydroxylamine, Enzyme
Safety Concerns High pressure, corrosiveHighly toxic cyanidesGenerally safe
Environmental Impact High energy consumptionToxic wasteGreen, minimal waste
Scalability ExcellentGood, with safety infrastructureUnder development, promising

The choice of synthesis method for this compound is a trade-off between efficiency, safety, and environmental considerations.

  • Direct Ammoxidation of Undecanedioic Acid is the most industrially viable and highest-yielding method presented. Its primary drawbacks are the high energy input and the need for high-pressure equipment.

  • Nucleophilic Substitution of 1,11-Dihaloundecane is a reliable laboratory-scale method but is hampered by the extreme toxicity of the cyanide reagents, making it less desirable for large-scale, environmentally conscious production.

  • Biocatalytic Synthesis is the most promising "green" alternative. While still in development for this specific substrate, the technology of aldoxime dehydratases is rapidly advancing. Its mild reaction conditions and high selectivity make it an excellent candidate for future sustainable chemical manufacturing, provided an efficient route to the undecanedialdehyde precursor can be established.

For researchers and drug development professionals, the biocatalytic route offers an exciting avenue for innovation in sustainable synthesis, while the direct ammonoxidation method remains the benchmark for high-volume production.

References

A Comparative Guide to Undecanedinitrile-Based Polyamides Versus High-Performance Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision that profoundly impacts the performance, reliability, and safety of advanced applications. This guide provides an in-depth technical comparison of an emerging class of materials—undecanedinitrile-based polyamides—against established high-performance polymers, namely Polyether Ether Ketone (PEEK) and Polyimides. By presenting objective experimental data and detailed methodologies, this document aims to equip you with the necessary insights to make informed material choices for your specific research and development needs.

Introduction: The Quest for Advanced Polymeric Materials

The relentless pursuit of innovation in fields such as medical devices, drug delivery, and high-performance engineering necessitates the development of polymers with tailored properties. While materials like PEEK and Polyimides have long been the gold standard for demanding applications due to their exceptional thermal and mechanical stability, there is a growing interest in novel polymers that offer a unique combination of performance, processability, and potentially, biocompatibility. This compound-based polyamides, a subclass of aliphatic polyamides, represent one such promising frontier. Their long aliphatic chains, derived from this compound, are hypothesized to impart flexibility, hydrophobicity, and unique crystalline structures, which could translate to advantageous properties for specific applications.

This guide will delve into the synthesis, characterization, and performance of these polymers, providing a direct comparison with PEEK and Polyimides across key metrics: thermal stability, mechanical strength, chemical resistance, and biocompatibility.

Polymer Synthesis: A Tale of Two Chemistries

The synthetic route to a polymer dictates its fundamental structure and, consequently, its macroscopic properties. The polymers under comparison are synthesized through distinct polycondensation reactions.

Synthesis of this compound-Based Polyamides

Polyamides from dinitriles are typically synthesized via a high-temperature polycondensation reaction with a diol. In the case of this compound-based polyamides, the reaction would proceed as follows:

This compound This compound (NC-(CH2)9-CN) polyamide Aliphatic Polyamide [-NH-CO-(CH2)9-CO-NH-R-O-] This compound->polyamide + diol Diol (HO-R-OH) diol->polyamide Polycondensation (High T, Catalyst)

Caption: Synthesis of Aliphatic Polyamide from this compound and a Diol.

This process, known as polycondensation, involves the step-wise reaction between the nitrile groups of this compound and the hydroxyl groups of a diol, forming amide linkages and eliminating water.[1] The choice of diol (R group) can be varied to fine-tune the properties of the resulting polyamide.

Synthesis of PEEK and Polyimides

PEEK and Polyimides are synthesized through nucleophilic aromatic substitution and a two-step polycondensation involving a dianhydride and a diamine, respectively. These reactions result in rigid aromatic backbones responsible for their high-performance characteristics.[2][3]

Performance Comparison: A Data-Driven Analysis

The true measure of a polymer's utility lies in its performance under relevant operational conditions. This section presents a comparative analysis based on experimental data for thermal, mechanical, and chemical properties.

Thermal Stability

Thermal stability is paramount for applications involving sterilization, high-temperature processing, or use in thermally demanding environments. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Table 1: Comparison of Thermal Properties

PropertyThis compound-Based Polyamide (PA11-type)*PEEKPolyimide
Glass Transition Temperature (Tg) (°C)~42~143>250
Melting Temperature (Tm) (°C)~185~343N/A (amorphous)
Decomposition Temperature (Td, 5% wt. loss) (°C)~350-400~500>500

*Data for Polyamide 11 (a commercially available long-chain aliphatic polyamide) is used as a proxy due to the lack of specific data for this compound-based polyamides.[6] PEEK and Polyimides exhibit significantly higher thermal stability compared to aliphatic polyamides.[7][8]

Mechanical Properties

The mechanical integrity of a polymer determines its suitability for load-bearing applications. Key mechanical properties include tensile strength, flexural modulus, and elongation at break, which are determined through standardized tests like ASTM D638 and ASTM D790.[9][10]

Table 2: Comparison of Mechanical Properties

PropertyThis compound-Based Polyamide (PA11-type)*PEEKPolyimide
Tensile Strength (MPa)~50-60~90-100~70-100
Flexural Modulus (GPa)~1.2-1.5~3.5-4.0~2.5-3.5
Elongation at Break (%)>100~30-50~5-10

*Data for Polyamide 11 is used as a proxy.[6] While PEEK and Polyimides offer superior strength and stiffness, this compound-based polyamides are expected to exhibit significantly higher elongation at break, indicating greater flexibility and toughness.[11]

Chemical Resistance

For applications in drug development and chemical processing, resistance to a wide range of chemicals is crucial. Chemical resistance is typically evaluated by immersing polymer samples in various chemical agents and measuring changes in mass, dimensions, and mechanical properties over time, following standards like ASTM D543.[12]

Table 3: Chemical Resistance Profile

Chemical ClassThis compound-Based Polyamide (Expected)PEEKPolyimide
Acids (dilute) GoodExcellentExcellent
Acids (strong) PoorExcellentGood
Bases GoodExcellentExcellent
Organic Solvents Good to ExcellentExcellentExcellent
Alcohols ExcellentExcellentExcellent
Chlorinated Solvents Fair to GoodGoodGood

Aliphatic polyamides generally exhibit good resistance to many chemicals but can be susceptible to strong acids.[2] PEEK and Polyimides demonstrate broader chemical resistance across a wider range of aggressive environments.[8][13]

Biocompatibility: A Critical Consideration for Medical Applications

For medical devices and drug delivery systems, biocompatibility is non-negotiable. The ISO 10993 standard provides a framework for the biological evaluation of medical devices.[14][15]

Experimental Protocols: A Guide to Material Characterization

To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential.

Thermal Analysis Workflow

start Polymer Sample (5-10 mg) tga Thermogravimetric Analysis (TGA) (e.g., ASTM E1131) start->tga dsc Differential Scanning Calorimetry (DSC) (e.g., ASTM D3418) start->dsc data_tga Decomposition Temperature (Td) tga->data_tga data_dsc Glass Transition (Tg) Melting Temperature (Tm) Crystallization Temperature (Tc) dsc->data_dsc

Caption: Workflow for Thermal Analysis of Polymers.

Protocol for Thermogravimetric Analysis (TGA):

  • A 5-10 mg sample of the polymer is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[17]

Protocol for Differential Scanning Calorimetry (DSC):

  • A 5-10 mg sample is sealed in a DSC pan.

  • The sample is subjected to a controlled temperature program (e.g., heat-cool-heat cycle) at a specific rate (e.g., 10 °C/min).

  • The heat flow to or from the sample relative to a reference is measured.

  • The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermogram.[18]

Mechanical Testing Workflow

start Standardized Test Specimen (e.g., ASTM D638 Type I) tensile Tensile Test (ASTM D638) start->tensile flexural Flexural Test (ASTM D790) start->flexural data_tensile Tensile Strength Tensile Modulus Elongation at Break tensile->data_tensile data_flexural Flexural Strength Flexural Modulus flexural->data_flexural

Caption: Workflow for Mechanical Testing of Polymers.

Protocol for Tensile Testing (ASTM D638):

  • Prepare dumbbell-shaped specimens according to the standard.[19]

  • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH).[9]

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.[20]

  • Record the load and elongation to generate a stress-strain curve.

  • Calculate tensile strength, tensile modulus, and elongation at break from the curve.

Chemical Resistance Testing Workflow

start Polymer Specimen (Known weight and dimensions) immersion Immersion in Chemical Reagent (ASTM D543) start->immersion analysis Post-Immersion Analysis immersion->analysis Specified Time & Temperature data Change in Weight Change in Dimensions Change in Mechanical Properties Visual Inspection analysis->data

Caption: Workflow for Chemical Resistance Testing.

Protocol for Chemical Resistance Testing (ASTM D543):

  • Prepare standardized test specimens.

  • Measure and record the initial weight and dimensions of the specimens.

  • Immerse the specimens in the selected chemical reagent for a specified duration and at a controlled temperature.[21]

  • After the immersion period, remove the specimens, clean them, and re-measure their weight and dimensions.

  • Conduct mechanical tests (e.g., tensile testing) on the exposed specimens to assess any changes in properties.

  • Visually inspect the specimens for any signs of degradation, such as swelling, cracking, or discoloration.[12]

Conclusion: Selecting the Right Polymer for the Right Application

The choice between this compound-based polyamides, PEEK, and Polyimides is not a matter of which polymer is "best" in an absolute sense, but rather which is the most suitable for a specific application.

  • This compound-based polyamides emerge as a promising option for applications requiring a high degree of flexibility, toughness, and good biocompatibility, where extreme thermal stability is not a primary concern. Their potential in advanced drug delivery systems and flexible medical devices warrants further investigation.

  • PEEK remains the material of choice for load-bearing medical implants and high-performance components that demand a combination of excellent mechanical strength, thermal stability, and proven biocompatibility.

  • Polyimides are unrivaled in applications that require exceptional thermal and radiation resistance, such as in aerospace and electronics, where their superior performance justifies their higher cost and more challenging processability.[7][8]

References

A Spectroscopic Guide to Undecanedinitrile and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of aliphatic nitriles is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth spectroscopic comparison of undecanedinitrile, a long-chain dinitrile, and its derivatives. By examining the nuances in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip scientists with the expertise to differentiate and characterize these valuable chemical entities.

The Significance of Spectroscopic Analysis for Long-Chain Dinitriles

This compound and its modified forms are important precursors and intermediates in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The introduction of functional groups or structural modifications along the eleven-carbon chain can significantly alter the molecule's physical and chemical properties. Spectroscopic techniques provide a powerful, non-destructive means to verify these modifications, offering a molecular-level fingerprint of the compound .

Infrared (IR) Spectroscopy: Probing the Nitrile Functional Group

Infrared spectroscopy is a fundamental technique for identifying the presence and local electronic environment of the nitrile (C≡N) functional group. The triple bond of the nitrile group has a characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum, making it a distinct diagnostic marker.[1]

Key Spectral Features

The most prominent feature in the IR spectrum of this compound and its derivatives is the C≡N stretching absorption. For saturated aliphatic nitriles, this peak is typically strong and sharp, appearing in the range of 2260-2240 cm⁻¹.[2] This sharpness is a direct result of the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[2]

This compound itself, as a simple long-chain dinitrile, is expected to show a characteristic C≡N stretch around 2250 cm⁻¹. The presence of two nitrile groups at either end of the long alkyl chain may lead to a single, more intense absorption, assuming no significant intramolecular interactions.

2-Methylthis compound (Derivative with α-substitution): The introduction of a methyl group at the α-carbon (adjacent to the nitrile) can have a minor electronic effect on the C≡N bond, but a significant steric influence. The C≡N stretching frequency for such aliphatic nitriles is generally expected to remain within the 2260-2240 cm⁻¹ range.[3]

Undec-10-enenitrile (Derivative with Unsaturation): The presence of a terminal double bond introduces new, characteristic peaks. We would expect to see C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The C≡N stretching frequency itself is largely unaffected by a distant double bond, remaining in the typical aliphatic nitrile range.

11-Hydroxyundecanenitrile (Derivative with a Polar Functional Group): The introduction of a terminal hydroxyl group will result in a prominent, broad O-H stretching absorption in the region of 3600-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration will also be present, typically in the 1260-1000 cm⁻¹ range. The nitrile stretch is not expected to be significantly shifted due to the distance of the hydroxyl group.

Comparative IR Data Summary
CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~2920, ~2850~2250C-H stretch (alkane)C≡N stretch
2-Methylthis compound ~2920, ~2850~2245C-H stretch (alkane)C≡N stretch
Undec-10-enenitrile ~3080~2925, ~2855~2250~1640=C-H stretchC-H stretch (alkane)C≡N stretchC=C stretch
11-Hydroxyundecanenitrile ~3400 (broad)~2920, ~2850~2250~1060O-H stretchC-H stretch (alkane)C≡N stretchC-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule, making it an indispensable tool for structural elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of nitriles has a characteristic signal for the nitrile carbon, which appears in the range of 110-125 ppm.[4] The exact chemical shift is sensitive to substitution.

  • This compound: Due to the molecule's symmetry, we would expect to see only six signals for the eleven carbons. The nitrile carbon (C1/C11) will be in the 110-125 ppm range. The other signals will correspond to the methylene (-CH₂-) groups of the alkyl chain.

  • 2-Methylthis compound: The introduction of a methyl group at the α-position breaks the symmetry and introduces a new quaternary carbon and a methyl carbon signal. The nitrile carbon's chemical shift will be influenced by the α-substitution.

  • Undec-10-enenitrile: The terminal double bond will introduce two new signals in the alkene region (typically 110-140 ppm). The nitrile carbon signal remains in its characteristic region.

  • 11-Hydroxyundecanenitrile: The hydroxyl group will deshield the carbon it is attached to (C11), shifting its signal downfield to the 60-70 ppm range.

¹H NMR Spectroscopy

In ¹H NMR, protons on carbons adjacent (α) to a nitrile group are deshielded and typically resonate in the 2.0-3.0 ppm region.[4]

  • This compound: Due to symmetry, we expect a simplified spectrum. The protons on the α-carbons (C2/C10) will appear as a triplet around 2.3 ppm. The other methylene protons will appear as a complex multiplet in the 1.2-1.7 ppm range.

  • 2-Methylthis compound: The α-proton will now be a methine proton and will be further deshielded. The methyl group at the α-position will appear as a doublet.

  • Undec-10-enenitrile: The terminal vinyl protons will give characteristic signals in the 4.9-5.9 ppm region with distinct splitting patterns. The α-protons to the nitrile will remain around 2.3 ppm.

  • 11-Hydroxyundecanenitrile: The protons on the carbon bearing the hydroxyl group (C11) will be deshielded to around 3.6 ppm. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Comparative NMR Data Summary
Compound¹³C NMR Key Chemical Shifts (ppm)¹H NMR Key Chemical Shifts (ppm)
This compound ~119 (C≡N)~30-17 (-CH₂-)~2.3 (t, 4H, -CH₂-CN)~1.6 (m, 4H)~1.3 (m, 10H)
2-Methylthis compound ~122 (C≡N)~35-20 (-CH₂-, -CH-)~20 (-CH₃)~2.5 (m, 1H, -CH(CH₃)CN)~1.2-1.7 (m, alkyl chain)~1.2 (d, 3H, -CH₃)
Undec-10-enenitrile ~139 (=CH₂)~119 (C≡N)~114 (CH=)~33-25 (-CH₂-)~5.8 (m, 1H, -CH=CH₂)~5.0 (m, 2H, -CH=CH₂)~2.3 (t, 2H, -CH₂-CN)~2.0 (q, 2H, -CH₂-CH=)~1.2-1.6 (m, alkyl chain)
11-Hydroxyundecanenitrile ~119 (C≡N)~62 (-CH₂-OH)~32-25 (-CH₂-)~3.6 (t, 2H, -CH₂-OH)~2.3 (t, 2H, -CH₂-CN)~1.2-1.6 (m, alkyl chain)Variable (br s, 1H, -OH)

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound and its derivatives.

Key Fragmentation Patterns

Nitriles often exhibit characteristic fragmentation behaviors. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak (M⁺) in nitriles can sometimes be weak or absent.[5] A common feature is the presence of an [M-1]⁺ peak, resulting from the loss of a hydrogen atom from the α-carbon.[5] For long-chain nitriles, cleavage of the alkyl chain is also a prominent fragmentation pathway.

  • This compound: With two nitrogen atoms, it will have an even molecular weight. Fragmentation will likely involve cleavage of the C-C bonds along the alkyl chain.

  • 2-Methylthis compound: The presence of a branch point at the α-carbon will influence the fragmentation, favoring cleavage at the branched carbon to form a stable secondary carbocation.

  • Undec-10-enenitrile: The double bond will direct fragmentation, often leading to resonance-stabilized allylic cations.

  • 11-Hydroxyundecanenitrile: The hydroxyl group can undergo dehydration (loss of H₂O) or α-cleavage (cleavage of the C-C bond adjacent to the oxygen).

Comparative Mass Spectrometry Data Summary
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 192Fragments from alkyl chain cleavage
2-Methylthis compound 220Fragments indicating α-branching
Undec-10-enenitrile 16541 (allyl cation), fragments from alkyl chain cleavage
11-Hydroxyundecanenitrile 183[M-18]⁺ (loss of H₂O), fragments from alkyl chain cleavage

Experimental Protocols

Infrared (IR) Spectroscopy: Thin Solid Film Method
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid nitrile derivative in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

  • Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the clean, empty beam path should be run first.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the nitrile sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer and serves as the internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectrum following the instrument-specific protocols for shimming, locking, and data collection.

Mass Spectrometry (MS): Electron Ionization (EI) Method
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Concepts

Molecular Structures

Caption: Molecular structures of this compound and its derivatives.

Spectroscopic Analysis Workflow

workflow Sample Nitrile Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_data C≡N, C=C, O-H stretches IR->IR_data NMR_data Chemical Shifts (¹H, ¹³C) Coupling Constants NMR->NMR_data MS_data Molecular Weight Fragmentation Pattern MS->MS_data Structure Structural Elucidation IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis of nitrile compounds.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich tapestry of structural information. Each technique—IR, NMR, and MS—provides a unique and complementary piece of the puzzle. IR spectroscopy serves as a rapid check for the presence of key functional groups. NMR spectroscopy offers a detailed map of the molecular skeleton. Mass spectrometry confirms the molecular weight and provides clues to the connectivity through fragmentation analysis. By judiciously applying these techniques and understanding the characteristic spectral signatures of the nitrile group and other functionalities, researchers can confidently identify and characterize these important long-chain aliphatic compounds.

References

A Comparative Guide to the Biological Activity of Undecanedinitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides an in-depth comparison of the biological activity of undecanedinitrile, a long-chain aliphatic dinitrile, with that of shorter-chain dinitriles and other structurally similar molecules. By examining the available experimental data, we aim to elucidate the potential therapeutic applications and toxicological profiles of these compounds, offering a framework for future research and development.

Introduction: The Dichotomy of Dinitriles - From Industrial Precursors to Potential Bioactives

Aliphatic dinitriles are a class of organic compounds characterized by two cyano (-C≡N) groups linked by a hydrocarbon chain. Shorter-chain dinitriles, such as adiponitrile ((CH₂)₄(CN)₂), are significant industrial chemicals, primarily used in the synthesis of polymers like nylon.[1] Their biological activity is often dominated by their potential to release cyanide in vivo, leading to significant toxicity.[2]

In contrast, emerging research suggests that long-chain aliphatic nitriles may possess distinct biological activities that are not solely dependent on cyanide release.[3] This guide will explore this dichotomy, focusing on this compound ((CH₂)₉(CN)₂) as a representative long-chain dinitrile and comparing its anticipated biological profile with shorter-chain analogues like adiponitrile and succinonitrile ((CH₂)₂(CN)₂), as well as the bioactive long-chain fatty acid, undecanoic acid.

The Dominant Paradigm: Cyanide-Mediated Toxicity of Short-Chain Dinitriles

The primary mechanism of toxicity for many short-chain aliphatic nitriles is the metabolic liberation of the cyanide ion (CN⁻).[4] This process is typically mediated by cytochrome P450 enzymes in the liver.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

}

Caption: Metabolic activation of short-chain dinitriles leading to cytotoxicity.

Once released, cyanide potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration and leading to rapid cytotoxic effects.[6]

Comparative Toxicity Data:
CompoundChemical FormulaMolecular Weight ( g/mol )Acute Oral LD50 (rats)Key Toxicological Findings
Adiponitrile C₆H₈N₂108.14300 mg/kg[1]Moderate acute toxicity. May cause skin irritation and is toxic by ingestion, inhalation, and skin absorption.[7][8]
Succinonitrile C₄H₄N₂80.09No specific LD50 data foundConsidered highly toxic and can cause irritation to the eyes, skin, and respiratory tract.[9]
This compound C₁₁H₂₀N₂180.29Data not availableAnticipated to have lower acute toxicity based on slower metabolism compared to shorter chains.

A Paradigm Shift?: Exploring the Biological Activities of Long-Chain Aliphatic Compounds

While the toxicity of short-chain dinitriles is well-documented, evidence suggests that as the aliphatic chain length increases, the biological activity profile can shift away from cyanide-mediated toxicity towards other mechanisms. A recent review has highlighted that long-chain aliphatic nitriles isolated from bacteria exhibit antimicrobial properties, suggesting a different mode of action.[3]

The Case of Undecanoic Acid and its Derivatives: A Non-Nitrile Analogue

To understand the potential biological activities of the long aliphatic chain of this compound, it is insightful to examine its carboxylic acid analogue, undecanoic acid (C₁₁H₂₂O₂), and its derivatives. Undecanoic acid is a saturated fatty acid with known potent antifungal and antibacterial properties.[10]

A fascinating example is 10-undecanhydroxamic acid, a derivative of undecanoic acid. Studies have shown that its strong antimicrobial activity stems from its ability to chelate iron ions, thereby depriving microorganisms of this essential nutrient.[10][11][12] This mechanism is entirely independent of cyanide release and highlights a potential avenue for the biological activity of long-chain aliphatic compounds.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

}

Caption: Proposed antimicrobial mechanism of an undecanoic acid derivative.

This suggests that the long hydrocarbon chain of this compound could confer properties such as membrane interaction or other specific receptor binding, leading to biological effects unrelated to its nitrile groups.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to other compounds, the following experimental protocols are recommended. Given the lipophilic nature of this compound, special considerations for sample preparation are necessary.

Preparation of Test Compounds

For water-insoluble compounds like this compound, a stock solution should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[13] It is crucial to use the minimal amount of solvent necessary and to include a solvent control in all assays to account for any potential cytotoxicity of the solvent itself.[13] Serial dilutions should then be made in the appropriate cell culture or microbial growth medium.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

}

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed a 96-well plate with the desired cell line at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound, adiponitrile, succinonitrile) and a positive control (e.g., doxorubicin) in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with solvent only (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.[14]

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth.[14]

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).[14]

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

In Vitro Cyanide Release Assay

This assay can quantify the amount of cyanide released from the dinitrile compounds in the presence of liver microsomes.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., rat or human), an NADPH-generating system, and a buffer solution.

  • Add the test dinitrile compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specific time period.

  • Stop the reaction and measure the amount of cyanide released using a colorimetric method, such as the reaction with chloramine-T and a pyridine-barbituric acid reagent.[4]

  • Quantify the cyanide concentration by measuring the absorbance at a specific wavelength and comparing it to a standard curve of potassium cyanide.

Conclusion and Future Directions

The biological activity of aliphatic dinitriles appears to be highly dependent on their carbon chain length. While shorter-chain dinitriles like adiponitrile and succinonitrile are primarily characterized by their cyanide-mediated toxicity, the potential for long-chain dinitriles like this compound to exhibit distinct and potentially therapeutic biological activities warrants further investigation.

Drawing parallels with the known antimicrobial and iron-chelating properties of undecanoic acid derivatives, it is plausible that this compound may possess antimicrobial or other specific biological activities independent of cyanide release.[10][11] The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the cytotoxicity, antimicrobial efficacy, and mechanism of action of this compound in comparison to its structural analogues.

Future research should focus on conducting these comparative studies to generate the much-needed experimental data for this compound. Such studies will be instrumental in determining its potential as a lead compound in drug discovery and for understanding the broader structure-activity relationships within the long-chain aliphatic nitrile class.

References

thermal stability comparison of undecanedinitrile-derived materials

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Thermal Stability of Undecanedinitrile-Derived Materials

Introduction

This compound (UDN), a C11 linear dinitrile, is emerging as a pivotal platform chemical, particularly in the synthesis of advanced, bio-based polymers. Derived from renewable resources, UDN serves as a precursor to monomers like 1,11-diaminoundecane, enabling the production of long-chain polyamides and other performance materials. For researchers and engineers in materials science and drug development, understanding the thermal stability of these novel materials is paramount. Thermal stability dictates the processing window, operational temperature limits, and overall reliability of the final product, be it a high-performance engineering plastic or a component in a sensitive electronic device.

This guide provides an in-depth comparison of the thermal properties of materials derived from or analogous to this compound. We will explore the fundamental principles of thermal analysis, present standardized experimental protocols, and compare quantitative data for key material classes, offering insights into the structure-property relationships that govern their performance at elevated temperatures.

Part 1: Foundational Concepts in Thermal Analysis

To objectively compare materials, we must first understand the primary tools used for thermal characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide a quantitative fingerprint of a material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] It is the definitive method for determining a material's thermal stability against decomposition. The key parameters derived from a TGA curve are:

  • Onset of Decomposition (Td,onset): The temperature at which significant mass loss begins.

  • Temperature at X% Weight Loss (Td5 or Td10): The temperatures at which the material has lost 5% or 10% of its initial mass. These are critical metrics for establishing upper working temperature limits and are frequently used for direct comparison of material stability.[2]

  • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C), which can indicate the formation of a thermally insulating char layer.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[4] This technique is essential for identifying key phase transitions that define a material's physical state and mechanical properties.[5] Important parameters from DSC include:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] It is a critical parameter for determining the upper service temperature for amorphous or semi-crystalline polymers.

  • Melting Temperature (Tm): The temperature at which a crystalline polymer melts, transitioning from an ordered solid to a viscous liquid. This defines the upper limit for processing and application of crystalline materials.

  • Crystallization Temperature (Tc): The temperature at which a material crystallizes upon cooling from the melt, releasing heat in an exothermic process.[6]

Part 2: Standardized Protocols for Thermal Characterization

The integrity of comparative data relies on consistent and well-defined experimental procedures. Below are self-validating, step-by-step protocols for TGA and DSC analysis of polymeric materials.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_data Data Interpretation node_prep 1. Dry Polymer Sample (Vacuum oven, 80°C, 12h) node_weigh 2. Accurately Weigh Sample (5-10 mg) node_prep->node_weigh node_pan 3. Place in Analysis Pan (Alumina for TGA, Aluminum for DSC) node_weigh->node_pan node_tga TGA Analysis node_pan->node_tga node_dsc DSC Analysis node_pan->node_dsc node_tga_data Determine Td5, Td10, Char Yield node_tga->node_tga_data node_dsc_data Determine Tg, Tm, Tc node_dsc->node_dsc_data

Caption: General workflow for polymer sample preparation and thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal decomposition profile of the material.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Ensure the polymer sample is completely dry to prevent mass loss from volatile moisture. A typical procedure is to dry the material in a vacuum oven at 80 °C for 12 hours.

    • Sample Loading: Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).[7]

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[1]

    • Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the Td5 and Td10 values from this curve.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition (Tg) and melting (Tm) temperatures.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Sample Preparation: Dry the polymer sample as described for TGA.

    • Sample Loading: Seal a small, accurately weighed sample (typically 5-10 mg) in a hermetic aluminum DSC pan. An empty, sealed pan is used as a reference.[7]

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (nitrogen) at a flow rate of 50 mL/min.

    • Thermal Program (Heat-Cool-Heat Cycle):

      • First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step erases the sample's prior thermal history.[8]

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., 0 °C). This allows for the observation of the crystallization temperature (Tc).

      • Second Heat: Heat the sample again at 10 °C/min to the maximum temperature. The Tg and Tm are determined from this second heating scan to ensure a consistent morphological state.[5]

    • Data Analysis: Plot the heat flow versus temperature. The Tg is identified as a step change in the baseline, and the Tm is the peak of the endothermic melting transition.[6]

Part 3: Comparative Analysis of this compound-Derived Materials

This compound is a versatile building block. Its derivatives find application in two primary areas with demanding thermal requirements: high-performance polyamides and advanced battery electrolytes.

Case Study 1: Long-Chain Bio-based Polyamides

The hydrogenation of this compound yields 1,11-diaminoundecane, a key monomer for producing long-chain polyamides (PAs). These materials are prized for their toughness, chemical resistance, and low moisture absorption. Their thermal stability is critical for melt processing and for use in demanding applications such as automotive components and flexible electronics.

The table below compares the thermal properties of fully bio-based polyamides, which are excellent analogs for PAs derived from UDN, against a conventional petroleum-based polyamide, PA 6.

MaterialMonomersTg (°C)Tm (°C)Td5% (°C)Source
PA 12,36 1,12-Dodecanediamine + Dimer Fatty Acid30.485.8425 [9]
Bio-based PAI 1,10-Diaminodecane + Diimide-diacid42.4 - 54.7Amorphous>400 [10]
PA 6 (Conventional) ε-Caprolactam~50~220~380 Typical Value

Analysis and Insights:

  • High Decomposition Temperature: The long aliphatic chains characteristic of UDN-derived polyamides contribute to excellent thermal stability. Bio-based polyamides like PA 12,36 and the poly(amide imide)s (PAIs) exhibit 5% weight loss temperatures (Td5%) well above 400 °C.[9][10] This surpasses many conventional polyamides, allowing for higher processing temperatures and a wider operational range.

  • Tunable Transition Temperatures: The glass transition (Tg) and melting (Tm) temperatures are highly dependent on the co-monomer used with the diamine. The PA 12,36, synthesized with a flexible dimer fatty acid, has a low Tg and Tm, making it suitable for elastomer applications.[9] In contrast, incorporating rigid imide structures, as in the PAIs, eliminates melting and raises the Tg, creating amorphous materials suited for high-strength applications.[10] This demonstrates the versatility of using UDN-derived diamines to create materials with tailored thermomechanical properties.

Case Study 2: Dinitriles as Thermal Stabilizing Electrolyte Additives

In lithium-ion batteries, the thermal stability of the electrolyte is a critical safety concern. Thermal runaway can be triggered by the decomposition of the electrolyte and the solid-electrolyte interphase (SEI) on the anode. Nitrile-based compounds are being explored as additives to enhance thermal stability.

G node_base Baseline Electrolyte (e.g., LiPF6 in EC/DEC) node_heat Elevated Temperature (Abuse Condition) node_base->node_heat node_udn UDN Additive node_base->node_udn node_decomp Exothermic Decomposition SEI Breakdown node_heat->node_decomp shutdown shutdown node_heat->shutdown runaway runaway node_decomp->runaway node_runaway Thermal Runaway sei sei node_udn->sei node_udn->shutdown node_sei Forms Stable Polymeric SEI node_shutdown In-situ Polymerization (at high temp) node_safe Enhanced Safety: - Increased Td,onset - Ion transport blocked sei->node_safe shutdown->node_safe

Caption: Proposed mechanisms for this compound (UDN) enhancing battery electrolyte safety.

Analysis and Insights:

  • SEI Modification: Additives like vinylene carbonate are known to form a more stable SEI layer on graphite anodes, increasing the onset temperature for thermally activated decomposition reactions. Dinitriles such as succinonitrile can participate in SEI formation, though they may also lower the initial decomposition temperature of the SEI itself while improving overall safety by mitigating catastrophic failure.[11] The long, flexible alkyl chain of UDN could influence the morphology and chemical composition of the SEI, potentially creating a more robust and thermally resistant interface.

  • In-situ Polymerization for Shutdown: A key safety strategy involves additives that polymerize at elevated temperatures, solidifying the electrolyte and shutting down ion transport, thereby stopping the exothermic reactions.[11] The two nitrile groups on UDN provide functionality for polymerization. Under thermal stress, UDN could potentially polymerize to block the pores of the separator, acting as a built-in shutdown mechanism to prevent thermal runaway.

While direct experimental data for UDN as an additive is emerging, the established behavior of other dinitriles strongly suggests its potential to improve the thermal safety of lithium-ion batteries through these mechanisms.[11][12]

Conclusion

Materials derived from this compound exhibit compelling thermal properties that make them suitable for a range of advanced applications. As precursors to long-chain polyamides, they yield polymers with decomposition temperatures exceeding 400 °C, offering significant advantages in processing and performance over conventional plastics. The specific thermal transitions (Tg and Tm) can be precisely tuned by selecting appropriate co-monomers, allowing for the design of materials ranging from flexible elastomers to rigid, amorphous engineering plastics. Furthermore, the dinitrile functionality of UDN itself presents a promising avenue for enhancing the thermal safety of energy storage devices by acting as a novel electrolyte additive. Continued research into these versatile materials will undoubtedly unlock new possibilities in fields requiring robust, reliable, and sustainably-sourced components.

References

cost-benefit analysis of different undecanedinitrile synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Undecanedinitrile Synthesis: A Cost-Benefit Analysis for Modern Industrial Applications

Introduction: The Strategic Importance of this compound

This compound (UDDN), a linear α,ω-dinitrile with an eleven-carbon backbone, serves as a crucial building block in the synthesis of high-performance polymers. Its primary application lies in its hydrogenation to 1,11-diaminoundecane, a key monomer for specialty polyamides such as Nylon 11,11. These polymers are valued for their excellent thermal stability, low moisture absorption, and superior mechanical properties, making them indispensable in demanding applications from automotive components to advanced textiles.

The selection of a synthesis route for this compound is a critical decision, balancing economic viability with environmental responsibility. Traditional chemical methods often involve high temperatures, significant energy consumption, and potentially hazardous reagents. In contrast, emerging biocatalytic and electrochemical routes promise milder conditions, higher selectivity, and a reduced environmental footprint, aligning with the principles of green chemistry.

This guide provides a comprehensive cost-benefit analysis of the principal synthesis routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and offer detailed protocols. The objective is to equip researchers and process chemists with the necessary insights to select the most appropriate synthesis strategy based on their specific priorities, whether they be large-scale production cost, sustainability, or process safety.

Route 1: Classical Ammoxidation of Undecanedioic Acid

The most established and industrially practiced method for producing α,ω-dinitriles is the ammoxidation of the corresponding dicarboxylic acid. This process involves a high-temperature, vapor-phase reaction of the diacid with ammonia over a solid acid catalyst.

Chemical Rationale and Process Dynamics: The reaction proceeds via a two-step dehydration mechanism. First, the dicarboxylic acid reacts with ammonia to form a diamide intermediate. Subsequently, this diamide is dehydrated to yield the dinitrile. Metal oxides, particularly those of zinc or aluminum, are common catalysts that facilitate the dehydration steps at elevated temperatures.

The primary challenge in this process is managing selectivity. High temperatures (300-400°C) are required to drive the reaction to completion, but these conditions can also promote side reactions, such as decarboxylation or cyclization, leading to yield loss and impurities that complicate downstream purification. A continuous process with continual removal of water is essential to shift the equilibrium towards the dinitrile product.

Ammoxidation_Route cluster_reactants Raw Materials cluster_process Process cluster_products Outputs UDDA Undecanedioic Acid Reactor Vapor-Phase Reactor (300-400°C) UDDA->Reactor NH3 Ammonia (NH3) NH3->Reactor UDDN This compound Reactor->UDDN Yield: 85-95% H2O Water (H2O) Reactor->H2O Byproduct Catalyst Solid Acid Catalyst (e.g., ZnO, Al2O3) Catalyst->Reactor Catalyzes Dehydration

Figure 1: Vapor-phase ammoxidation of undecanedioic acid.

Experimental Protocol: Vapor-Phase Ammoxidation
  • Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a solid acid catalyst, such as zinc oxide (ZnO) supported on alumina. The catalyst is pre-treated by heating to the reaction temperature under a flow of inert gas (e.g., nitrogen).

  • Reactant Feed: Molten undecanedioic acid is vaporized and mixed with a stoichiometric excess of gaseous ammonia. This mixture is then introduced into the reactor.

  • Reaction: The reactor is maintained at a temperature between 300°C and 400°C. The gaseous mixture flows through the catalyst bed, where the conversion to this compound occurs.

  • Product Condensation: The effluent gas stream, containing this compound, unreacted ammonia, and water, is passed through a series of condensers. The this compound and water condense into a liquid phase, while the excess ammonia is recycled.

  • Purification: The crude liquid product is separated from the aqueous phase. Final purification is achieved through vacuum distillation to isolate high-purity this compound.

Route 2: Biocatalytic Synthesis via Aldoxime Dehydration

A prominent green alternative to traditional ammoxidation is the biocatalytic synthesis of dinitriles using enzymes. Aldoxime dehydratases (Oxd) have emerged as powerful catalysts for the conversion of α,ω-dialdoximes to α,ω-dinitriles under remarkably mild conditions.

Chemical Rationale and Process Dynamics: This route is a multi-step chemoenzymatic process:

  • Aldehyde Formation: A suitable C11 precursor, such as 1,11-undecanedial, is required. This can be synthesized from renewable feedstocks like castor oil derivatives through oxidation.

  • Oxime Formation: The dialdehyde is condensed with hydroxylamine to form the corresponding undecanedialdoxime. This is a standard chemical reaction that proceeds with high efficiency.

  • Enzymatic Dehydration: The dialdoxime is then introduced into an aqueous buffer containing the aldoxime dehydratase enzyme, often hosted within whole microbial cells (e.g., E. coli). The enzyme specifically catalyzes the elimination of two water molecules to form the dinitrile.

The key advantage of this route is its exceptional selectivity and mild operating conditions (ambient temperature and pressure), which prevents the formation of byproducts and significantly reduces energy consumption. Furthermore, it completely avoids the use of hazardous reagents like cyanide. While substrate loadings of up to 100 g/L have been achieved for shorter dinitriles like adiponitrile, process optimization for the more hydrophobic undecanedialdoxime may be required to achieve similar efficiency.

Biocatalytic_Route cluster_reactants Raw Materials cluster_process Process Steps cluster_products Outputs Dialdehyde 1,11-Undecanedial OximeFormation Step 1: Chemical Condensation Dialdehyde->OximeFormation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->OximeFormation Dialdoxime Undecanedialdoxime OximeFormation->Dialdoxime Bioreactor Step 2: Bioreactor (25-35°C, aq. buffer) Dialdoxime->Bioreactor UDDN This compound Bioreactor->UDDN Yield: >95% H2O Water (H2O) Bioreactor->H2O Byproduct Enzyme Aldoxime Dehydratase (Whole-cell catalyst) Enzyme->Bioreactor Catalyzes Dehydration Electrochemical_Route cluster_reactants Raw Materials cluster_process Process cluster_products Outputs UDDA Undecanediamide Cell Electrochemical Cell (Ambient Temp.) UDDA->Cell Electrolyte Supporting Electrolyte Electrolyte->Cell UDDN This compound Cell->UDDN High Selectivity H2 Hydrogen (H2) Cell->H2 Cathode Product Power Power Supply (DC Current) Power->Cell Drives Reaction

A Comprehensive Technical Guide to Undecanedinitrile: Properties, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecanedinitrile: A Molecule of Emerging Interest

This compound (NC-(CH₂)₉-CN) is a dinitrile compound characterized by a linear eleven-carbon backbone. Its bifunctional nature, with nitrile groups at both ends, makes it a valuable precursor for the synthesis of specialty polymers, particularly polyamides, and a promising component in high-performance electrolytes for lithium-ion batteries. This guide will delve into the synthesis, physicochemical properties, and key applications of this compound, offering a comparative perspective against commercially prevalent alternatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The long aliphatic chain of this compound imparts distinct characteristics compared to its shorter-chain dinitrile counterparts.

PropertyValueSource
CAS Number 71172-36-6[1]
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.27 g/mol [1]
Boiling Point 252.00 to 254.00 °C @ 760.00 mm Hg[2]
Specific Gravity 0.82000 to 0.82400 @ 20.00 °C[2]
Refractive Index 1.43100 to 1.43500 @ 20.00 °C[2]
Flash Point > 110.00 °C[2]
Solubility Soluble in alcohol and other organic solvents; limited solubility in water.[2]
Appearance Colorless liquid[3]

Key Insights: The high boiling point and flash point of this compound suggest low volatility and enhanced thermal stability, which are advantageous for high-temperature applications such as in lithium-ion battery electrolytes.[4] Its solubility in organic solvents is typical for long-chain aliphatic compounds and facilitates its use in various solution-based processes, including polymerization and electrolyte formulation.

Synthesis of this compound

The primary route for synthesizing this compound involves the conversion of undecanedioic acid. This process typically proceeds via a two-step reaction.

Synthesis Pathway

Synthesis Undecanedioic_Acid Undecanedioic Acid Diamide Undecanediamide Undecanedioic_Acid->Diamide Amidation Ammonia Ammonia (NH3) Ammonia->Diamide This compound This compound Diamide->this compound Dehydration Dehydration Dehydration Catalyst (e.g., P2O5) Dehydration->this compound

Caption: Synthesis of this compound from Undecanedioic Acid.

Experimental Protocol: Synthesis from Undecanedioic Acid

The following is a generalized experimental protocol for the synthesis of this compound from undecanedioic acid.

Materials:

  • Undecanedioic acid

  • Urea or Ammonia

  • Dehydration catalyst (e.g., phosphoric acid, alumina)

  • High-boiling point solvent (optional)

Procedure:

  • Amidation: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, melt undecanedioic acid.

  • Introduce a stream of ammonia gas into the molten acid or add urea in a stoichiometric amount. The reaction is typically carried out at elevated temperatures (150-200 °C) to drive the formation of undecanediamide and the removal of water.

  • Dehydration (Nitrilation): Once the amidation is complete, introduce a dehydration catalyst.

  • Increase the temperature to 250-300 °C to facilitate the dehydration of the diamide to this compound. Water is continuously removed by distillation.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Note: This is a generalized procedure. Specific reaction conditions, such as catalyst choice and temperature, can be optimized to improve yield and purity.

Application in High-Performance Polyamides

The dinitrile functionality of this compound allows for its conversion into a diamine, a key building block for the synthesis of polyamides, commonly known as nylons. The reduction of the nitrile groups yields 1,11-diaminoundecane.

From Dinitrile to Diamine: The Reduction Step

Reduction This compound This compound Diaminoundecane 1,11-Diaminoundecane This compound->Diaminoundecane Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->Diaminoundecane

Caption: Reduction of this compound to 1,11-Diaminoundecane.

This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or cobalt under high pressure and temperature.

Polyamide Synthesis: A Comparison with Nylon 11

Once 1,11-diaminoundecane is obtained, it can be reacted with a dicarboxylic acid via polycondensation to form a polyamide. For instance, reaction with a dicarboxylic acid of 'x' carbons would result in Nylon 11,x.

A pertinent comparison can be made with Polyamide 11 (Nylon 11) , a well-established bio-based polyamide derived from castor oil.[3][5] Nylon 11 is synthesized by the polymerization of 11-aminoundecanoic acid.[3]

Properties of Polyamide 11:

PropertyValueSource
Density 1.04 g/cm³[5]
Tensile Strength 52 MPa[5]
Flexural Modulus 0.9 GPa[5]
Melting Point 180-190 °C[6]
Glass Transition Temperature 40-55 °C[6]
Water Absorption (24h) 0.3%[5]

Comparative Advantages of Polyamides from this compound:

  • Tailored Properties: The use of 1,11-diaminoundecane allows for the synthesis of a wide range of polyamides (Nylon 11,X) by varying the dicarboxylic acid comonomer. This provides a versatile platform for tuning the mechanical and thermal properties of the resulting polymer.

  • Low Moisture Absorption: The long eleven-carbon aliphatic chain in the diamine monomer results in a lower concentration of amide groups in the polymer backbone compared to shorter-chain nylons like Nylon 6 or Nylon 6,6. This is expected to lead to lower moisture absorption, resulting in better dimensional stability and retention of mechanical properties in humid environments, a known advantage of Nylon 11.[3]

  • Flexibility and Impact Strength: The long, flexible aliphatic segment from 1,11-diaminoundecane is anticipated to impart good flexibility and impact strength to the resulting polyamides.

Experimental Protocol: Polycondensation of 1,11-Diaminoundecane with a Dicarboxylic Acid

The following is a general laboratory-scale procedure for the synthesis of a polyamide from 1,11-diaminoundecane and a generic dicarboxylic acid.

Materials:

  • 1,11-Diaminoundecane

  • Dicarboxylic acid (e.g., adipic acid for Nylon 11,6)

  • High-boiling point solvent (e.g., m-cresol)

  • Catalyst (optional, e.g., phosphoric acid)

Procedure:

  • Monomer Dissolution: In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve equimolar amounts of 1,11-diaminoundecane and the dicarboxylic acid in the solvent.

  • Polycondensation: Heat the mixture under a nitrogen atmosphere to a temperature of 180-250 °C. Water formed during the condensation reaction is removed by distillation.

  • Polymer Isolation: After several hours, the viscous polymer solution is cooled and precipitated by pouring it into a non-solvent such as methanol.

  • Purification and Drying: The precipitated polymer is then filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven.

Application as an Electrolyte Additive in Lithium-Ion Batteries

The safety and performance of lithium-ion batteries are critically dependent on the properties of the electrolyte.[7] Dinitriles have emerged as promising electrolyte additives due to their high anodic stability, high flash points, and ability to form a stable solid electrolyte interphase (SEI) on the anode surface.[8][9]

The Role of Dinitrile Additives

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Graphite Anode Li_ion Li+ SEI Stable SEI Layer Li_ion->SEI Solvent Carbonate Solvent Solvent->Anode Decomposition (suppressed) Dinitrile This compound Dinitrile->SEI Reductive Decomposition SEI->Anode Passivates

Caption: Role of this compound in SEI Formation.

During the initial charging cycles of a lithium-ion battery, electrolyte components are reduced on the anode surface to form the SEI layer.[10] A stable and robust SEI is crucial as it allows for the passage of lithium ions while preventing further electrolyte decomposition, thereby enhancing the battery's cycle life and safety.[11][12] Nitrile-based additives, through their electrochemical reduction, contribute to the formation of a more effective SEI.[8][9]

Comparative Analysis: this compound vs. Shorter-Chain Dinitriles

Commonly studied dinitrile additives include succinonitrile (SN), adiponitrile (AN), and pimelonitrile (PN).[8]

DinitrileChemical FormulaChain LengthKey Properties
Succinonitrile (SN) NC-(CH₂)₂-CNC4High dielectric constant, improves ionic conductivity.[8]
Adiponitrile (AN) NC-(CH₂)₄-CNC6High oxidative stability, high flash point.[4]
Pimelonitrile (PN) NC-(CH₂)₅-CNC7Similar properties to AN.[8]
This compound NC-(CH₂)₉-CNC11Expected to have a very high flash point and good thermal stability.

Expected Advantages of this compound:

  • Enhanced Safety: The long aliphatic chain in this compound is expected to result in a significantly higher flash point and boiling point compared to shorter-chain dinitriles, thereby improving the thermal stability and safety of the electrolyte.[4]

  • Improved High-Voltage Performance: The high oxidative stability of nitriles makes them suitable for high-voltage cathode materials.[4] The long, electron-donating alkyl chain in this compound may further enhance its stability against oxidation at high potentials.

  • Hydrophobicity: The increased hydrophobicity of this compound could be beneficial in scavenging trace amounts of water in the electrolyte, which can lead to the formation of detrimental hydrofluoric acid (HF) and subsequent degradation of the cathode.

Potential Challenges:

  • Increased Viscosity: The longer chain length of this compound may lead to an increase in the viscosity of the electrolyte, which could potentially decrease ionic conductivity at lower temperatures. This effect may be mitigated by using it as an additive in low concentrations.

  • Solubility: While soluble in common organic carbonate solvents, its solubility might be lower than that of shorter-chain dinitriles, which could limit its concentration as an additive.

Experimental Protocol: Electrochemical Performance Evaluation

To evaluate the performance of this compound as an electrolyte additive, the following experimental setup is proposed.

Cell Assembly:

  • Coin Cells (e.g., CR2032): Assemble coin cells in an argon-filled glovebox.

  • Electrodes: Use standard cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite) materials.

  • Separator: Microporous polyethylene or polypropylene separator.

  • Electrolyte: A standard electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) with varying concentrations of this compound (e.g., 1-5 wt%). Control cells with no additive and with other dinitrile additives (e.g., adiponitrile) should also be prepared for comparison.

Electrochemical Testing:

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

  • Galvanostatic Cycling: To evaluate the cycling performance, including capacity retention and coulombic efficiency, at different C-rates.

  • Electrochemical Impedance Spectroscopy (EIS): To study the formation and stability of the SEI layer by measuring the interfacial resistance.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[3]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16][17] Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15][16][17] Keep away from heat, sparks, and open flames.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents a compelling profile for researchers in polymer science and energy storage. Its long aliphatic chain offers a unique combination of properties that can be leveraged to develop advanced materials. In the realm of polyamides, it provides a pathway to polymers with potentially superior flexibility, lower moisture absorption, and tunable properties. As a lithium-ion battery electrolyte additive, it holds the promise of enhancing safety through improved thermal stability and potentially boosting high-voltage performance.

While direct experimental data on the performance of this compound in these applications is still emerging, the comparative analysis with established alternatives like Nylon 11 and shorter-chain dinitriles provides a strong rationale for its further investigation. Future research should focus on the detailed characterization of polyamides derived from 1,11-diaminoundecane and a comprehensive evaluation of this compound's electrochemical performance in various lithium-ion battery chemistries. Such studies will be instrumental in unlocking the full potential of this versatile molecule.

References

Safety Operating Guide

Mastering the Disposal of Undecanedinitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, scientist, or drug development professional, the proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of undecanedinitrile, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard: Why Proper Disposal is Critical

This compound, like many organic nitrile compounds, presents potential health and environmental hazards. While specific toxicological data for this compound is not extensively documented, the broader class of nitriles is known for potential toxicity. For instance, related compounds can be harmful if swallowed or in contact with skin, and may cause significant skin and eye irritation[1]. The toxicity of many aliphatic nitriles is linked to the metabolic release of cyanide, which can interfere with cellular respiration[2]. Therefore, treating this compound with a high degree of caution is a prudent and necessary safety measure.

Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to the contamination of soil and water, posing a threat to ecosystems and public health[3][4][5]. Adherence to established disposal protocols is essential for regulatory compliance and responsible chemical management.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a critical barrier between you and potential exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes that can cause serious eye irritation[1][6].
Hand Protection Chemical-resistant nitrile glovesWhile nitrile gloves offer good resistance to a variety of chemicals, including weak acids and petroleum products, it is crucial to change them immediately after any direct contact with this compound to prevent potential skin irritation and absorption[1][7][8][9]. For prolonged contact, consider double-gloving.
Protective Clothing Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended if handling the substance in a poorly ventilated area or if there is a risk of aerosolization.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful attention to detail, from initial waste segregation to final pickup by certified professionals.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired this compound

  • Contaminated consumables (e.g., pipette tips, weighing boats, absorbent paper)

  • Contaminated PPE (e.g., gloves)

  • Empty containers that have not been triple-rinsed

It is imperative to segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure compliant disposal[10][11].

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport of hazardous waste.

  • Select a Compatible Container : Use a chemically resistant, leak-proof container with a secure screw-top cap. The original container, if in good condition, is often a suitable choice. Ensure the container material is compatible with this compound.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". List all constituents of the waste, including any solvents used. Ensure the label is legible and securely affixed to the container.

Step 3: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA)[12]. This area should be away from general laboratory traffic and incompatible materials. Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks or spills.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[13][14][15]. Never attempt to dispose of chemical waste through municipal waste services.

The following diagram illustrates the decision-making process for the proper disposal of this compound:

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Solid or Liquid Waste? fume_hood->is_solid solid_waste Segregate as Solid Hazardous Waste (Contaminated gloves, paper, etc.) is_solid->solid_waste Solid liquid_waste Segregate as Liquid Hazardous Waste (Unused chemical, solutions) is_solid->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize_solid->storage containerize_liquid->storage ehs_pickup Arrange for Pickup by EHS or Certified Hazardous Waste Handler storage->ehs_pickup

Caption: Decision workflow for this compound disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately notify personnel in the vicinity of the spill and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill. For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate spill kit. For large spills, contact your institution's EHS or emergency response team.

  • Contain and Clean :

    • For liquid spills, use a chemical absorbent from a spill kit to contain and absorb the material.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate : Clean the spill area with an appropriate decontaminating agent.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department in accordance with your institution's policies.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

A Comprehensive Guide to the Safe Handling of Undecanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, development, and scientific discovery, the paramount principle is safety. This guide provides essential, immediate safety and logistical information for handling Undecanedinitrile. By offering a deep understanding of the potential hazards and detailed procedural guidance, this document aims to be the preferred resource for ensuring a safe and efficient laboratory environment when working with this compound.

Understanding the Hazards of this compound

This compound is an aliphatic nitrile that presents several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[1] Therefore, implementing stringent safety protocols is not merely a recommendation but a necessity to prevent exposure and ensure personnel safety.

Hazard Identification and Classification:

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is crucial when handling this compound to prevent dermal contact, ocular exposure, and accidental ingestion. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against many chemicals, including weak acids and some organic solvents.[1] However, it is critical to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data for aliphatic nitriles. Double gloving is recommended for enhanced protection during handling.

    • Laboratory Coat: A flame-retardant and chemical-resistant laboratory coat must be worn and fully buttoned.

    • Protective Clothing: For larger quantities or procedures with a significant risk of spillage, chemical-resistant aprons or coveralls should be worn over the laboratory coat.

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting. For handling larger volumes of this compound, chemical-resistant shoe covers should be considered.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational and Handling Protocols

Adherence to a systematic and cautious workflow is critical for minimizing the risk of exposure to this compound.

Pre-Handling Checklist:
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble all Necessary PPE: Inspect all PPE for any defects before use.

  • Prepare Spill Control Materials: Have a chemical spill kit readily accessible.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Transferring the Chemical:

    • When transferring this compound, do so slowly and carefully to avoid splashing.

    • Use a funnel for transferring liquids to containers with narrow openings.

    • Ensure that all containers are clearly and accurately labeled.

  • During the Procedure:

    • Keep all containers of this compound sealed when not in use.

    • Avoid working alone when handling hazardous chemicals.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Post-Handling:

    • Decontaminate the work area upon completion of the procedure.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Storage and Disposal Plan

Proper storage and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring environmental protection.

Storage Guidelines:
  • Store this compound in a tightly closed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

  • Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated PPE and spill clean-up materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Waste Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash.

Workflow Diagrams

To provide a clear visual representation of the key safety protocols, the following diagrams outline the essential workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Ready Spill Kit prep3->prep4 handle1 Careful Transfer of this compound prep4->handle1 handle2 Perform Procedure in Fume Hood handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff & Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exp_eye Eye Contact: Flush with water for 15 min start->exp_eye Exposure exp_skin Skin Contact: Wash with soap & water for 15 min start->exp_skin Exposure exp_inhale Inhalation: Move to fresh air start->exp_inhale Exposure exp_ingest Ingestion: Do NOT induce vomiting start->exp_ingest Exposure spill1 Evacuate & Alert Others start->spill1 Spill seek_medical Seek Immediate Medical Attention exp_eye->seek_medical exp_skin->seek_medical exp_inhale->seek_medical exp_ingest->seek_medical spill2 Contain Spill with Absorbent spill1->spill2 spill3 Collect Waste in Sealed Container spill2->spill3 spill4 Decontaminate Area spill3->spill4

Caption: Emergency response plan for this compound exposure or spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Undecanedinitrile
Reactant of Route 2
Undecanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.